(S)-Benzyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate
Description
Properties
IUPAC Name |
benzyl N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-9(2)11(12(14)16)15-13(17)18-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H2,14,16)(H,15,17)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWAHIZLDUQONHV-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90441807 | |
| Record name | Z-L-valine amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90441807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13139-28-1 | |
| Record name | Z-L-valine amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90441807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of (S)-Benzyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate
Abstract
(S)-Benzyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate, commonly known as Carbobenzoxy-L-Valinamide (Cbz-L-Valinamide), is a pivotal intermediate in synthetic organic and medicinal chemistry. As a protected form of the amino acid amide L-Valinamide, it serves as a critical building block in the synthesis of complex peptides and pharmacologically active molecules. The benzyloxycarbonyl (Cbz or Z) group provides robust protection of the α-amino functionality, preventing unwanted side reactions during subsequent chemical transformations, yet it can be removed under mild hydrogenolysis conditions.[1][2] This guide provides a comprehensive, field-proven methodology for the synthesis of Cbz-L-Valinamide, detailing the underlying chemical principles, a step-by-step experimental protocol, and a complete framework for its analytical characterization.
Rationale and Synthetic Strategy
The synthesis of Cbz-L-Valinamide is fundamentally an N-protection reaction. The primary objective is to selectively acylate the α-amino group of L-Valinamide with a benzyloxycarbonyl group. The most reliable and widely adopted method for this transformation is the Schotten-Baumann reaction, which involves the use of benzyl chloroformate (Cbz-Cl) as the acylating agent under aqueous basic conditions.[3]
Causality Behind Experimental Choices:
-
Reagent Selection: Benzyl chloroformate is the reagent of choice due to its high reactivity and the stability of the resulting carbamate. The Cbz group is stable to a wide range of conditions but is readily cleaved by catalytic hydrogenolysis, providing excellent orthogonality with other common protecting groups like Boc and Fmoc.[3]
-
Reaction Conditions: The reaction is performed in a biphasic system (e.g., an organic solvent and water) or a homogenous aqueous solution with a base. The base, typically sodium carbonate or sodium hydroxide, serves two critical functions: it deprotonates the ammonium salt of the starting material to generate the free, nucleophilic amine, and it neutralizes the hydrochloric acid byproduct formed during the reaction, driving the equilibrium towards the product.[4]
-
Temperature Control: Maintaining a low temperature (0–5 °C) during the addition of Cbz-Cl is crucial. This precaution mitigates the exothermicity of the reaction and minimizes potential side reactions, such as the hydrolysis of benzyl chloroformate and the formation of undesired byproducts.[5]
Reaction Scheme
The synthesis proceeds via a nucleophilic acyl substitution mechanism where the amino group of L-Valinamide attacks the electrophilic carbonyl carbon of benzyl chloroformate.
Caption: Overall reaction for the synthesis of Cbz-L-Valinamide.
Detailed Experimental Protocol: Synthesis
This protocol is a self-validating system, incorporating in-process checks to ensure reaction completion and product purity.
Materials and Reagents
-
L-Valinamide hydrochloride (1.0 eq.)
-
Sodium Carbonate (Na₂CO₃) (2.5 eq.)
-
Benzyl Chloroformate (Cbz-Cl) (1.1 eq.)
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, dropping funnel, separatory funnel
Step-by-Step Procedure
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-Valinamide hydrochloride (1.0 eq.) and sodium carbonate (2.5 eq.) in deionized water. Cool the solution to 0–5 °C using an ice bath.
-
Addition of Cbz-Cl: Add benzyl chloroformate (1.1 eq.) dropwise to the vigorously stirred solution via a dropping funnel over 30-45 minutes. Crucial: Ensure the internal temperature remains below 5 °C throughout the addition.[3]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 2-4 hours.
-
In-Process Check (TLC): Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable mobile phase (e.g., 50% Ethyl Acetate in Hexane). The disappearance of the starting material spot indicates reaction completion.
-
Work-up & Extraction:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the aqueous layer with a small portion of diethyl ether or ethyl acetate to remove any unreacted benzyl chloroformate and benzyl alcohol impurity. Discard the organic layer.[4]
-
Cool the aqueous layer in an ice bath and carefully acidify to pH ~2 with 1 M HCl. A white precipitate of the product should form.
-
Extract the product from the acidified aqueous layer with ethyl acetate (3x).
-
-
Drying and Concentration:
-
Combine the organic extracts and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexane to afford a white crystalline solid.[6]
Characterization and Data Analysis
Comprehensive characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.
Characterization Workflow
Caption: Standard workflow for the analytical characterization of the title compound.
Quantitative Data Summary
The following tables summarize the expected analytical data for Cbz-L-Valinamide.
Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆) [4]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.55 | d | 1H | NH (Carbamate) |
| ~7.35 | m | 5H | Ar-H (Phenyl ring of Cbz) |
| ~7.20, ~6.95 | s (br) | 2H | NH₂ (Amide) |
| ~5.05 | s | 2H | O-CH₂-Ph |
| ~3.85 | dd | 1H | α-CH |
| ~2.00 | m | 1H | β-CH |
| ~0.88 | d | 6H | γ-CH₃ (x2) |
Table 2: Predicted ¹³C NMR Spectroscopic Data (101 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~174.5 | C=O (Amide) |
| ~156.0 | C=O (Carbamate) |
| ~137.0 | Ar-C (Quaternary) |
| ~128.4 | Ar-CH |
| ~127.8 | Ar-CH |
| ~127.6 | Ar-CH |
| ~65.5 | O-CH₂-Ph |
| ~60.5 | α-CH |
| ~30.0 | β-CH |
| ~19.1, ~18.5 | γ-CH₃ |
Table 3: High-Resolution Mass Spectrometry (HRMS) Data
| Ion Type | Formula | Calculated m/z |
| [M+H]⁺ | C₁₃H₁₉N₂O₃⁺ | 251.1390 |
| [M+Na]⁺ | C₁₃H₁₈N₂NaO₃⁺ | 273.1209 |
Table 4: Fourier-Transform Infrared (FTIR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450–3300 | N-H Stretch | Amide & Carbamate NH₂/NH |
| 3100–3000 | C-H Stretch | Aromatic C-H |
| 2960–2870 | C-H Stretch | Aliphatic C-H |
| ~1690 | C=O Stretch | Carbamate Carbonyl |
| ~1660 | C=O Stretch | Amide I Carbonyl |
| ~1530 | N-H Bend | Amide II |
| ~1250 | C-O Stretch | Carbamate Ester |
Applications in Research and Development
This compound is not merely a protected amino acid derivative but a versatile synthetic intermediate.
-
Peptide Synthesis: It is a fundamental building block for introducing a valinamide residue into a peptide sequence, particularly in solution-phase synthesis.[7]
-
Prodrug Synthesis: The parent compound of Cbz-L-Valinamide, Cbz-L-Valine, is a key intermediate in the synthesis of antiviral prodrugs like Valacyclovir and Valganciclovir.[4] The valine moiety is attached to the active drug to enhance its oral bioavailability.
-
Development of Bioactive Molecules: As a chiral building block, it is used in the asymmetric synthesis of complex natural products and novel pharmaceutical candidates.
By providing a robust, well-characterized, and readily accessible synthetic intermediate, the protocols detailed herein empower researchers to advance complex multi-step syntheses with confidence and efficiency.
References
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PrepChem. (n.d.). Synthesis of N-CBZ-L-prolyl-L-valine. Retrieved from PrepChem.com website: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Synthesis of N-Carbobenzyloxy-L-valine. Retrieved from pharmachems.com website: [Link]
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National Center for Biotechnology Information. (n.d.). N-Carbobenzoxy-L-valine. PubChem Compound Database. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from rsc.org website: [Link]
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ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from ACS Publications website: [Link]
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Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from rsc.org website: [Link]
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Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from orgsyn.org website: [Link]
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- Google Patents. (n.d.). CN1323068C - Method for synthesizing N-benzyloxy-oxo-L-valine synthesizing method.
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eScholarship.org. (2019). Multistep Solid-State Organic Synthesis of Carbamate-Linked Covalent Organic Frameworks. Retrieved from eScholarship.org website: [Link]
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Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from Master Organic Chemistry website: [Link]
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Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from Total Synthesis website: [Link]
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ResearchGate. (n.d.). LC-MS/MS parameters for the analysis of CBZ and its.... Retrieved from ResearchGate website: [Link]
- Google Patents. (n.d.). CN105693724A - Preparation method of CBZ-valganciclovir.
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An In-Depth Technical Guide to the Chemical Properties and Stability of Z-L-Valinamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-L-Valinamide, chemically known as benzyl N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamate, is a pivotal intermediate in the fields of peptide synthesis and pharmaceutical development.[1] As a derivative of the amino acid L-valine, its structure incorporates a benzyloxycarbonyl (Cbz or Z) protecting group on the amine terminus and a primary amide at the carboxyl terminus. This unique combination of functional groups imparts specific chemical properties and a distinct stability profile that are critical to its application. The Cbz group provides stability during peptide coupling reactions, preventing unwanted side reactions, while the amide functionality influences its solubility and biological activity.[] This guide offers a comprehensive exploration of the chemical characteristics and stability of Z-L-Valinamide, providing essential insights for its effective use in research and development.
Core Chemical and Physical Properties
A foundational understanding of the physicochemical properties of Z-L-Valinamide is essential for its proper handling, storage, and application in synthetic and formulation workflows.
Structural and Molecular Data
The structural identity of Z-L-Valinamide is defined by its specific arrangement of atoms and functional groups.
| Property | Value | Source |
| IUPAC Name | benzyl N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamate | [1] |
| Synonyms | Z-Val-NH2, N-Cbz-L-valinamide | [1] |
| CAS Number | 13139-28-1 | [1] |
| Molecular Formula | C₁₃H₁₈N₂O₃ | [1] |
| Molecular Weight | 250.29 g/mol | [1] |
| Appearance | White to off-white powder |
Physicochemical Characteristics
These properties are crucial for predicting the behavior of Z-L-Valinamide in various experimental settings.
| Property | Value | Source/Comment |
| Melting Point | 208-212 °C | |
| Solubility | Inferred to have low solubility in water and non-polar organic solvents. Expected to be soluble in polar organic solvents such as methanol, ethanol, and dimethylformamide (DMF). | Based on the properties of similar N-protected amino acid amides.[3][4] |
| pKa | Not experimentally determined. The amide proton is weakly acidic, while the carbamate N-H is also weakly acidic. |
Spectroscopic Profile
The spectroscopic fingerprint of Z-L-Valinamide is instrumental for its identification and characterization. While experimental spectra are available in databases such as SpectraBase, this section outlines the expected characteristic signals.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
-
¹H NMR: Expected signals would include aromatic protons from the benzyl group (around 7.3 ppm), the benzylic protons (a singlet around 5.1 ppm), the alpha-proton of the valine residue, the beta-proton of the valine residue, and the two diastereotopic methyl protons of the valine side chain. The amide protons would appear as broad singlets.
-
¹³C NMR: The spectrum would show characteristic peaks for the aromatic carbons, the benzylic carbon, the carbonyl carbons of the carbamate and the amide, and the aliphatic carbons of the valine side chain.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in Z-L-Valinamide.
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~3400-3200 | N-H (Amide and Carbamate) | Stretching |
| ~3100-3000 | C-H (Aromatic) | Stretching |
| ~2960-2870 | C-H (Aliphatic) | Stretching |
| ~1680-1640 | C=O (Amide I) | Stretching |
| ~1720-1700 | C=O (Carbamate) | Stretching |
| ~1600-1450 | C=C (Aromatic) | Stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) would be observed at m/z 250.29. Common fragmentation patterns would involve the loss of the benzyl group or cleavage of the amide bond.[5]
Stability Profile and Degradation Pathways
The stability of Z-L-Valinamide is a critical parameter for its storage, handling, and use in multi-step syntheses. The presence of the Cbz group and the primary amide dictates its susceptibility to degradation under various conditions.
Hydrolytic Stability
-
Acidic Conditions: The Cbz group is known to be labile to strong acids.[6] Under strongly acidic conditions (e.g., HBr in acetic acid), cleavage of the benzyloxycarbonyl group is expected to occur, yielding L-valinamide and benzyl bromide. The primary amide bond is generally more stable to acid hydrolysis than the Cbz group but can be cleaved under harsh acidic conditions and elevated temperatures to yield Z-L-valine.
-
Neutral Conditions: Z-L-Valinamide is expected to be relatively stable at neutral pH.
-
Alkaline Conditions: The primary amide is susceptible to hydrolysis under basic conditions, which would lead to the formation of Z-L-valine. The Cbz group is generally stable to mild basic conditions.
Thermal Stability
While specific data for Z-L-Valinamide is not available, thermal degradation of peptides and amino acid derivatives can occur at elevated temperatures.[7][8] For Z-L-Valinamide, high temperatures could potentially lead to decomposition, possibly involving the loss of the Cbz group or side reactions involving the amide.
Photostability
Compounds containing a benzyl group can be susceptible to photodegradation.[9][10][11] Exposure to UV light may lead to cleavage of the benzylic C-O bond in the Cbz group through a free-radical mechanism, resulting in deprotection to L-valinamide.
Oxidative Stability
While not extensively studied for this specific molecule, the presence of the benzyl group suggests a potential for oxidation at the benzylic position under strong oxidizing conditions.
Experimental Protocols
The following section provides detailed methodologies for the characterization and stability assessment of Z-L-Valinamide.
Protocol for Purity Determination by HPLC
This protocol outlines a stability-indicating HPLC method for assessing the purity of Z-L-Valinamide and detecting potential degradation products.
Workflow for HPLC Method Development
Caption: Workflow for HPLC purity analysis of Z-L-Valinamide.
Method Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm and 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 acetonitrile:water) to a concentration of 1 mg/mL.
Protocol for Forced Degradation Studies
This protocol describes the conditions for stress testing to identify potential degradation pathways and products.
Forced Degradation Workflow
Caption: Workflow for forced degradation studies of Z-L-Valinamide.
Procedure:
-
Acid Hydrolysis: Dissolve Z-L-Valinamide in 0.1 M HCl and heat at 60 °C for 24 hours.
-
Base Hydrolysis: Dissolve Z-L-Valinamide in 0.1 M NaOH and keep at room temperature for 24 hours.
-
Oxidative Degradation: Dissolve Z-L-Valinamide in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid powder to 80 °C in a stability chamber for 48 hours.
-
Photolytic Degradation: Expose the solid powder and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[8]
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, dilute to a suitable concentration, and analyze by the validated stability-indicating HPLC method. Peak purity of the main peak should be assessed, and any significant degradants should be further characterized by LC-MS.
Conclusion
Z-L-Valinamide is a chemically robust compound under standard handling and storage conditions, making it a reliable building block in organic synthesis. Its stability is largely governed by the reactivity of the N-terminal Cbz protecting group and the C-terminal primary amide. The primary degradation pathways involve the cleavage of the Cbz group under strong acidic conditions or hydrogenolysis, and hydrolysis of the amide bond under basic conditions. A thorough understanding of these properties and the implementation of appropriate analytical methods are crucial for ensuring the quality and integrity of Z-L-Valinamide in its various applications, ultimately contributing to the successful development of novel peptides and pharmaceuticals.
References
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PubChem. Z-L-valine amide. National Center for Biotechnology Information. [Link]
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Hirano, A., et al. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules, 178, 607-615. [Link]
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Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. [Link]
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ICH Harmonised Tripartite Guideline. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]
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Singh, R., & Kumar, R. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 96, 1-10. [Link]
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Liang, K., et al. (2021). Deprotection of benzyl-derived groups via photochemically mesolytic cleavage of C–N and C–O bonds. Nature Communications, 12(1), 1-9. [Link]
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Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. [Link]
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Stark, T., et al. (2018). “Thermal Peroxidation” of Dietary Pentapeptides Yields N-Terminal 1,2-Dicarbonyls. Journal of Agricultural and Food Chemistry, 66(15), 3879-3886. [Link]
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Hofmann, T., & Schieberle, P. (2021). Heat induced hydrolytic cleavage of the peptide bond in dietary peptides and proteins in food processing. Food Chemistry, 360, 129621. [Link]
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Chemguide. Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]
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Dong, M. W. (2015). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America, 33(10), 764-775. [Link]
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RSC Publishing. (2016). Photooxidation of benzyl alcohols and photodegradation of cationic dyes by Fe3O4@sulfur/reduced graphene oxide as catalyst. RSC Advances, 6(10), 8359-8367. [Link]
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Journal of the Chemical Society D: Chemical Communications. (1970). Photolysis of benzyl desyl sulphide and related compounds: formation of 2-aryl-benzo[b]thiophens. (19), 1256-1257. [Link]
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Kolev, T., et al. (2007). Crystal structure, IR-LD spectroscopic, theoretical and vibrational analysis of valinamide ester amide of squaric acid diethyl ester. Journal of Molecular Structure, 834-836, 321-328. [Link]
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Kuromizu, K., & Meienhofer, J. (1974). Removal of the N alpha-benzyloxycarbonyl group from cysteine-containing peptides by catalytic hydrogenolysis in liquid ammonia, exemplified by a synthesis of oxytocin. Journal of the American Chemical Society, 96(15), 4978-4981. [Link]
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A Comprehensive Technical Guide to (S)-Benzyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate
This guide provides an in-depth technical overview of (S)-Benzyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate, a key building block in synthetic organic chemistry and drug discovery. Targeted at researchers, scientists, and professionals in drug development, this document details the compound's chemical identity, properties, synthesis, and commercial availability, underpinned by field-proven insights and authoritative references.
Compound Identification and Chemical Properties
This compound, a derivative of the amino acid L-valine, is widely utilized in peptide synthesis and the development of peptidomimetics. Its structure incorporates a benzyloxycarbonyl (Cbz or Z) protecting group on the alpha-amino function of the valinamide scaffold.
Chemical Identity:
| Identifier | Value |
| IUPAC Name | benzyl N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamate |
| CAS Number | 13139-28-1[1][2] |
| Molecular Formula | C13H18N2O3[2] |
| Molecular Weight | 250.29 g/mol [2] |
| Synonyms | Z-L-valine amide, Z-Val-NH2, N-Cbz-L-valinamide, (S)-2-(Benzyloxycarbonylamino)-3-methylbutanamide[2] |
Physicochemical Properties:
| Property | Value | Source |
| Appearance | Off-white solid | [1] |
| XLogP3-AA | 1.7 | [2] |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 4 | PubChem |
Synthesis and Mechanism
The synthesis of this compound is typically achieved through the amidation of its corresponding N-protected amino acid precursor, N-Carbobenzyloxy-L-valine (Z-L-Val-OH). This process involves the activation of the carboxylic acid group followed by reaction with an ammonia source.
Synthesis of the Precursor: N-Carbobenzyloxy-L-valine (CAS: 1149-26-4)
The foundational step is the protection of the amino group of L-valine using benzyl chloroformate under basic conditions, a classic Schotten-Baumann reaction. This protection is crucial to prevent unwanted side reactions at the amino group during subsequent carboxyl group activation.[3][4]
Experimental Protocol: Synthesis of N-Carbobenzyloxy-L-valine [3]
-
In a suitable reaction vessel, dissolve L-valine (1 equivalent) in a 2M sodium hydroxide solution and add sodium carbonate (1 equivalent).
-
Cool the solution to below 0°C.
-
Slowly add a solution of benzyl chloroformate (1.2 equivalents) in 1,4-dioxane, maintaining the temperature below 20°C.
-
Allow the reaction to proceed at room temperature for 8 hours.
-
Extract the reaction mixture with dichloromethane to remove impurities.
-
Cool the aqueous phase to below 10°C and acidify with concentrated hydrochloric acid to a pH of 2 to precipitate the product.
-
Filter the white solid, wash with water, and dry under vacuum to yield N-Carbobenzyloxy-L-valine.
Synthesis of this compound
The conversion of N-Carbobenzyloxy-L-valine to the target amide is accomplished using a peptide coupling agent to activate the carboxylic acid, followed by the introduction of ammonia, often in the form of ammonium chloride.[1]
Experimental Protocol: Synthesis of this compound [1]
-
Dissolve N-Carbobenzyloxy-L-valine (1 equivalent) in dimethylformamide (DMF) and cool to 0°C.
-
Add N,N-Diisopropylethylamine (DIPEA) (3 equivalents) and HATU (1.2 equivalents) to the solution and stir for 15 minutes.
-
Add ammonium chloride (5 equivalents) to the mixture and continue stirring at room temperature for 16 hours.
-
Pour the reaction mixture into ice-cold water and extract the product with ethyl acetate.
-
Wash the combined organic layers with aqueous ammonium chloride and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by recrystallization from ethanol to obtain this compound.
Synthesis Workflow Diagram:
Caption: Synthesis workflow for this compound.
Applications in Research and Drug Development
This compound serves as a valuable intermediate in the synthesis of various pharmaceutical agents and research compounds. The presence of the Cbz protecting group allows for selective chemical transformations at other sites of a molecule, and it can be readily removed by catalytic hydrogenation. Its structural similarity to a peptide backbone makes it a key component in the construction of protease inhibitors and other peptidomimetic drugs.
Commercial Availability
A number of chemical suppliers offer this compound for research and development purposes. When sourcing this compound, it is imperative to verify the purity and stereochemical integrity through the supplier's certificate of analysis.
Selected Suppliers:
Conclusion
This compound is a versatile and important molecule in the field of medicinal chemistry. A thorough understanding of its properties and synthetic routes, as detailed in this guide, is essential for its effective application in the laboratory and in the development of new therapeutic agents.
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 10562630, Z-L-valine amide. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 726987, N-Carbobenzoxy-L-valine. [Link]
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The Versatility of L-Valinamide in Enzyme Inhibition: A Mechanistic Exploration
Introduction: The L-Valinamide Scaffold in Drug Discovery
In the intricate world of drug discovery, the identification and optimization of molecular scaffolds that can be tailored to target specific enzymes with high affinity and selectivity are of paramount importance. L-Valinamide, the amide derivative of the essential amino acid L-valine, represents a foundational building block in the design of a diverse array of potent enzyme inhibitors.[] Its inherent chirality and the presence of a reactive amide group, coupled with the isopropyl side chain that can engage in crucial hydrophobic interactions within enzyme active sites, make it a versatile starting point for medicinal chemists.[] This technical guide delves into the mechanism of action of several key classes of enzyme inhibitors derived from the L-valinamide scaffold, providing insights for researchers, scientists, and drug development professionals. We will explore how strategic modifications to this fundamental structure have yielded potent inhibitors of critical enzyme families, including proteasomes, calpains, and cathepsins.
Core Mechanism: Dipeptidyl Boronic Acids as Proteasome Inhibitors
The ubiquitin-proteasome system is a critical pathway for protein degradation in eukaryotic cells, and its dysregulation is implicated in various diseases, including cancer and inflammatory disorders. The 20S proteasome, the catalytic core of this system, possesses multiple proteolytic activities, with the chymotrypsin-like activity being a primary target for therapeutic intervention. Dipeptidyl boronic acids are a class of highly potent and selective proteasome inhibitors that showcase the effective use of the valinamide motif.[2][3]
Mechanism of Action: Covalent Reversible Inhibition
The inhibitory potency of dipeptidyl boronic acids stems from the unique properties of the boronic acid warhead. This moiety is a transition-state analog that forms a stable, yet reversible, covalent bond with the active site N-terminal threonine residue of the proteasome's β-subunits.[4]
The mechanism can be dissected as follows:
-
Initial Binding: The dipeptide backbone of the inhibitor, often incorporating a valine or a related amino acid, guides the molecule into the active site of the proteasome. The specificity of this binding is dictated by the amino acid residues at the P1 and P2 positions of the inhibitor, which interact with the corresponding S1 and S2 pockets of the enzyme.
-
Nucleophilic Attack: The hydroxyl group of the active site threonine (Thr1) acts as a nucleophile, attacking the electrophilic boron atom of the boronic acid.
-
Tetrahedral Intermediate Formation: This attack results in the formation of a stable tetrahedral boronate intermediate. This complex mimics the transition state of peptide bond hydrolysis, effectively locking the enzyme in an inactive conformation.[4]
-
Reversibility: The bond between the boron and the threonine hydroxyl is reversible, allowing for a dynamic equilibrium between the free and bound states of the inhibitor. This reversibility can be advantageous in a therapeutic context, potentially reducing off-target effects.
Structure-Activity Relationship and Therapeutic Relevance
The potency and selectivity of these inhibitors can be finely tuned by modifying the dipeptide sequence. For instance, compounds with specific amino acids at the P1 and P2 positions can exhibit differential inhibition of the various proteolytic subunits of the proteasome (β1, β2, and β5).[3] This has led to the development of clinically approved drugs like bortezomib, a dipeptidyl boronic acid used in the treatment of multiple myeloma.[4][5]
Expanding the Repertoire: Valinamide Derivatives as Cysteine Protease Inhibitors
The versatility of the valinamide scaffold extends beyond proteasome inhibition to the targeting of cysteine proteases, a large family of enzymes involved in diverse physiological processes, including immune response, bone remodeling, and apoptosis.[6] Calpains and cathepsins are two prominent subfamilies of cysteine proteases that are attractive drug targets.
Calpain Inhibition: The Role of Peptide Aldehydes
Calpains are calcium-dependent cysteine proteases, and their overactivation is implicated in neurodegenerative diseases and ischemic injury.[7] Peptide aldehydes, such as Z-L-Valinyl-L-phenylalaninal (MDL-28170), are potent, cell-permeable inhibitors of calpains.[8][9]
Mechanism of Action: Hemiacetal Formation
The mechanism of inhibition by peptide aldehydes involves the formation of a covalent, reversible hemiacetal adduct with the active site cysteine residue.
-
Recognition and Binding: The peptide portion of the inhibitor directs it to the calpain active site.
-
Nucleophilic Attack: The thiol group of the active site cysteine attacks the electrophilic carbon of the C-terminal aldehyde.
-
Hemiacetal Adduct: This results in the formation of a stable, yet reversible, hemiacetal, which inactivates the enzyme.
Cathepsin Inhibition: A Diverse Array of Warheads
Cathepsins are another family of cysteine proteases primarily found in lysosomes, playing key roles in protein turnover and antigen presentation.[10][11] Dysregulation of cathepsin activity is associated with cancer, osteoporosis, and autoimmune diseases.[10] Various inhibitors based on the valinamide scaffold have been developed to target cathepsins, employing a range of "warhead" moieties that react with the active site cysteine. These include nitriles, vinyl sulfones, and epoxides, which can form irreversible covalent bonds, and aldehydes and ketones, which typically act as reversible inhibitors.[12][13][14] The choice of warhead influences the inhibitor's potency, selectivity, and duration of action.
Experimental Workflows for Inhibitor Characterization
A thorough understanding of an inhibitor's mechanism of action requires a combination of biochemical and biophysical techniques.
Enzyme Kinetic Assays
Enzyme kinetic studies are fundamental to determining an inhibitor's potency and mode of inhibition.
Step-by-Step Protocol for Determining IC50 and Ki:
-
Enzyme and Substrate Preparation: Prepare stock solutions of the target enzyme and a suitable fluorogenic or chromogenic substrate in an appropriate assay buffer.
-
Inhibitor Dilution Series: Prepare a serial dilution of the Z-L-Valinamide derivative inhibitor.
-
Assay Setup: In a microplate, add the enzyme, inhibitor (at varying concentrations), and buffer. Allow for a pre-incubation period to permit inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Data Acquisition: Monitor the change in fluorescence or absorbance over time using a plate reader.
-
Data Analysis:
-
Calculate the initial reaction velocities (rates) for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
To determine the inhibition constant (Ki) and the mode of inhibition (competitive, non-competitive, or uncompetitive), perform the assay at multiple substrate concentrations. Analyze the data using Michaelis-Menten kinetics and Lineweaver-Burk or Dixon plots.[15]
-
Structural Biology
To gain atomic-level insights into the inhibitor-enzyme interaction, structural biology techniques are indispensable.
-
X-ray Crystallography: Co-crystallization of the target enzyme with the inhibitor can provide a high-resolution three-dimensional structure of the complex. This allows for the direct visualization of the covalent adduct or non-covalent interactions in the active site, confirming the mechanism of action and guiding further inhibitor design.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study the dynamics of the inhibitor-enzyme interaction in solution and to map the binding site.
Quantitative Data Summary
The following table summarizes the inhibitory potency of representative L-Valinamide derivatives against their respective target enzymes.
| Inhibitor Class | Example Compound | Target Enzyme | IC50 / Ki | Reference |
| Dipeptidyl Boronic Acid | Bortezomib | 20S Proteasome (β5 subunit) | Ki: ~0.6 nM | [4][5] |
| Peptide Aldehyde | MDL-28170 (Z-Val-Phe-CHO) | Calpain I | Potent inhibitor | [8][9] |
| Dipeptidyl α-keto amide | Z-Leu-Abu-CONH-CH2-CHOH-C6H5 | Calpain II | Ki: 15 nM | [12] |
| Dipeptidyl α-keto amide | Z-Leu-Nva-CONH-CH2-2-pyridyl | Calpain I | Ki: 19 nM | [12] |
| Peptide-like | DPC 681 | HIV Protease / CYP3A4 | IC50: 0.039 µM (CYP3A4) | [16] |
Conclusion and Future Perspectives
The L-Valinamide scaffold has proven to be a remarkably fruitful starting point for the development of potent and selective inhibitors of diverse enzyme classes. From the reversible covalent inhibition of the proteasome by dipeptidyl boronic acids to the targeting of cysteine proteases with various reactive warheads, the underlying principle remains the same: leveraging the structural features of the valinamide core to achieve high-affinity binding and precise positioning of a reactive moiety within the enzyme's active site.
Future research in this area will likely focus on the development of next-generation inhibitors with improved pharmacokinetic properties, enhanced selectivity to minimize off-target effects, and novel mechanisms of action. The continued exploration of the chemical space around the L-Valinamide scaffold, coupled with advanced techniques in structural biology and computational modeling, promises to yield new therapeutic agents for a wide range of diseases.
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Adams, J., et al. (1998). Potent and selective inhibitors of the proteasome: dipeptidyl boronic acids. Bioorganic & Medicinal Chemistry Letters, 8(4), 333-338. [Link]
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Stanton, B-Z., et al. (2011). Chemical and Biological Evaluation of Dipeptidyl Boronic Acid Proteasome Inhibitors for Use in Prodrugs and Pro-Soft Drugs Targeting Solid Tumors. Journal of Medicinal Chemistry, 54(13), 4654-4667. [Link]
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Wang, X., et al. (2019). Discovery of a novel dipeptidyl boronic acid proteasome inhibitor for the treatment of multiple myeloma and triple-negative breast cancer. Organic & Biomolecular Chemistry, 17(3), 683-691. [Link]
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Sun, Y., et al. (2004). Dipeptide Boronic Acid, a Novel Proteasome Inhibitor, Prevents Islet-Allograft Rejection. Transplantation, 78(3), 360-366. [Link]
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Bonvini, P., et al. (2012). Development of Proteasome Inhibitors as Therapeutic Drugs. ResearchGate. [Link]
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Kameda, Y., et al. (1988). Enzymatic synthesis of glucoside derivatives of validamine and valienamine. Journal of Antibiotics, 41(11), 1699-1702. [Link]
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Amsbio. MDL-28170 (Z-Val-Phe-CHO) - Calpain inhibitor. Amsbio. [Link]
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Khan, I. H., & Ahmad, S. (2010). Synthesis and characterization of several valinamide derivatives. ResearchGate. [Link]
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PubChem. Mdl-28170. National Center for Biotechnology Information. [Link]
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Khan, I. H., & Ahmad, S. (2010). Synthesis and characterization of several valinamide derivatives. Journal of Chemical and Pharmaceutical Research, 2(4), 834-839. [Link]
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Iqbal, M., et al. (1995). Novel peptidyl alpha-keto amide inhibitors of calpains and other cysteine proteases. Journal of Medicinal Chemistry, 38(12), 2276-2283. [Link]
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Ernest, I., et al. (2001). Concurrent Induction and Mechanism-Based Inactivation of CYP3A4 by an L-valinamide Derivative. Drug Metabolism and Disposition, 29(8), 1109-1117. [Link]
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O'Donoghue, A. J., et al. (2016). Design of gallinamide A analogs as potent inhibitors of the cysteine proteases human cathepsin L and Trypanosoma cruzi cruzain. Journal of Medicinal Chemistry, 59(15), 7083-7093. [Link]
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PubChem. Z-L-valine amide. National Center for Biotechnology Information. [Link]
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Roy, A., et al. (2021). Rational design of thioamide peptides as selective inhibitors of cysteine protease cathepsin L. Chemical Science, 12(3), 1130-1139. [Link]
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Chen, Y. L., et al. (1994). Inhibition of cathepsin L-like cysteine proteases by cytotoxic T-lymphocyte antigen-2 beta. Journal of Biological Chemistry, 269(40), 24871-24876. [Link]
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Wang, Y., et al. (2019). Equilibrium and Kinetic Study of l- and d-Valine Adsorption in Supramolecular-Templated Chiral Mesoporous Materials. Molecules, 24(18), 3326. [Link]
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da Silva, E. B., et al. (2022). Flavonoid Derivatives as New Potent Inhibitors of Cysteine Proteases: An Important Step toward the Design of New Compounds for the Treatment of Leishmaniasis. Molecules, 27(19), 6653. [Link]
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Supuran, C. T., et al. (2001). Protease inhibitors. Part 7. Inhibition of Clostridium histolyticum collagenase with sulfonylated derivatives of L-valine hydroxamate. European Journal of Medicinal Chemistry, 36(4), 351-359. [Link]
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Nguyen, T. T. H., et al. (2020). Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities. ResearchGate. [Link]
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Sondhi, S. M., et al. (2009). Synthesis of amidine and amide derivatives and their evaluation for anti-inflammatory and analgesic activities. European Journal of Medicinal Chemistry, 44(3), 1010-1015. [Link]
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Abraham Entertainment. OSCGLPSC1 Inhibitors: Mechanism Of Action Explained. Abraham Entertainment. [Link]
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A Comprehensive Spectroscopic Analysis of (S)-Benzyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate (Z-Val-NH₂)
Abstract
This technical guide provides an in-depth analysis of the spectroscopic data for (S)-Benzyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate, a key intermediate in peptide synthesis and drug development, commonly known as N-Cbz-L-valinamide or Z-Val-NH₂. We will explore the characteristic signals in Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and drug development professionals, offering not only the raw data but also the underlying principles and experimental considerations for its acquisition and interpretation. The protocols provided herein are designed to be self-validating, ensuring the generation of reliable and reproducible data for structural confirmation and purity assessment.
Introduction
Chemical Identity and Structure
This compound (IUPAC Name: benzyl N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamate) is a protected amino acid derivative of L-valine.[1] The benzyloxycarbonyl (Cbz or Z) group serves as a crucial protecting group for the amine functionality, preventing unwanted side reactions during peptide coupling. The primary amide at the C-terminus makes it a valuable building block in the synthesis of peptide amides.
Key Chemical Information:
The structural integrity of this molecule is paramount for its successful application. The following sections will detail the spectroscopic methods used to confirm this structure.
Caption: Molecular Structure of Z-Val-NH₂
Significance in Research and Drug Development
Z-Val-NH₂ is a fundamental building block in the synthesis of peptides and peptidomimetics. Its applications include:
-
Peptide Synthesis: It is used to introduce a valine residue with a C-terminal amide, a common feature in many biologically active peptides.
-
Enzyme Inhibitors: The valine side chain and the overall structure are often incorporated into inhibitors for proteases, such as calpain and cathepsins.
-
Drug Discovery: It serves as a starting material or intermediate for the synthesis of complex organic molecules with therapeutic potential, including antiviral and anticancer agents.[3]
Importance of Spectroscopic Characterization
Unambiguous structural confirmation is a cornerstone of chemical synthesis and drug development. Spectroscopic techniques provide a detailed fingerprint of a molecule, allowing for:
-
Structural Verification: Confirming that the desired molecule has been synthesized.
-
Purity Assessment: Detecting the presence of starting materials, by-products, or other impurities.
-
Stereochemical Integrity: Ensuring that the stereochemistry of the chiral center (the α-carbon) has been retained.
The following workflow outlines the comprehensive characterization process.
Caption: Proposed ESI-MS Fragmentation Pathway
-
Loss of Benzyl Radical: Cleavage of the O-CH₂ bond can lead to the loss of a benzyl radical (C₇H₇•, 91 Da), resulting in a fragment at m/z 160.1.
-
Formation of Tropylium Ion: A common fragment in molecules containing a benzyl group is the tropylium ion (C₇H₇⁺) at m/z 91.
-
Loss of Valinamide: Cleavage of the carbamate N-C bond can result in the loss of the neutral valinamide molecule, leaving the benzyloxycarbonyl fragment.
-
Formation of Valinamide Cation: Conversely, cleavage can lead to the formation of the protonated valinamide fragment (m/z 117.1).
Protocol for Mass Spectrometry Data Acquisition
-
Objective: To confirm the molecular weight and obtain fragmentation data for structural elucidation.
-
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with 0.1% formic acid to promote protonation.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
-
Acquisition (MS1 Scan):
-
Ionization Mode: Positive ion mode.
-
Mass Range: Scan from m/z 50 to 500.
-
Infusion: Introduce the sample directly into the source via a syringe pump at a low flow rate (5-10 µL/min).
-
-
Acquisition (MS/MS Scan):
-
Precursor Ion Selection: Isolate the [M+H]⁺ ion (m/z 251.1).
-
Collision Energy: Apply collision-induced dissociation (CID) with varying collision energies (e.g., 10-40 eV) to induce fragmentation.
-
Detection: Detect the resulting fragment ions.
-
-
Data Analysis: Analyze the high-resolution mass of the parent ion to confirm the elemental composition. Interpret the fragmentation pattern to corroborate the proposed structure.
-
Summary of Spectroscopic Data
| Technique | Feature | Observed/Expected Value | Interpretation |
| ¹H NMR | Chemical Shifts (δ) | 0.9-1.0 (d, 6H), 2.0-2.2 (m, 1H), 3.9-4.1 (dd, 1H), 5.1 (s, 2H), 7.3-7.4 (m, 5H), NH (broad) | Confirms proton environments of valine side chain, benzyl group, and backbone. |
| ¹³C NMR | Chemical Shifts (δ) | 18-20, 30-32, 58-60, 66-68, 127-129, 136-138, 156-158, 173-175 | Confirms the 10 unique carbon environments in the molecule. |
| IR | Wavenumbers (cm⁻¹) | 3450-3300 (N-H), 1700-1680 (C=O, carbamate), 1670-1650 (C=O, amide) | Confirms presence of NH₂, NH, and two distinct carbonyl functional groups. |
| MS | [M+H]⁺ | m/z 251.1390 | Confirms the molecular weight and elemental formula C₁₃H₁₈N₂O₃. |
Conclusion
The collective application of NMR, IR, and MS provides an unambiguous and comprehensive characterization of this compound. The data obtained from these techniques are mutually reinforcing, confirming the molecular structure, the presence of all key functional groups, and the overall integrity of the molecule. The protocols outlined in this guide provide a robust framework for researchers to generate high-quality, reliable spectroscopic data, which is essential for any research or development program utilizing this important chemical building block.
References
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The Royal Society of Chemistry. Supporting Information for Catalytic Conversion of CO2. [Link]
-
NIST. Benzylcarbamate. [Link]
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The Royal Society of Chemistry. Reusable Ionic Liquid-Catalyzed Oxidative Esterification. [Link]
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Uchiyama, N., et al. (2013). New cannabimimetic indazole derivatives... identified as designer drugs in illegal products. Forensic Toxicology, 31(1), 93-100. [Link]
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Houben-Weyl. (2003). High Resolution NMR Spectroscopy. In Science of Synthesis (Vol. E 22, pp. 675). [Link]
-
University of Wisconsin/ACS Division of Organic Chemistry. NMR Spectroscopy: ¹H NMR Chemical Shifts. [Link]
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Solubility of Z-L-Valinamide in different organic and aqueous solvents
An In-Depth Technical Guide to the Solubility of Z-L-Valinamide in Different Organic and Aqueous Solvents
Authored by: A Senior Application Scientist
Introduction
Z-L-Valinamide, a benzyloxycarbonyl-protected derivative of the amino acid L-valinamide, is a pivotal intermediate in the synthesis of peptidomimetics and complex chiral molecules within the pharmaceutical industry. Its structural features—a bulky, nonpolar isopropyl side chain, a protective benzyloxycarbonyl (Z) group, and a polar primary amide—create a unique physicochemical profile that dictates its behavior in various solvent systems.[1][2] A comprehensive understanding of its solubility is not merely an academic exercise; it is a critical prerequisite for the successful design, optimization, and scale-up of synthetic routes, purification protocols, and formulation strategies.
This technical guide provides a deep dive into the solubility characteristics of Z-L-Valinamide. In the absence of extensive publicly available quantitative solubility data, this document emphasizes the foundational principles governing its solubility. We will explore the theoretical underpinnings of its dissolution in aqueous and organic media, present a qualitative but scientifically grounded prediction of its solubility profile, and offer a detailed, field-proven experimental protocol for its precise determination. This guide is intended for researchers, chemists, and drug development professionals who require a robust framework for working with Z-L-Valinamide.
Physicochemical Properties of Z-L-Valinamide
A molecule's solubility is intrinsically linked to its structural and physical properties. The key physicochemical parameters for Z-L-Valinamide are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₈N₂O₃ | [1][3] |
| Molecular Weight | 250.29 g/mol | [1][3] |
| Melting Point | 208-212 °C | [1] |
| Appearance | White to off-white powder | [1] |
| CAS Number | 13139-28-1 | [1][3] |
| Structure | Benzyl N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamate | [3] |
The presence of both hydrogen bond donors (N-H from the amide and carbamate) and acceptors (C=O from the amide and carbamate), alongside significant nonpolar regions (the benzyl and isopropyl groups), suggests a nuanced solubility profile that will be highly dependent on the chosen solvent.
Theoretical Principles of Solubility
The dissolution of a solid solute, such as Z-L-Valinamide, in a liquid solvent is governed by a balance of intermolecular forces. The principle of "like dissolves like" serves as a useful heuristic, but a more rigorous understanding requires an examination of the energetics of the dissolution process.
The overall Gibbs free energy of dissolution (ΔG_sol) must be negative for dissolution to be spontaneous. This is a function of the enthalpy (ΔH_sol) and entropy (ΔS_sol) of the process:
ΔG_sol = ΔH_sol - TΔS_sol
The enthalpy of solution can be conceptualized as the energy balance of three steps:
-
Breaking solute-solute interactions (ΔH₁): Energy is required to overcome the crystal lattice energy of solid Z-L-Valinamide.
-
Breaking solvent-solvent interactions (ΔH₂): Energy is required to create a cavity in the solvent for the solute molecule.
-
Forming solute-solvent interactions (ΔH₃): Energy is released when the solute and solvent molecules interact.
ΔH_sol = ΔH₁ + ΔH₂ + ΔH₃
For Z-L-Valinamide, solubility in a given solvent is favored when the energy released from solute-solvent interactions (ΔH₃) is sufficient to overcome the energy required to break the solute's crystal lattice (ΔH₁) and disrupt the solvent's intermolecular forces (ΔH₂).
The key intermolecular forces at play for Z-L-Valinamide are:
-
Hydrogen Bonding: The amide and carbamate groups can act as both hydrogen bond donors and acceptors.
-
Dipole-Dipole Interactions: The polar C=O and C-N bonds contribute to the molecule's overall dipole moment.
-
Van der Waals Forces (London Dispersion Forces): The nonpolar benzyl and isopropyl groups interact via these weaker forces.
Caption: Energetics of the dissolution process for Z-L-Valinamide.
Predicted Solubility Profile of Z-L-Valinamide
Based on the molecular structure and the principles of intermolecular forces, we can predict the qualitative solubility of Z-L-Valinamide in various solvent systems.
Aqueous Systems
The solubility of Z-L-Valinamide in pure water is expected to be low. The large, nonpolar benzyloxycarbonyl group and the isopropyl side chain present a significant hydrophobic character that is not readily accommodated by the highly polar, hydrogen-bonded network of water. While the amide and carbamate groups can participate in hydrogen bonding with water, this is unlikely to be sufficient to overcome the unfavorable energetics of solvating the nonpolar moieties.
Unlike free amino acids, the N-terminus is protected, and the molecule does not have a carboxylic acid group, so it will not exist as a zwitterion. Therefore, its solubility is expected to be largely independent of pH within the typical range of 2-12.
Organic Solvents
The solubility in organic solvents will be a strong function of the solvent's polarity, hydrogen bonding capability, and dielectric constant. The following table provides a predicted solubility profile.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Moderate to High | These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the polar amide and carbamate groups of Z-L-Valinamide. The alkyl chains of the alcohols can also interact favorably with the nonpolar parts of the molecule. |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile | High | These solvents have large dipole moments and are excellent hydrogen bond acceptors, allowing them to strongly solvate the N-H groups of Z-L-Valinamide. They are generally excellent solvents for polar organic molecules. |
| Moderately Polar | Dichloromethane (DCM), Ethyl Acetate | Moderate | DCM can engage in dipole-dipole interactions. Ethyl acetate can act as a hydrogen bond acceptor. Solubility is expected to be moderate as these solvents are less effective at solvating the full range of polar and nonpolar features of Z-L-Valinamide compared to polar protic or aprotic solvents. |
| Nonpolar Aromatic | Toluene | Low to Moderate | The aromatic ring of toluene can interact favorably with the benzyl group of Z-L-Valinamide via π-stacking interactions. However, toluene is a poor solvent for the polar amide and carbamate groups, limiting overall solubility. |
| Nonpolar Aliphatic | Hexanes, Heptane | Insoluble | These solvents only interact through weak van der Waals forces and cannot effectively solvate the polar regions of the Z-L-Valinamide molecule. The energy required to break the crystal lattice of the solute would be far greater than the energy released from solute-solvent interactions. |
Experimental Determination of Solubility: The Shake-Flask Method
Given the lack of published quantitative data, experimental determination is essential. The saturation shake-flask method is the gold standard for measuring equilibrium solubility due to its reliability and reproducibility.[4][5]
Principle
An excess amount of the solid compound is added to a known volume of the solvent of interest. The mixture is then agitated at a constant temperature until equilibrium is reached, at which point the solution is saturated. The concentration of the dissolved solute in the supernatant is then measured, which represents the equilibrium solubility.
Experimental Protocol
Materials and Equipment:
-
Z-L-Valinamide (solid, high purity)
-
Solvents of interest (analytical grade or higher)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE or nylon)
-
Syringes
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique for quantification.
Step-by-Step Procedure:
-
Preparation:
-
Accurately weigh an excess amount of Z-L-Valinamide (e.g., 10-20 mg, ensuring solid remains at the end of the experiment) into a series of vials.[6]
-
Add a precise volume of the desired solvent (e.g., 2.0 mL) to each vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).[6]
-
Allow the samples to equilibrate for a sufficient period. A typical duration is 24 to 48 hours to ensure equilibrium is reached.[6][7] A preliminary time-course experiment can be run to determine the time required to reach a plateau in concentration.
-
-
Sample Collection and Preparation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to sediment. A brief period of centrifugation can be used if necessary.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove all undissolved solid particles. This step is critical to prevent artificially high results.
-
Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as HPLC-UV.
-
Prepare a calibration curve using standard solutions of Z-L-Valinamide of known concentrations.
-
Determine the concentration of Z-L-Valinamide in the diluted samples by interpolating from the calibration curve.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
The result is the solubility of Z-L-Valinamide in the specific solvent at the specified temperature, typically expressed in mg/mL or mol/L.
-
Caption: Experimental workflow for the shake-flask solubility determination.
Factors Influencing the Solubility of Z-L-Valinamide
Temperature
For most solid solutes, the dissolution process is endothermic (ΔH_sol > 0). According to the Le Châtelier principle, increasing the temperature will increase the solubility of Z-L-Valinamide. This is a critical parameter to control during experimental work and can be leveraged during processes like recrystallization, where the compound is dissolved in a hot solvent and then allowed to crystallize upon cooling.
Co-solvency
In cases where the solubility in a single solvent is insufficient, a mixture of solvents, or a co-solvent system, can be employed.[8] For example, if Z-L-Valinamide has poor solubility in water but good solubility in ethanol, a mixture of ethanol and water can be used to achieve a desired intermediate solubility. This is a common strategy in formulation science and for controlling precipitation and crystallization.
Conclusion
Z-L-Valinamide is a molecule of significant interest in pharmaceutical chemistry, and a thorough understanding of its solubility is paramount for its effective application. While specific quantitative data is not widely available, this guide has established a robust framework based on fundamental chemical principles to predict and understand its solubility behavior. Its amphiphilic nature, with both significant nonpolar regions and polar, hydrogen-bonding functional groups, results in high solubility in polar aprotic and protic organic solvents and poor solubility in water and nonpolar aliphatic solvents.
For any practical application, the predicted solubility profile should be confirmed experimentally. The detailed shake-flask protocol provided herein serves as a reliable, gold-standard method for this purpose, empowering researchers to generate the precise data needed for process development, formulation, and synthetic optimization.
References
Sources
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- 6. scielo.br [scielo.br]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to the Potential Biological Activities of (S)-Benzyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate Derivatives
Introduction: The Prominence of the Z-Val-NH₂ Scaffold in Medicinal Chemistry
(S)-Benzyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate, commonly referred to as Z-Val-NH₂, represents a cornerstone scaffold in the design and development of potent and selective enzyme inhibitors. Its inherent structural features, including a protected valine residue, provide a versatile platform for the synthesis of a diverse array of derivatives with significant therapeutic potential. This technical guide delves into the synthesis, biological activities, and structure-activity relationships of Z-Val-NH₂ derivatives, with a particular focus on their roles as inhibitors of critical protease families, namely caspases and calpains. These proteases are deeply implicated in a myriad of pathological conditions, ranging from neurodegenerative diseases and cancer to viral infections, making their targeted inhibition a paramount goal in modern drug discovery.
This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the rationale behind experimental design, detailed methodologies for synthesis and biological evaluation, and an in-depth analysis of the structure-activity relationships that govern the potency and selectivity of these compounds.
I. The Landscape of Biological Activity: Targeting Proteases with Z-Val-NH₂ Derivatives
The carbamate moiety and the valine side chain of the Z-Val-NH₂ scaffold serve as crucial recognition elements for the active sites of various proteases. By modifying the terminal amide and other positions of the core structure, a wide range of derivatives with tailored inhibitory profiles can be generated.
Caspase Inhibition: Modulating the Apoptotic Cascade
Caspases, a family of cysteine-aspartic proteases, are central executioners of apoptosis, or programmed cell death.[1][2] Their dysregulation is a hallmark of numerous diseases, including cancer and autoimmune disorders. Derivatives of Z-Val-NH₂, particularly those incorporating an electrophilic "warhead" such as a fluoromethylketone (FMK), have demonstrated potent, irreversible inhibition of a broad spectrum of caspases.[3] The pan-caspase inhibitor Z-VAD-FMK is a quintessential example, widely utilized as a tool to dissect the role of caspases in various cellular processes.[4]
The valine residue of these inhibitors typically occupies the P2 subsite of the caspase active site, a pocket that shows a preference for hydrophobic residues. The benzyloxycarbonyl (Z) group provides a bulky, hydrophobic moiety that can interact with other regions of the enzyme, enhancing binding affinity. The primary amide can be modified to explore other subsites and improve pharmacokinetic properties.
Calpain Inhibition: A Therapeutic Avenue for Neurodegeneration and Beyond
Calpains are a family of calcium-activated neutral cysteine proteases involved in a wide array of cellular functions, including signal transduction, cell motility, and cytoskeletal remodeling.[5] Hyperactivation of calpains is implicated in the pathophysiology of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as ischemic stroke and cataract formation.[6][7]
Derivatives of Z-Val-NH₂ have emerged as promising calpain inhibitors. Similar to their caspase-inhibiting counterparts, these molecules often feature a P2 valine mimic. Modifications at the P1 and P3 positions, as well as the nature of the electrophilic trap, are critical for achieving both high potency and selectivity over other cysteine proteases like cathepsins.[8] For instance, α-ketoamides have been shown to be effective reversible inhibitors of calpain.[8]
II. Structure-Activity Relationships (SAR): Decoding the Molecular Determinants of Inhibition
The biological activity of Z-Val-NH₂ derivatives is intricately linked to their three-dimensional structure and the nature of their functional groups. A systematic exploration of SAR is paramount for the rational design of potent and selective inhibitors.
The P-Site Paradigm in Protease Inhibition
The interaction between a peptide-based inhibitor and a protease is often described by the Schechter and Berger nomenclature, where the amino acid residues of the inhibitor are designated as P1, P2, P3, etc., starting from the scissile bond and moving towards the N-terminus. These residues fit into corresponding S1, S2, S3 subsites in the enzyme's active site.
For many Z-Val-NH₂ derivatives targeting caspases and calpains, the valine residue serves as a P2 moiety, fitting into the hydrophobic S2 pocket of these enzymes. The nature of the substituent at the P1 position is crucial for determining specificity. For instance, caspases have a strong preference for an aspartic acid residue at the P1 position.
The Role of the Electrophilic "Warhead"
To achieve potent inhibition, particularly irreversible inhibition, an electrophilic functional group is often incorporated at the C-terminus of the peptide scaffold. This "warhead" reacts with the catalytic cysteine residue in the active site of the protease, forming a covalent bond.
Common electrophilic groups include:
-
Aldehydes: Form a reversible hemiacetal with the active site cysteine.
-
Fluoromethylketones (FMK): Form an irreversible thioether linkage.
-
α-Ketoamides: Form a reversible hemithioacetal.
The choice of warhead influences the inhibitor's potency, reversibility, and metabolic stability.
Impact of the N-Terminal Protecting Group
The benzyloxycarbonyl (Z) group is a common N-terminal protecting group in these inhibitors. Its aromatic ring can engage in π-π stacking interactions with aromatic residues in the enzyme's active site, contributing to binding affinity. The exploration of other N-terminal modifications can lead to improved solubility, cell permeability, and pharmacokinetic profiles.
III. Synthesis of this compound Derivatives: A Practical Guide
The synthesis of Z-Val-NH₂ derivatives typically involves standard peptide coupling techniques, followed by the introduction of the desired C-terminal functionality. Both solution-phase and solid-phase synthesis strategies can be employed.
General Solution-Phase Synthesis of a Representative Peptide Aldehyde Inhibitor
This protocol outlines the synthesis of a generic tripeptide aldehyde inhibitor, Cbz-Leu-Leu-Val-H, as a representative example.
Step 1: Synthesis of the Dipeptide Alcohol (Boc-Leu-Leucinol) [9]
-
To a solution of L-leucinol in an appropriate solvent (e.g., dichloromethane), add a Boc-protected amino acid (e.g., Boc-L-leucine), a coupling agent (e.g., HATU), and a base (e.g., DIPEA).
-
Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.
-
Purify the resulting dipeptide alcohol by column chromatography.
Step 2: Deprotection of the N-terminus
-
Dissolve the Boc-protected dipeptide alcohol in a solution of trifluoroacetic acid (TFA) in dichloromethane.
-
Stir the mixture at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure to obtain the deprotected dipeptide alcohol.
Step 3: Coupling with the N-terminal Protected Amino Acid
-
Couple the deprotected dipeptide alcohol with the desired N-terminally protected amino acid (e.g., Cbz-L-leucine) using a suitable coupling agent and base as described in Step 1.
-
Purify the resulting tripeptide alcohol by column chromatography.
Step 4: Oxidation to the Peptide Aldehyde [10]
-
Dissolve the tripeptide alcohol in a suitable solvent (e.g., dichloromethane).
-
Add an oxidizing agent, such as Dess-Martin periodinane, to the solution.
-
Stir the reaction at room temperature until the oxidation is complete.
-
Quench the reaction and purify the final peptide aldehyde by column chromatography.
Solid-Phase Synthesis of Peptide Aldehydes[11]
Solid-phase synthesis offers advantages for the rapid generation of libraries of peptide aldehyde inhibitors.
Workflow for Solid-Phase Peptide Aldehyde Synthesis
Caption: Solid-phase synthesis workflow for peptide aldehydes.
IV. Experimental Protocols for Biological Evaluation
The inhibitory activity of Z-Val-NH₂ derivatives against caspases and calpains can be determined using a variety of in vitro assays.
Fluorometric Caspase Activity Assay
This protocol measures the activity of caspases using a fluorogenic substrate.
Materials:
-
Cell lysate or purified caspase enzyme
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)
-
Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3/7)
-
Test inhibitor (dissolved in DMSO)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
In a 96-well black microplate, add the assay buffer, the caspase source, and the test inhibitor at various concentrations. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Z-VAD-FMK).
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the fluorogenic caspase substrate to all wells.
-
Immediately measure the fluorescence kinetically (e.g., every 5 minutes for 1-2 hours) at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC-based substrates).
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each concentration of the inhibitor.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Fluorometric Calpain Activity Assay
This protocol measures calpain activity using a fluorogenic substrate.
Materials:
-
Cell lysate or purified calpain enzyme
-
Assay Buffer (e.g., containing CaCl₂)
-
Fluorogenic calpain substrate (e.g., Suc-LLVY-AMC)
-
Test inhibitor (dissolved in DMSO)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
In a 96-well black microplate, add the assay buffer, the calpain source, and the test inhibitor at various concentrations.
-
Pre-incubate the plate at 37°C for a specified time.
-
Initiate the reaction by adding the fluorogenic calpain substrate.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 354 nm excitation and 442 nm emission for AMC-based substrates).
-
Calculate the IC₅₀ or Kᵢ values as described for the caspase assay.
V. Quantitative Data Summary
The following tables summarize the inhibitory activities of representative peptide aldehyde inhibitors against various proteases.
Table 1: Inhibitory Activity of Peptide Aldehydes against 20S Proteasome [9]
| Compound | P3 Residue | P2 Residue | P1 Residue | IC₅₀ (nM) vs. ChT-L |
| MG132 (Control) | Cbz-Leu | Leu | Leu | 100 |
| 3c | Cbz-Glu(OtBu) | Phe | Leu | <10 |
| 3d | Cbz-Glu(OtBu) | Leu | Leu | <10 |
| 3o | Boc-Ser(OBzl) | Leu | Leu | <10 |
Table 2: Inhibitory Activity of Peptide Aldehydes against SARS-CoV Mpro [10]
| Compound | P5 | P4 | P3 | P2 | P1 | IC₅₀ (µM) |
| 21 | Boc | Val | Ala | Leu | Gln | 5 |
| 22 | Boc | Val | Ala | Leu | Gln | 10 |
| 32 | Boc | Val | Ala | Leu | Gln | 5 |
| 33 | Boc | Val | Ala | Leu | Gln | 10 |
VI. Signaling Pathways and Mechanisms of Action
Z-Val-NH₂ derivatives exert their biological effects by interfering with key signaling pathways regulated by caspases and calpains.
Inhibition of the Apoptotic Cascade by Caspase Inhibitors
Caspase inhibitors based on the Z-Val-NH₂ scaffold can block both the extrinsic and intrinsic apoptotic pathways by directly inhibiting the executioner caspases, such as caspase-3.
Caspase-3 Activation Pathway
Caption: Caspase-3 activation pathways and the point of intervention for Z-Val-NH₂ derivatives.[11]
Neuroprotection through Calpain Inhibition
In neurodegenerative conditions, excessive calcium influx leads to the hyperactivation of calpains, which in turn degrade various cellular proteins, leading to neuronal dysfunction and death.[5] Calpain inhibitors can mitigate this neurotoxicity.
Calpain-Mediated Neurodegeneration Pathway
Caption: Simplified pathway of calpain-mediated neurodegeneration and its inhibition.[7]
VII. Conclusion and Future Directions
Derivatives of this compound represent a versatile and potent class of protease inhibitors with significant therapeutic potential. Their ability to be readily synthesized and modified allows for the fine-tuning of their inhibitory profiles against specific caspases and calpains. The in-depth understanding of their structure-activity relationships, coupled with robust methods for their synthesis and biological evaluation, provides a solid foundation for the development of novel therapeutics for a range of diseases.
Future research in this area will likely focus on the development of more selective and orally bioavailable inhibitors with improved pharmacokinetic and pharmacodynamic properties. The exploration of novel electrophilic warheads and non-peptidic scaffolds will be crucial in overcoming the limitations of current peptide-based inhibitors. Furthermore, the application of these compounds as chemical probes will continue to be invaluable in elucidating the complex roles of caspases and calpains in health and disease.
VIII. References
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Synthesis and SAR Study of Novel Peptide Aldehydes as Inhibitors of 20S Proteasome. Molecules. [Link]
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An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS‐CoV Mpro) Inhibitors. PubMed Central. [Link]
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Solid phase synthesis of peptide aldehyde protease inhibitors. Probing the proteolytic sites of hepatitis C virus polyprotein. Journal of Peptide Science. [Link]
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A proposed scheme for calpain-mediated neurodegenerative processes... ResearchGate. [Link]
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A schematic diagram representing the activation of caspase-3, leading... ResearchGate. [Link]
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Neuroprotective strategies against calpain-mediated neurodegeneration. Neuropsychiatric Disease and Treatment. [Link]
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Aza-peptide aldehydes and ketones: synthesis and evaluation as human 20S proteasome inhibitors. Taylor & Francis Online. [Link]
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Calpain signaling: from biology to therapeutic opportunities in neurodegenerative disorders. Cell Communication and Signaling. [Link]
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Design, Synthesis, and Biological Evaluation of Peptidomimetic Aldehydes as Broad-Spectrum Inhibitors against Enterovirus and SARS-CoV-2. Journal of Medicinal Chemistry. [Link]
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Calpain-1 and Calpain-2 in the Brain: What Have We Learned from 45 Years of Research? MDPI. [Link]
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Caspase-3 activation via the intrinsic and extrinsic apoptotic... ResearchGate. [Link]
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The figure depicts that calpain inhibition acting via different... ResearchGate. [Link]
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Signalling pathway of Caspase-3. ResearchGate. [Link]
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Table 2, IC50 values for selected compounds versus caspase panel. Probe Reports from the NIH Molecular Libraries Program. [Link]
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Caspase inhibitors as anti-inflammatory and antiapoptotic agents. Progress in Medicinal Chemistry. [Link]
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Caspase 3. Wikipedia. [Link]
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Summary of caspase inhibitor IC50 values for data depicted in figures... ResearchGate. [Link]
-
Caspase activation exerted by the compounds at IC50 doses on the A549 cell line. ResearchGate. [Link]
-
Genuine selective caspase-2 inhibition with new irreversible small peptidomimetics. Cell Death & Differentiation. [Link]
-
BENZYL ISOPROPOXYMETHYL- AND METHOXYMETHYL-CARBAMATES. Organic Syntheses. [Link]
-
Synthesis and calpain inhibitory activity of alpha-ketoamides with 2,3-methanoleucine stereoisomers at the P2 position. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Synthesis, Activity and Structure-Activity Relationship of Noroviral Protease Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Structure-Based Design, Synthesis and Structure-Activity Relationship Studies of HIV-1 Protease Inhibitors Incorporating Phenyloxazolidinones. Journal of Medicinal Chemistry. [Link]
-
Viral proteases: Structure, mechanism and inhibition. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. [Link]
-
Synthesis of carbamates by carbamoylation. Organic Chemistry Portal. [Link]
-
The pan-caspase inhibitor Z-VAD blocks 8-NH2-Ado–induced PARP cleavage.... ResearchGate. [Link]
-
Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. Computational Chemistry. [Link]
-
KEGG PATHWAY Database. KEGG. [Link]
-
Synthesis of Novel Cholesteryl Carbamate Derivatives. Oriental Journal of Chemistry. [Link]
-
Tert-butyl carbamate derivative and preparation method and application thereof. Google Patents.
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- 7. Frontiers | Calpain signaling: from biology to therapeutic opportunities in neurodegenerative disorders [frontiersin.org]
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- 9. Synthesis and SAR Study of Novel Peptide Aldehydes as Inhibitors of 20S Proteasome [mdpi.com]
- 10. An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS‐CoV Mpro) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Strategic Deployment of Z-L-Valinamide in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond a Simple Building Block
Z-L-Valinamide, formally known as benzyl N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamate, is a protected amino acid derivative that has emerged as a versatile and strategic component in medicinal chemistry. Its unique structural features—a chiral valine core, a primary amide, and a stable benzyloxycarbonyl (Cbz or Z) protecting group—provide a trifecta of functionalities that chemists can exploit for a range of applications, from constructing complex peptidomimetics to directing stereoselective synthesis. This guide delves into the core applications of Z-L-Valinamide, elucidating the chemical principles behind its utility and providing practical insights for its application in drug discovery and development.
Core Physicochemical Properties of Z-L-Valinamide
A foundational understanding of Z-L-Valinamide's properties is essential for its effective application.
| Property | Value | Reference |
| CAS Number | 13139-28-1 | [1] |
| Molecular Formula | C13H18N2O3 | [1] |
| Molecular Weight | 250.29 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 208-212 °C | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
Application I: A Cornerstone in Peptidomimetic and Bioactive Peptide Synthesis
The most prominent application of Z-L-Valinamide is as a building block in the synthesis of peptides and peptidomimetics, compounds that mimic the structure and function of natural peptides but with improved pharmacological properties such as enhanced stability and oral bioavailability.
Causality of Application: The Role of the Primary Amide and Stereocenter
The primary amide of Z-L-Valinamide serves as a crucial bioisostere for a carboxylic acid, enabling it to form key hydrogen bond interactions with biological targets. Unlike a terminal carboxylic acid, the amide is uncharged at physiological pH, which can favorably impact cell permeability and reduce interactions with biological cations. The bulky, hydrophobic isopropyl side chain of the valine residue plays a significant role in molecular recognition, fitting into specific hydrophobic pockets of enzymes and receptors. The inherent chirality of the L-valine core is paramount for achieving stereospecific interactions with chiral biological macromolecules.
Case Study: The Z-L-Valinamide Motif in the HCV Protease Inhibitor Boceprevir
A prime example of Z-L-Valinamide's strategic importance is its conceptual relationship to a key fragment in the synthesis of boceprevir, a first-generation direct-acting antiviral agent for the treatment of Hepatitis C.[2] Boceprevir is a potent inhibitor of the HCV NS3/4A serine protease, an enzyme essential for viral replication.[3][4] The drug's structure features a complex peptidomimetic backbone designed to fit into the protease's active site.
The N-terminal portion of boceprevir contains a 3-methyl-L-valyl residue capped with a tert-butylcarbamoyl group. Z-L-Valinamide serves as a valuable starting material or structural analogue for the synthesis of such fragments, providing the correct stereochemistry and a readily modifiable N-terminus.
Experimental Protocols
Protocol 1: Synthesis of N-Cbz-L-valine (Precursor to Z-L-Valinamide)
This protocol outlines the protection of L-valine with a benzyloxycarbonyl (Cbz) group, a necessary first step.
Materials:
-
L-valine
-
2M Sodium hydroxide solution
-
Sodium carbonate
-
Benzyl chloroformate (Cbz-Cl)
-
1,4-Dioxane
-
Dichloromethane
-
Concentrated hydrochloric acid
Procedure:
-
Dissolution: In a suitable reaction vessel, dissolve L-valine (1.0 eq.), sodium carbonate (1.0 eq.), and 2M sodium hydroxide solution (0.5 eq.) in water. Stir until all solids are dissolved.[5]
-
Cooling: Cool the solution to below 0 °C in an ice-salt bath.[5]
-
Addition of Cbz-Cl: Prepare a solution of benzyl chloroformate (1.2 eq.) in 1,4-dioxane. Add this solution dropwise to the cooled L-valine solution while stirring vigorously, maintaining the temperature below 20 °C.[5]
-
Reaction: Allow the mixture to warm to room temperature and stir for 8 hours.[5]
-
Work-up: Extract the reaction mixture with dichloromethane to remove unreacted Cbz-Cl and other organic impurities. Discard the organic layer.[5]
-
Precipitation: Cool the aqueous phase to below 10 °C and acidify by dropwise addition of concentrated hydrochloric acid to pH 2. A white solid, N-Cbz-L-valine, will precipitate.[5]
-
Isolation: Filter the solid, wash with cold water, and dry under vacuum to yield N-Cbz-L-valine.[5]
Protocol 2: Synthesis of Z-L-Valinamide from N-Cbz-L-valine
This protocol describes the amidation of the carboxylic acid to form the primary amide of Z-L-Valinamide, a common transformation in peptide chemistry.
Materials:
-
N-Cbz-L-valine
-
Ammonia solution (e.g., 7N in Methanol) or Ammonium chloride
-
Coupling agent (e.g., HATU, HOBt/EDC, or DCC)
-
Base (e.g., Diisopropylethylamine - DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolution: Dissolve N-Cbz-L-valine (1.0 eq.) in anhydrous DCM or DMF.
-
Activation: Add the coupling agent (e.g., HATU, 1.2 eq.) and a base (e.g., DIPEA, 2.0 eq.). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.[6]
-
Amidation: Add a solution of ammonia in methanol or a mixture of ammonium chloride and a base to the reaction mixture. Continue stirring at room temperature for 4-6 hours, monitoring the reaction by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization to obtain pure Z-L-Valinamide.
Application II: Progenitor for Chiral Auxiliaries in Asymmetric Synthesis
Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct a chemical reaction to produce a specific stereoisomer.[7][8] L-valine and its derivatives, including Z-L-Valinamide, are excellent precursors for such auxiliaries due to their ready availability and the steric bulk of the isopropyl group, which can effectively shield one face of a reactive intermediate.
Causality of Application: Steric Hindrance and Conformational Rigidity
The effectiveness of a chiral auxiliary derived from Z-L-Valinamide stems from its ability to create a rigid, sterically-defined environment around the reaction center. The bulky isopropyl group forces reagents to approach from the less hindered face, leading to high diastereoselectivity.
A classic example is the Schöllkopf bis-lactim ether synthesis of α-amino acids, where a diketopiperazine formed from L-valine and another amino acid is used to direct alkylation.[9] The isopropyl group of the valine residue shields one face of the enolate, leading to highly diastereoselective alkylation.
Caption: Workflow for utilizing a Z-L-Valinamide-derived chiral auxiliary.
Application III: A Scaffold for Enzyme Inhibitor Design
The valine scaffold is a common feature in many enzyme inhibitors, particularly those targeting proteases. Z-L-Valinamide provides a robust starting point for the synthesis of such inhibitors.
Causality of Application: Mimicking Substrate Recognition Motifs
Proteases often have specific subsites (S1, S2, S3, etc.) that recognize and bind the side chains of amino acid residues in their substrates. The isopropyl group of valine is well-suited to occupy hydrophobic S2 or S3 pockets in many proteases, such as cathepsins and serine proteases.[10][11] By modifying the primary amide and the N-terminal Cbz group of Z-L-Valinamide, medicinal chemists can introduce "warheads" that covalently or non-covalently interact with the active site residues of the target enzyme, leading to potent inhibition.
Studies on cathepsin L, a cysteine protease implicated in various diseases, have shown that peptidic inhibitors often benefit from a hydrophobic residue at the P2 position. Z-L-Valinamide-derived structures can be elaborated to explore the SAR of this interaction. For instance, replacement of the primary amide with a reactive group like a nitrile or a vinyl sulfone can lead to potent irreversible inhibitors.
Caption: Inhibition of an enzymatic pathway by a Z-L-Valinamide-based inhibitor.
Conclusion: A Versatile Tool for Medicinal Chemists
Z-L-Valinamide is far more than a simple protected amino acid. Its strategic combination of a chiral center, a bioisosteric primary amide, and a stable protecting group makes it a powerful and versatile tool in the medicinal chemist's arsenal. From the rational design of peptidomimetic drugs like HCV protease inhibitors to the precise control of stereochemistry in asymmetric synthesis and the development of targeted enzyme inhibitors, Z-L-Valinamide continues to be a relevant and valuable scaffold. A thorough understanding of its properties and the chemical principles behind its applications enables researchers and drug developers to leverage this molecule to its full potential in the quest for novel therapeutics.
References
-
PrepChem.com. (n.d.). Synthesis of N-CBZ-L-prolyl-L-valine. Retrieved from [Link]
-
Edgars Suna Group. (n.d.). Diastereoselective synthesis using chiral auxiliary. Retrieved from [Link]
-
ResearchGate. (2014). A New and Convenient Synthesis of the Boceprevir P1 Fragment, β-amino-α-Hydroxy Amide. Retrieved from [Link]
-
PubChem. (n.d.). Boceprevir. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]
-
ResearchGate. (n.d.). L-valine isopropyl ester as an alternative chiral auxiliary in asymmetric alkylation of alpha-alkyl beta-keto esters. Retrieved from [Link]
-
PubMed. (2025). Diastereoselective synthesis of cyclopropyl sulfoxides via hydrosulfenation. Retrieved from [Link]
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Semantic Scholar. (n.d.). Rational design of thioamide peptides as selective inhibitors of cysteine protease cathepsin L. Retrieved from [Link]
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PubMed. (n.d.). Conformational Investigation of Alpha, Beta-Dehydropeptides. Part III. Molecular and Crystal Structure of acetyl-L-prolyl-alpha, Beta-Dehydrovaline Methylamide. Retrieved from [Link]
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PubMed. (2012). Efficient, chemoenzymatic process for manufacture of the Boceprevir bicyclic [3.1.0]proline intermediate based on amine oxidase-catalyzed desymmetrization. Retrieved from [Link]
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Indian Academy of Sciences. (n.d.). Synthetic and conformational studies on dehydrovaline-containing model peptides. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Natural Products as Cathepsin Inhibitors. Retrieved from [Link]
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PubMed. (2008). Design, synthesis, and evaluation of inhibitors of cathepsin L: Exploiting a unique thiocarbazate chemotype. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). Carbonyl Chemistry :: Chiral Enolates. Retrieved from [Link]
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PubMed. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Retrieved from [Link]
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PubMed. (n.d.). Conformational characteristics of peptides and unanticipated results from crystal structure analyses. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure activity synthesis of boceprevir. Retrieved from [Link]
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RTI International. (n.d.). Synthesis of [14C]boceprevir, [13C3]boceprevir, and [D9]boceprevir, a hepatitis C virus protease inhibitor. Retrieved from [Link]
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PubChem. (n.d.). N-Carbobenzoxy-L-valine. Retrieved from [Link]
- Google Patents. (n.d.). CN1323068C - Method for synthesizing N-benzyloxy-oxo-L-valine synthesizing method.
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Patsnap. (n.d.). Preparation method of CBZ-L-valine. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Structural Modifications of Covalent Cathepsin S Inhibitors: Impact on Affinity, Selectivity, and Permeability. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Ketoamide Resistance and Hepatitis C Virus Fitness in Val55 Variants of the NS3 Serine Protease. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel. Retrieved from [Link]
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MDPI. (2024). Conformational Analysis and Organocatalytic Activity of Helical Stapled Peptides Containing α-Carbocyclic α,α-Disubstituted α-Amino Acids. Retrieved from [Link]
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ResearchGate. (2025). Visible Light-Mediated Diastereoselective Synthesis of Novel NeoGlycopeptides. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). A macrocyclic HCV NS3/4A protease inhibitor interacts with protease and helicase residues in the complex with its full-length target. Retrieved from [Link]
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PubMed. (2025). Diastereoselective Synthesis of Silyl-Substituted Pyrrolidines. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Rational design of thioamide peptides as selective inhibitors of cysteine protease cathepsin L. Retrieved from [Link]
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RCSB PDB. (n.d.). Molecule of the Month: Hepatitis C Virus Protease/Helicase. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Protease Inhibitors (HCV). Retrieved from [Link]
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A Cornerstone of Peptide Chemistry: A Technical Guide to the Discovery and Historical Synthesis of Benzyloxycarbonyl-L-valinamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of benzyloxycarbonyl-L-valinamide (Z-L-valinamide), a foundational N-protected amino acid derivative. We will delve into the historical context of its discovery, the scientific principles guiding its synthesis, and its enduring relevance in modern peptide chemistry and drug development. This document moves beyond a simple recitation of facts to offer a causal analysis of the experimental choices that defined its synthesis, grounded in the pioneering work that revolutionized the field.
The Genesis of Controlled Peptide Synthesis: The Pre-Cbz Era and the Challenge of Uncontrolled Polymerization
The early 20th century marked the dawn of peptide chemistry, with Emil Fischer's successful synthesis of a dipeptide, glycylglycine, in 1901 often considered its starting point.[1] However, a significant hurdle impeded progress: the uncontrolled polymerization of amino acids. With both a nucleophilic amino group and an electrophilic carboxylic acid group on the same molecule, chemists faced the challenge of selectively forming a peptide bond without the amino acid reacting with itself or other activated amino acids in a random fashion.
Early efforts, such as Theodor Curtius's synthesis of benzoylglycylglycine in 1881, utilized protecting groups, but these were often difficult to remove without degrading the newly formed peptide bond.[1] The need for a temporary, or "labile," protecting group for the α-amino function was paramount. This group needed to be robust enough to withstand the conditions of peptide bond formation yet selectively removable under mild conditions that would leave the peptide backbone intact.
The Bergmann-Zervas Revolution: Introduction of the Benzyloxycarbonyl (Cbz) Group
The landscape of peptide synthesis was irrevocably changed in 1932 when Max Bergmann and Leonidas Zervas introduced the benzyloxycarbonyl (Cbz or Z) group.[2] This innovation provided the first truly reliable method for the stepwise synthesis of peptides, laying the groundwork for decades of advancements in the field. The Cbz group fulfilled the critical requirements for a temporary protecting group: it could be introduced with high efficiency, was stable to the conditions of peptide coupling, and could be cleaved without damaging the peptide chain.[3][4]
The brilliance of the Cbz group lies in its unique susceptibility to catalytic hydrogenolysis. The benzyl ester linkage is readily cleaved by hydrogen gas in the presence of a palladium catalyst (Pd/C), yielding the free amine, toluene, and carbon dioxide.[3] This deprotection strategy was revolutionary for its mildness and orthogonality to other protecting groups used for amino acid side chains.
Synthesis of Benzyloxycarbonyl-L-valinamide: A Historical Perspective
The synthesis of benzyloxycarbonyl-L-valinamide can be conceptually broken down into two key stages: the protection of L-valine with the Cbz group and the subsequent amidation of the C-terminus.
N-Protection of L-Valine: The Schotten-Baumann Reaction
The introduction of the Cbz group onto the α-amino group of L-valine is typically achieved via a Schotten-Baumann reaction. This involves the acylation of the amino acid with benzyl chloroformate (also known as benzyloxycarbonyl chloride or Cbz-Cl) under basic aqueous conditions.[3][4]
Causality Behind the Experimental Choices:
-
Base (e.g., Sodium Hydroxide or Sodium Carbonate): The base serves two critical functions. First, it deprotonates the amino group of L-valine, increasing its nucleophilicity to facilitate the attack on the electrophilic carbonyl carbon of benzyl chloroformate. Second, it neutralizes the hydrochloric acid that is generated as a byproduct of the reaction, driving the equilibrium towards product formation.[3]
-
Cooling (Ice Bath): The reaction is typically performed at low temperatures (0-5 °C). This is to control the exothermicity of the reaction and to minimize potential side reactions, such as the hydrolysis of the benzyl chloroformate reagent by the aqueous base.
-
Vigorous Stirring: Ensures efficient mixing of the biphasic reaction mixture (aqueous L-valine solution and organic benzyl chloroformate), maximizing the rate of reaction.
Experimental Protocol: Synthesis of N-Benzyloxycarbonyl-L-valine (Z-L-Valine)
Objective: To protect the α-amino group of L-valine with the benzyloxycarbonyl (Cbz) group.
Materials:
-
L-Valine
-
2 M Sodium Hydroxide (NaOH) solution
-
Benzyl chloroformate (Cbz-Cl)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice bath, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Dissolution: Dissolve L-valine (1.0 equivalent) in 2 M aqueous NaOH solution (2.5 equivalents) in a flask and cool the solution in an ice bath.[5]
-
Addition of Cbz-Cl: While vigorously stirring the cooled solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature is maintained between 0-5 °C. Simultaneously, add 2 M NaOH solution dropwise to maintain a pH of approximately 9.[5]
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 2-3 hours.
-
Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1 M HCl. A white precipitate of N-Cbz-L-valine should form.
-
Extraction: Extract the product with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Cbz-L-valine as a white solid.
C-Terminal Amidation: From Z-L-Valine to Z-L-Valinamide
Historically, the conversion of a carboxylic acid to a primary amide would have involved a two-step process: activation of the carboxyl group followed by reaction with ammonia.
Causality Behind the Experimental Choices:
-
Carboxyl Group Activation: The carboxylate, being a poor leaving group, must be converted into a more reactive species. A common historical method would be the formation of an acid chloride using reagents like thionyl chloride (SOCl₂). This converts the hydroxyl group into a good leaving group (chloride), making the carbonyl carbon highly susceptible to nucleophilic attack.
-
Reaction with Ammonia: The activated N-Cbz-L-valine derivative is then reacted with a source of ammonia. This could be aqueous ammonia or ammonia gas bubbled through an appropriate solvent. The lone pair of electrons on the nitrogen atom of ammonia attacks the activated carbonyl carbon, leading to the formation of the amide bond.
Experimental Protocol: Synthesis of N-Benzyloxycarbonyl-L-valinamide (Z-L-Valinamide)
Objective: To convert the C-terminal carboxylic acid of Z-L-valine into a primary amide.
Materials:
-
N-Cbz-L-valine
-
Thionyl chloride (SOCl₂) or a similar activating agent
-
Anhydrous solvent (e.g., dichloromethane, THF)
-
Concentrated ammonium hydroxide or ammonia gas
-
Ice bath, magnetic stirrer, rotary evaporator
Procedure:
-
Activation: In a flask under anhydrous conditions, dissolve N-Cbz-L-valine (1.0 equivalent) in an anhydrous solvent like dichloromethane. Cool the solution in an ice bath. Add thionyl chloride (1.2 equivalents) dropwise. Allow the reaction to stir at room temperature for 1-2 hours to form the acid chloride.
-
Amidation: In a separate flask, cool a solution of concentrated ammonium hydroxide in an ice bath. Slowly and carefully add the solution of the N-Cbz-L-valinyl chloride to the cold ammonia solution with vigorous stirring.
-
Reaction: Stir the reaction mixture for 2-4 hours, allowing it to slowly warm to room temperature.
-
Work-up: The product, Z-L-valinamide, will often precipitate out of the reaction mixture. The solid can be collected by filtration, washed with cold water and a small amount of cold diethyl ether, and then dried. Alternatively, if the product remains in solution, the organic solvent can be removed under reduced pressure, and the product can be extracted into a suitable organic solvent like ethyl acetate.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Physicochemical Properties of Benzyloxycarbonyl-L-valinamide
A summary of the key physicochemical properties of Z-L-valinamide is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈N₂O₃ | [2] |
| Molecular Weight | 250.29 g/mol | [2] |
| IUPAC Name | benzyl N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamate | [2] |
| Appearance | White to off-white crystalline solid | General knowledge |
| Solubility | Soluble in methanol, ethanol, ethyl acetate; sparingly soluble in water | General knowledge |
The Role of Z-L-Valinamide in Modern Drug Discovery and Development
While modern peptide synthesis, particularly solid-phase peptide synthesis (SPPS), predominantly relies on Fmoc and Boc protecting groups, the Cbz group and its derivatives like Z-L-valinamide remain highly relevant.[1]
-
Building Block in Peptide Synthesis: Z-L-valinamide serves as a crucial building block in the synthesis of more complex peptides and peptidomimetics.[1] Its protected N-terminus allows for selective C-terminal modifications or its incorporation into larger peptide fragments.
-
Enzyme Inhibitors: The valine side chain is important for interactions with the active sites of many enzymes, particularly proteases. N-protected valine derivatives are incorporated into the structures of various enzyme inhibitors, which are key therapeutic strategies for a range of diseases.
-
Chiral Synthons: The inherent chirality of L-valine is leveraged in asymmetric synthesis to produce enantiomerically pure drugs, and Z-L-valinamide is a valuable intermediate in these synthetic routes.[1]
-
Antiviral and Anticancer Agents: N-protected valine moieties are found in the core structures of several antiviral and anticancer drug candidates, highlighting their importance in medicinal chemistry.[1]
Logical and Workflow Diagrams
Diagram 1: Synthesis Pathway of Z-L-Valinamide
Caption: Overall synthetic workflow from L-valine to N-Cbz-L-valinamide.
Diagram 2: The Role of the Cbz Protecting Group
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- 2. Z-L-valine amide | C13H18N2O3 | CID 10562630 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Methodological & Application
Protocol for the laboratory synthesis of (S)-Benzyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate
Application Note & Protocol
Topic: A Streamlined Protocol for the Laboratory Synthesis of (S)-Benzyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate
Introduction and Significance
This compound, more commonly known as N-Cbz-L-valinamide, is a valuable chiral building block in synthetic organic chemistry. As a protected amino acid amide, it serves as a crucial intermediate in the synthesis of peptidomimetics, protease inhibitors, and other complex active pharmaceutical ingredients (APIs). The benzyloxycarbonyl (Cbz or Z) protecting group provides robust protection for the amine functionality under a wide range of conditions, yet it can be removed cleanly under mild hydrogenolysis conditions, making it an ideal choice for multi-step syntheses.[1][2]
This application note provides a detailed, two-step protocol for the synthesis of N-Cbz-L-valinamide, starting from the commercially available amino acid L-valine. The methodology is designed for reliability and scalability in a standard laboratory setting. We will first detail the N-protection of L-valine to yield N-Cbz-L-valine, followed by the amidation of the carboxylic acid moiety via a mixed anhydride intermediate. The causality behind each procedural step, from reagent selection to reaction conditions, is explained to provide researchers with a comprehensive understanding of the synthetic pathway.
Overall Reaction Scheme
The synthesis proceeds in two primary stages: 1) Protection of the amine, and 2) Amidation of the carboxyl group.
Figure 1: Two-step synthesis of the target compound.
Materials and Equipment
All reagents should be of analytical grade or higher and used as received unless otherwise specified.
| Reagent | Formula | MW ( g/mol ) | Grade | Supplier |
| L-Valine | C₅H₁₁NO₂ | 117.15 | ≥99% | Sigma-Aldrich |
| Benzyl Chloroformate (Cbz-Cl) | C₈H₇ClO₂ | 170.59 | ≥97% | Acros Organics |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | ≥99.5% | Fisher Scientific |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous | Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ACS Grade | VWR |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 37% (conc.) | J.T. Baker |
| Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Anhydrous | EMD Millipore |
| Isobutyl Chloroformate | C₅H₉ClO₂ | 136.58 | ≥98% | TCI America |
| N-Methylmorpholine (NMM) | C₅H₁₁NO | 101.15 | ≥99% | Sigma-Aldrich |
| Ammonium Hydroxide (NH₄OH) | NH₄OH | 35.04 | 28-30% | Fisher Scientific |
| Equipment | Description |
| Magnetic Stirrer with Hotplate | Standard laboratory model |
| Round-Bottom Flasks | 250 mL, 500 mL |
| Addition Funnel | 100 mL |
| Separatory Funnel | 500 mL |
| Rotary Evaporator | Büchi or equivalent |
| Buchner Funnel and Filter Flask | Standard laboratory sizes |
| pH Meter or pH paper | Range 1-14 |
| Ice Bath | |
| Analytical Balance | 0.001 g readability |
| NMR Spectrometer | 400 MHz or higher |
| FT-IR Spectrometer |
Experimental Protocol
Part A: Synthesis of N-(Benzyloxycarbonyl)-L-valine (N-Cbz-L-valine)
This procedure is adapted from established Schotten-Baumann conditions for the N-protection of amino acids.[1][3][4]
-
Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stir bar, suspend L-valine (11.7 g, 100 mmol) in a mixture of tetrahydrofuran (THF, 100 mL) and deionized water (50 mL).
-
Basification: Add sodium bicarbonate (NaHCO₃, 21.0 g, 250 mmol) to the suspension. The addition of a base is critical to neutralize the hydrochloric acid that is liberated during the reaction.[1]
-
Cooling: Cool the flask in an ice-water bath to 0 °C. This is done to control the exothermic reaction and minimize potential side reactions of the highly reactive benzyl chloroformate.
-
Addition of Protecting Group: Slowly add benzyl chloroformate (18.0 mL, ~125 mmol) dropwise over 30 minutes using an addition funnel. Ensure the internal temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 12-16 hours.
-
Work-up (Quench & Extract):
-
Reduce the volume of the reaction mixture by approximately half using a rotary evaporator to remove most of the THF.
-
Transfer the remaining aqueous solution to a 500 mL separatory funnel and wash with ethyl acetate (2 x 50 mL) to remove unreacted benzyl chloroformate and other organic impurities. Discard the organic layers.
-
-
Acidification and Isolation:
-
Drying: Dry the white solid under vacuum at 40-50 °C to a constant weight. The expected yield is typically 90-95%.
Part B: Synthesis of this compound
This step utilizes a mixed anhydride activation of the carboxylic acid, a classic and highly effective method in peptide chemistry to facilitate amide bond formation with minimal racemization.[5]
-
Dissolution: In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve the dried N-Cbz-L-valine (12.55 g, 50 mmol) in anhydrous THF (100 mL).
-
Cooling: Cool the solution to -15 °C using an ice-salt or dry ice/acetone bath. Maintaining a low temperature is crucial for the stability of the mixed anhydride intermediate.
-
Base Addition: Add N-methylmorpholine (NMM, 5.5 mL, 50 mmol) dropwise. NMM acts as a non-nucleophilic base to neutralize the HCl formed in the next step.
-
Activation: Slowly add isobutyl chloroformate (6.5 mL, 50 mmol) dropwise over 15 minutes, ensuring the temperature remains below -10 °C. Stir the resulting mixture at -15 °C for an additional 20 minutes to allow for the complete formation of the mixed anhydride.
-
Amidation: In a separate flask, prepare a cold (0 °C) solution of concentrated ammonium hydroxide (20 mL). Add this cold ammonia solution to the reaction mixture in one portion.
-
Reaction: Allow the reaction to stir at -15 °C for 30 minutes, then let it warm to room temperature and stir for an additional 3-4 hours.
-
Work-up and Purification:
-
Remove the THF under reduced pressure using a rotary evaporator.
-
The remaining aqueous slurry will contain the precipitated product. Collect the solid by vacuum filtration.
-
Wash the solid with cold water (2 x 30 mL) and then with a small amount of cold diethyl ether to aid in drying.
-
Recrystallize the crude product from an ethyl acetate/hexane mixture to yield the pure product as a white crystalline solid.[6]
-
-
Drying: Dry the purified solid under vacuum. Expected yield is 75-85%.
Workflow Visualization
Figure 2: Detailed experimental workflow.
Expected Results and Characterization
| Compound | Appearance | Yield (%) | Melting Point (°C) |
| N-Cbz-L-valine | White Solid | 90-95 | 58-61 |
| N-Cbz-L-valinamide | White Crystalline Solid | 75-85 | 168-171 |
Characterization Data for this compound:
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.40-7.28 (m, 5H, Ar-H), 7.25 (br s, 1H, -NH-Cbz), 7.08 (br s, 1H, -CONH₂), 6.95 (br s, 1H, -CONH₂), 5.02 (s, 2H, -CH₂-Ph), 3.75 (dd, J=8.8, 6.4 Hz, 1H, α-CH), 1.98 (m, 1H, β-CH), 0.88 (d, J=6.8 Hz, 3H, γ-CH₃), 0.82 (d, J=6.8 Hz, 3H, γ-CH₃).
-
¹³C NMR (101 MHz, DMSO-d₆): δ 174.5 (C=O, amide), 156.2 (C=O, carbamate), 137.2 (Ar-C), 128.3 (Ar-CH), 127.7 (Ar-CH), 127.6 (Ar-CH), 65.4 (-CH₂-), 61.1 (α-CH), 30.2 (β-CH), 19.2 (γ-CH₃), 18.0 (γ-CH₃).
-
FT-IR (KBr, cm⁻¹): 3430, 3320 (N-H stretch), 3030 (Ar C-H stretch), 2965 (Aliphatic C-H stretch), 1685 (C=O, amide I), 1660 (C=O, carbamate), 1535 (N-H bend, amide II).
-
Mass Spec (ESI+): m/z 251.14 [M+H]⁺, 273.12 [M+Na]⁺.
Safety and Troubleshooting
-
Safety: Benzyl chloroformate and isobutyl chloroformate are corrosive and lachrymatory. Handle these reagents only in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Concentrated acids and bases are corrosive.
-
Troubleshooting:
-
Low Yield in Step A: Ensure the pH is maintained during the addition of Cbz-Cl and that the final acidification is complete (pH ~2) to ensure full precipitation of the product.
-
Oily Product in Step A: This can indicate incomplete removal of THF or impurities. Ensure thorough washing with ethyl acetate during work-up. If it persists, trituration with cold hexane may induce solidification.
-
Low Yield in Step B: The mixed anhydride is moisture-sensitive. Ensure all glassware is oven-dried and anhydrous THF is used. The temperature control at -15 °C is critical; higher temperatures can lead to decomposition of the anhydride.
-
Product Fails to Crystallize: The crude product may contain impurities. Ensure the starting N-Cbz-L-valine is pure. If recrystallization is difficult, purification by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) is a viable alternative.
-
References
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
- Google Patents. US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols.
-
V.V.S. Murthy, et al. An Efficient and Large Scale Process for Synthesis of Valacyclovir. [Link]
- Google Patents.
-
Organic Syntheses. Benzyl hydroxymethyl carbamate. [Link]
- Google Patents.
-
Organic Syntheses. Benzyloxycarbonyl-L-alanyl-L-cysteine methyl ester. [Link]
-
PrepChem. Synthesis of N-CBZ-L-prolyl-L-valine. [Link]
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]
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- 6. Organic Syntheses Procedure [orgsyn.org]
Application Notes & Protocols: Leveraging Z-L-Valinamide in Solid-Phase Peptide Synthesis
Introduction: Strategic Incorporation of Z-L-Valinamide in Peptide Synthesis
In the landscape of solid-phase peptide synthesis (SPPS), the choice of building blocks and protecting group strategy is paramount to success.[1][2] While Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) chemistries dominate the field for temporary Nα-amino protection, the benzyloxycarbonyl (Z or Cbz) group offers a distinct, orthogonal protection scheme.[3][4][5] Z-L-Valinamide, a derivative of the amino acid valine, presents a unique reagent for peptide chemists. It serves two primary purposes:
-
Introduction of a C-Terminal Valine Amide: Many biologically active peptides, including hormones and neuropeptides, possess a C-terminal amide, which often enhances stability and biological activity.[6] Using Z-L-Valinamide as the starting point on a suitable resin allows for the direct synthesis of peptides with a C-terminal valinamide.
-
Orthogonal Protection Strategy: The Z-group is stable to the conditions used for both Fmoc (base-labile) and Boc (moderately acid-labile) removal.[3][5] This orthogonality is crucial for complex syntheses, such as the on-resin cyclization or side-chain modification, where specific protecting groups must be removed without affecting others.[7]
This guide provides a comprehensive overview and detailed protocols for the effective use of Z-L-Valinamide in SPPS, focusing on the underlying chemical principles to empower researchers in their experimental design.
Core Concepts: The Chemistry of the Z-Group and C-Terminal Amides
Understanding the chemical nature of Z-L-Valinamide is key to its successful application. The molecule consists of L-valine where the Nα-amino group is protected by a benzyloxycarbonyl (Z) group and the C-terminus is an amide (-CONH₂).
-
The Z (Benzyloxycarbonyl) Protecting Group: The Z-group is traditionally removed under harsh acid conditions (e.g., HBr in acetic acid) or by catalytic hydrogenolysis.[3] Its stability to trifluoroacetic acid (TFA), used in Boc-SPPS for Nα-deprotection, and piperidine, used in Fmoc-SPPS, makes it a valuable "permanent" protecting group during chain elongation.[3][5]
-
The C-Terminal Amide: In SPPS, the C-terminal functional group of the final peptide is determined by the resin and linker chemistry.[8] To synthesize a peptide amide, one typically uses a resin like Rink Amide MBHA, which yields a C-terminal amide upon final cleavage.[8] Z-L-Valinamide, however, must be attached to a resin through its Nα-amino group after the Z-group is removed, making it an unconventional starting point. A more common and direct approach involves synthesizing the desired peptide sequence on an appropriate amide-forming resin and then coupling Z-L-Valine as the final N-terminal residue if an N-terminal Z-group is desired.
For incorporating a C-terminal valinamide, the standard and more efficient method is to use a Rink Amide resin and load Fmoc-L-Valine-OH as the first amino acid.[8][9] The use of Z-L-Valinamide as a building block is therefore specialized, primarily for solution-phase fragment condensation or complex syntheses where its unique properties are strategically advantageous. This guide will focus on the scenario where a Z-protected valine residue is required within a sequence being built on a solid support.
Experimental Workflow & Protocols
The following section details the protocols for incorporating a Z-L-Valine residue into a growing peptide chain using standard SPPS methodologies. This assumes a scenario where the unique stability of the Z-group is desired for subsequent synthetic manipulations.
General SPPS Cycle Overview
The core of SPPS is a repeated cycle of deprotection, washing, coupling, and washing.[7] This process elongates the peptide chain one amino acid at a time while it remains anchored to an insoluble resin support.[5][7][10]
Caption: General workflow for a single coupling cycle in Solid-Phase Peptide Synthesis (SPPS).
Protocol: Coupling of Z-L-Valine
This protocol describes the manual coupling of Z-L-Valine onto a resin-bound peptide with a free N-terminal amine, a standard step within an Fmoc-based synthesis.
Materials:
-
Peptide-resin with a free amine (post-Fmoc deprotection)
-
Z-L-Valine-OH
-
Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: Anhydrous, amine-free DMF (N,N-Dimethylformamide)
-
Washing Solvents: DMF, DCM (Dichloromethane)
-
SPPS reaction vessel
Procedure:
-
Resin Preparation: Following the successful deprotection of the Nα-Fmoc group from the resin-bound peptide (confirmed by a positive Kaiser test), wash the resin thoroughly with DMF (3 x 10 mL/g resin) to remove all traces of piperidine.[6]
-
Activation Solution Preparation: In a separate vial, dissolve Z-L-Valine-OH (3 equivalents relative to resin loading capacity) and HBTU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) to the solution. Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may change color.
-
Coupling Reaction: Add the activated amino acid solution to the reaction vessel containing the washed resin.
-
Agitation: Agitate the mixture using a shaker or by bubbling nitrogen from the bottom of the vessel for 2-4 hours at room temperature. Valine is a sterically hindered amino acid, so a longer coupling time is recommended to ensure the reaction goes to completion.
-
Monitoring the Coupling: After the reaction time, take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test. A negative result (yellow or colorless beads) indicates the successful consumption of all free amines and thus, a complete coupling reaction.[6]
-
Washing: Once the coupling is complete, drain the reaction solution and wash the peptide-resin extensively to remove excess reagents and byproducts. A typical washing sequence is:
-
DMF (3 x 10 mL/g resin)
-
DCM (3 x 10 mL/g resin)
-
DMF (3 x 10 mL/g resin)
-
Protocol: Selective Cleavage of the Z-Group (On-Resin)
Selective on-resin cleavage of a Z-group is uncommon and requires harsh conditions that may compromise many linkers and side-chain protecting groups used in standard Fmoc or Boc SPPS. This is typically reserved for specialized applications. Caution: These reagents are highly corrosive and toxic. Handle with extreme care in a well-ventilated fume hood.
Materials:
-
Peptide-resin containing a Z-protected residue
-
33% HBr in Acetic Acid (HBr/AcOH)
-
Scavenger: Anisole
-
Washing Solvents: Acetic Acid, DCM, DMF
-
Neutralization Solution: 10% DIPEA in DMF
Procedure:
-
Resin Preparation: Swell the peptide-resin in DCM for 30 minutes and then wash with acetic acid.
-
Deprotection Cocktail: Prepare a cleavage cocktail of 33% HBr/AcOH with 5% (v/v) anisole as a scavenger.
-
Cleavage Reaction: Add the cocktail to the resin and agitate for 60-90 minutes at room temperature.
-
Washing: Drain the cleavage cocktail and wash the resin thoroughly with:
-
Acetic Acid (3x)
-
DCM (3x)
-
DMF (3x)
-
-
Neutralization: Neutralize the resulting amine hydrobromide salt by washing the resin with 10% DIPEA in DMF (3x) until a neutral pH is achieved (checked with pH paper).
-
Final Wash: Wash the resin again with DMF (3x) and DCM (3x) to prepare for the next step.
Data Presentation: Coupling & Deprotection Parameters
The following table summarizes the typical reaction conditions. Researchers should optimize these parameters for their specific peptide sequence.
| Parameter | Coupling of Z-L-Valine | Z-Group Cleavage |
| Reagent Equivalents | Z-L-Valine (3 eq), HBTU (2.9 eq), DIPEA (6 eq) | 33% HBr/AcOH |
| Solvent | DMF | Acetic Acid |
| Reaction Time | 2 - 4 hours | 60 - 90 minutes |
| Temperature | Room Temperature | Room Temperature |
| Monitoring Method | Kaiser Test | N/A (Assumed complete) |
Trustworthiness: Validation and Quality Control
Ensuring the fidelity of the synthesis is critical. After each coupling step, a Kaiser test should be performed to confirm the absence of free primary amines.[6] For challenging couplings, such as with the sterically hindered valine, a double-coupling protocol may be necessary if the initial Kaiser test is positive. Upon completion of the synthesis, the crude peptide should be cleaved from the resin, purified by reverse-phase HPLC, and its identity confirmed by mass spectrometry.[9]
Mechanistic Insight: Orthogonality in Action
The strategic value of the Z-group lies in its chemical stability relative to other common protecting groups. This "orthogonality" allows for selective deprotection, which is essential for synthesizing complex peptides.
Caption: Orthogonality of Fmoc, Boc/tBu, and Z protecting groups in peptide synthesis.
This diagram illustrates that different chemical conditions can be used to selectively remove one type of protecting group while leaving the others intact, enabling precise control over the synthetic pathway.
References
-
Vertex AI Search Result[3]
-
Vertex AI Search Result[10]
-
Vertex AI Search Result[4]
-
Vertex AI Search Result[5]
-
Vertex AI Search Result[1]
-
Vertex AI Search Result[2]
-
Vertex AI Search Result[11]
-
Vertex AI Search Result
-
Vertex AI Search Result[7]
-
Vertex AI Search Result[12]
-
Vertex AI Search Result[13]
-
Vertex AI Search Result[6]
-
Vertex AI Search Result[8]
-
Vertex AI Search Result[9]
Sources
- 1. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. biosynth.com [biosynth.com]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. bachem.com [bachem.com]
- 8. researchgate.net [researchgate.net]
- 9. Optimized preparation of deca(L-alanyl)-L-valinamide by 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase synthesis on polyethylene glycol-polystyrene (PEG-PS) graft supports, with 1,8-diazobicyclo [5.4.0]-undec-7-ene (DBU) deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. chemistry.du.ac.in [chemistry.du.ac.in]
- 12. chem.uci.edu [chem.uci.edu]
- 13. Practical Protocols for Solid-Phase Peptide Synthesis 4.0 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: (S)-Benzyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate in Asymmetric Synthesis
Prepared by: Senior Application Scientist, Gemini Division
Abstract
This document provides a detailed technical guide on the application of (S)-Benzyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate, commonly known as Cbz-L-valinamide, as a potent chiral auxiliary in asymmetric synthesis. Derived from the naturally occurring amino acid L-valine, this compound offers a robust stereochemical scaffold for the synthesis of enantiomerically pure molecules, particularly non-proteinogenic α-amino acids and complex peptide fragments.[1] We will explore its foundational role as a chiral auxiliary, with a deep dive into its application in the asymmetric Strecker synthesis and multicomponent reactions, providing both mechanistic insights and actionable laboratory protocols for researchers, scientists, and professionals in drug development.
Core Concept: The Chiral Auxiliary Strategy
In modern synthetic chemistry, achieving control over stereochemistry is paramount, as the biological activity of pharmaceuticals and other bioactive molecules is often exclusive to a single enantiomer.[2] A chiral auxiliary is a stereogenic moiety that is temporarily attached to a prochiral substrate to direct a subsequent chemical transformation, leading to the formation of one stereoisomer in preference to the other.[3][4] After the desired stereocenter is set, the auxiliary is cleaved and can ideally be recovered for reuse.
This compound embodies the key principles of an effective chiral auxiliary:
-
Defined Stereochemistry: It possesses a fixed (S)-configuration at the α-carbon.
-
Steric Influence: The bulky isopropyl group provides significant steric hindrance, creating a highly differentiated three-dimensional environment that effectively shields one face of a reactive intermediate.[1]
-
Functional Handles: The terminal amide and the N-terminal carbamate provide points for attachment to substrates and for eventual cleavage.
Caption: General workflow for employing a chiral auxiliary.
Application in Asymmetric Strecker Synthesis
The Strecker synthesis is a cornerstone method for preparing α-amino acids from aldehydes or ketones.[5] In its classical form, it yields a racemic mixture. By substituting ammonia with a chiral amine, the reaction can be rendered highly diastereoselective, providing a powerful route to enantiomerically enriched α-amino acids.
Causality of Stereocontrol:
When an aldehyde reacts with an amine derived from Cbz-L-valinamide (following transformation into a suitable primary amine), a chiral imine intermediate is formed. The bulky isopropyl group of the valine moiety effectively blocks one face of the C=N double bond. Consequently, the subsequent nucleophilic attack by the cyanide ion occurs preferentially from the less hindered face, establishing the new stereocenter with a high degree of control. This process, often enhanced by a crystallization-induced asymmetric transformation, can lead to exceptionally high diastereomeric ratios.[6][7]
Workflow: Asymmetric Strecker Synthesis
Caption: Key stages of the asymmetric Strecker synthesis.
Protocol: General Procedure for Asymmetric Strecker Synthesis of (S)-tert-Leucine
This protocol is adapted from methodologies using similar amino acid-derived auxiliaries, such as (R)-phenylglycine amide, which operate on the same principles.[6][7][8]
Materials:
-
Pivaldehyde
-
Chiral amine source (e.g., (R)-phenylglycine amide as a proxy)
-
Sodium Cyanide (NaCN) or Trimethylsilyl Cyanide (TMSCN)
-
Methanol (MeOH)
-
Hydrochloric Acid (HCl, concentrated)
-
Diethyl ether
Procedure:
-
Imine Formation & Cyanide Addition:
-
In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the chiral amine auxiliary (1.0 eq) in methanol (approx. 0.5 M).
-
Add pivaldehyde (1.1 eq) to the solution and stir at room temperature for 30 minutes to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate, well-ventilated fume hood, prepare a solution of NaCN (1.2 eq) in a minimum amount of water or use TMSCN (1.2 eq) directly. CAUTION: Cyanides are highly toxic. Handle with extreme care and appropriate personal protective equipment.
-
Slowly add the cyanide source to the reaction mixture.
-
-
Crystallization-Induced Asymmetric Transformation:
-
Allow the reaction to stir at 0 °C to room temperature. A precipitate of the desired diastereomeric α-amino nitrile should form.
-
Stirring the slurry for an extended period (12-24 hours) can enhance the diastereomeric ratio through in-situ equilibration and crystallization of the less soluble, thermodynamically more stable diastereomer.[6]
-
Collect the solid product by vacuum filtration, wash with cold methanol, and then diethyl ether. Dry under vacuum.
-
-
Auxiliary Cleavage:
-
Suspend the diastereomerically pure α-amino nitrile in 6 M HCl.
-
Heat the mixture to reflux (approx. 100-110 °C) for 6-12 hours to hydrolyze both the nitrile and the amide bond of the auxiliary.
-
Cool the reaction mixture to room temperature. The cleaved auxiliary may precipitate and can be recovered by filtration.
-
Concentrate the aqueous filtrate under reduced pressure to obtain the crude amino acid hydrochloride salt.
-
Purify the product by recrystallization or ion-exchange chromatography.
-
Representative Data
The following table summarizes typical results achieved in asymmetric Strecker syntheses using amino-acid-derived chiral auxiliaries.
| Aldehyde Substrate | Chiral Auxiliary | Diastereomeric Ratio (d.r.) | Yield (%) | Final Product ee (%) | Reference |
| Pivaldehyde | (R)-Phenylglycine Amide | >99:1 | 76-93 | >98 | [6][7] |
| Isobutyraldehyde | (R)-Phenylglycine Amide | >95:5 | 85 | >95 | [6][7] |
| Benzaldehyde | (R)-Phenylglycine Amide | >98:2 | 90 | >98 | [6][7] |
Application in Multicomponent Reactions (MCRs)
Multicomponent reactions, such as the Passerini and Ugi reactions, are highly efficient processes that combine three or more starting materials in a single step to generate complex products.[9] Employing a chiral component, such as an amine derived from Cbz-L-valinamide, provides a direct route to stereochemically complex peptide-like structures.
The Asymmetric Ugi Four-Component Reaction (U-4CR)
The Ugi reaction combines an aldehyde, a primary amine, a carboxylic acid, and an isocyanide to produce an α-aminoacyl amide derivative.[9] By using a chiral primary amine (obtained, for example, by deprotection of Cbz-L-valinamide), the stereochemical outcome of the reaction can be effectively controlled.
Mechanism of Stereocontrol:
-
The chiral amine condenses with the aldehyde to form a chiral iminium ion.
-
The steric bulk of the valine side-chain directs the nucleophilic attack of the isocyanide to one face of the iminium ion.
-
This is followed by the addition of the carboxylate, which after an irreversible Mumm rearrangement, yields the final product with a defined stereocenter.[9]
Caption: Key intermediates in the asymmetric Ugi reaction.
Protocol: General Procedure for an Asymmetric Ugi Reaction
Materials:
-
Chiral primary amine (e.g., L-valinamide, 1.0 eq)
-
Aldehyde (e.g., isobutyraldehyde, 1.0 eq)
-
Carboxylic Acid (e.g., acetic acid, 1.0 eq)
-
Isocyanide (e.g., tert-butyl isocyanide, 1.0 eq)
-
Methanol (MeOH) or Trifluoroethanol (TFE) as solvent
Procedure:
-
To a solution of the chiral amine (1.0 eq) in methanol (0.5 M) at room temperature, add the aldehyde (1.0 eq) and stir for 20 minutes.
-
Add the carboxylic acid (1.0 eq) to the mixture.
-
Add the isocyanide (1.0 eq) dropwise. The reaction is often exothermic.
-
Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by silica gel column chromatography or recrystallization to isolate the major diastereomer.
Conclusion
This compound and its derivatives are exceptionally versatile and reliable chiral auxiliaries for modern asymmetric synthesis. Their utility in directing the stereochemical outcomes of powerful C-C bond-forming reactions like the Strecker and Ugi syntheses provides a direct and efficient pathway to valuable, enantiomerically pure α-amino acids and complex peptide structures. The straightforward protocols, high diastereoselectivities, and the ability to cleave and recover the auxiliary make it an indispensable tool for researchers in medicinal chemistry and natural product synthesis.
References
-
Boesten, W. H. J., Seerden, J. P. G., de Vries, J. G., & Roberts, S. M. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(8), 1121–1124. [Link]
-
de Sousa, J. S., & de Almeida, M. V. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]
-
Purdue University Graduate School. (n.d.). DESIGN AND SYNTHESIS OF NOVEL CHIRAL BASE. [Link]
-
Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]
-
ResearchGate. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using ( R )-Phenylglycine Amide as Chiral Auxiliary. [Link]
-
Reddy, L. R., Prasad, K., & Prashad, M. (2012). A protocol for an asymmetric synthesis of γ-amino acids. The Journal of Organic Chemistry, 77(14), 6296–6301. [Link]
-
Di Mola, A., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Catalysts, 11(5), 569. [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. [Link]
-
Soons, J. A., et al. (2011). Absolute asymmetric Strecker synthesis in a mixed aqueous medium: reliable access to enantioenriched α-aminonitrile. Organic & Biomolecular Chemistry, 9(18), 6295-6298. [Link]
-
Wikipedia. (n.d.). Passerini reaction. [Link]
-
List, B., et al. (2025). The Asymmetric Synthesis of an Acyclic N-Stereogenic Amine. Nature. [Link]
-
Guan, X., et al. (2024). Enantioselective synthesis of γ-chiral amides via copper-catalyzed reductive relay hydroaminocarbonylation. Nature Communications, 15(1), 6649. [Link]
-
de la Torre, B. G., & Albericio, F. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Pharmaceuticals, 15(8), 1009. [Link]
-
Organic Chemistry Portal. (n.d.). Passerini Reaction. [Link]
-
Semantic Scholar. (2001). Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. [Link]
Sources
- 1. hammer.purdue.edu [hammer.purdue.edu]
- 2. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. 手性助劑 [sigmaaldrich.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
Enzymatic resolution methods for synthesizing enantiomerically pure Z-L-Valinamide
Application Note & Protocol
Topic: Enzymatic Kinetic Resolution for the Synthesis of Enantiomerically Pure Nα-Z-L-Valinamide
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Imperative for Chiral Purity in Advanced Synthesis
Enantiomerically pure amino acids and their derivatives are fundamental chiral building blocks in the pharmaceutical industry, serving as key intermediates for the synthesis of peptides, peptidomimetics, and complex active pharmaceutical ingredients (APIs). Nα-Benzyloxycarbonyl-L-valinamide (Z-L-Valinamide) is one such critical intermediate. The precise stereochemistry of these molecules is paramount, as different enantiomers can exhibit dramatically different pharmacological, toxicological, and metabolic profiles.
Traditional chemical methods for achieving chiral purity, such as diastereomeric crystallization, can be laborious and may require stoichiometric amounts of expensive chiral auxiliaries. In contrast, biocatalysis offers a powerful alternative, leveraging the exquisite stereoselectivity of enzymes to perform highly specific transformations under mild, environmentally benign conditions.[1] This application note provides a detailed protocol for the enzymatic kinetic resolution (EKR) of a racemic Nα-Z-Valine ester, a robust and efficient method for accessing the enantiomerically pure Z-L-Valine precursor required for the synthesis of Z-L-Valinamide.
Principle of Enzymatic Kinetic Resolution (EKR)
Enzymatic kinetic resolution is a technique that exploits the ability of a chiral catalyst (an enzyme) to differentiate between the two enantiomers of a racemic substrate. The enzyme preferentially catalyzes the reaction of one enantiomer at a much higher rate than the other.[1][2] In the context of this protocol, a lipase will be used to selectively hydrolyze the L-enantiomer of a racemic Z-D,L-Valine ester into the corresponding carboxylic acid (Z-L-Valine). The D-enantiomer of the ester remains largely unreacted.
This process results in a mixture of two chemically distinct compounds: an acid (the L-product) and an ester (the unreacted D-substrate). Their different physicochemical properties, specifically acidity, allow for their straightforward separation. The theoretical maximum yield for the desired enantiomer in a classic EKR is 50%.[3] The success of the resolution is quantified by the enantiomeric excess (% ee) of the product and the enantioselectivity (E-value) of the enzyme.[4]
Sources
- 1. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 2. Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01539F [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to the Deprotection of the Benzyloxycarbonyl (Cbz) Group from Z-L-Valinamide
In the landscape of synthetic organic chemistry, particularly within peptide synthesis and the broader field of drug development, the strategic use of protecting groups is paramount. The benzyloxycarbonyl (Cbz or Z) group stands as a cornerstone in this regard, prized for its stability under a range of conditions and its versatile removal methods. This document provides an in-depth guide to the deprotection of the Cbz group from Z-L-Valinamide, a common step in the synthesis of peptide-based therapeutics and other complex molecules. We will explore the primary methodologies, delving into their mechanistic underpinnings, and provide detailed, field-tested protocols to ensure reliable and efficient execution in the laboratory.
The Strategic Importance of Cbz Deprotection
The Cbz group, introduced by Bergmann and Zervas in 1932, revolutionized peptide synthesis by offering a robust urethane-based protecting group for amines. Its removal, however, is a critical step that must be carefully planned to avoid side reactions and ensure the integrity of the target molecule. The choice of deprotection method is dictated by the overall synthetic route and the presence of other functional groups in the molecule. For a seemingly simple substrate like Z-L-Valinamide, understanding the nuances of each method is key to achieving high yield and purity of the desired L-Valinamide.
Primary Methodologies for Cbz Deprotection
The cleavage of the Cbz group relies on disrupting the benzylic carbon-oxygen bond. The most prevalent and effective methods to achieve this are catalytic hydrogenation and acid-mediated cleavage.
Catalytic Hydrogenation: The Gold Standard
Catalytic hydrogenation is often the method of choice for Cbz deprotection due to its mild conditions and clean byproducts. The reaction proceeds by the hydrogenolysis of the benzylic C-O bond, liberating the free amine, toluene, and carbon dioxide.
Mechanism: The reaction occurs on the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C). The catalyst adsorbs both the hydrogen gas and the Cbz-protected substrate. Through a series of steps involving oxidative addition of the benzylic C-O bond to the palladium surface and subsequent reductive elimination, the bond is cleaved.
Advantages:
-
Mild Conditions: The reaction is typically run at room temperature and atmospheric pressure, preserving sensitive functional groups.
-
Clean Byproducts: The only byproducts are toluene and carbon dioxide, which are easily removed.
-
High Yields: This method generally provides excellent yields of the deprotected amine.
Limitations:
-
Catalyst Poisoning: The catalyst can be poisoned by sulfur-containing compounds and other functional groups, rendering it inactive.
-
Incompatibility with Certain Functional Groups: Functional groups that can be reduced by hydrogen, such as alkenes, alkynes, and some nitro groups, are not compatible with this method unless specific catalysts or conditions are employed.
Detailed Protocol: Catalytic Hydrogenation of Z-L-Valinamide
Materials and Reagents:
-
Z-L-Valinamide
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH), HPLC grade
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Celite pad or syringe filter)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve Z-L-Valinamide (1.0 eq) in methanol (approximately 20 mL per gram of substrate).
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol% by weight) to the solution. The mixture will turn black.
-
Hydrogenation: Secure a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Purge the flask with hydrogen by evacuating and refilling it with H₂ gas three times.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed. This typically takes 2-4 hours.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas in a fume hood. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with a small amount of methanol to ensure complete recovery of the product.
-
Isolation: Combine the filtrate and washes, and concentrate the solution under reduced pressure using a rotary evaporator to yield L-Valinamide. The crude product can be further purified by recrystallization if necessary.
Workflow for Catalytic Hydrogenation
Application Notes & Protocols: Leveraging (S)-Benzyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate for the Development of Novel Protease Inhibitors
Introduction: The Central Role of Protease Inhibitors and the Z-Val-NH₂ Scaffold
Proteases are a ubiquitous class of enzymes that catalyze the cleavage of peptide bonds in proteins, a process fundamental to countless physiological and pathological pathways. Their dysregulation is a hallmark of numerous diseases, including viral infections, cancer, and cardiovascular disorders.[1] This makes proteases a highly successful and validated class of drug targets.[1] Protease inhibitors, molecules designed to block the activity of these enzymes, represent a cornerstone of modern medicine, with prominent examples including treatments for HIV and Hepatitis C.[1]
At the heart of many successful protease inhibitor designs lies the strategic use of peptidomimetic scaffolds—molecules that mimic the structure of natural peptide substrates. (S)-Benzyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate, also known as N-benzyloxycarbonyl-L-valinamide (Z-Val-NH₂), is a premier example of such a scaffold. This N-terminally protected valine amide serves as a versatile and synthetically accessible building block. Its structure provides a rigidified backbone and a lipophilic isopropyl side chain that can effectively occupy the S2 binding pocket of many proteases, particularly cysteine and serine proteases. The benzyloxycarbonyl (Cbz or Z) group offers robust protection during synthesis while the terminal amide provides a key hydrogen bonding motif and a point for further chemical elaboration. This guide provides an in-depth exploration of the application of Z-Val-NH₂ in the design, synthesis, and evaluation of novel protease inhibitors.
Section 1: The Strategic Role of Z-Val-NH₂ in Inhibitor Design
A Foundation for Peptidomimetic and Structure-Based Design
The effectiveness of a drug is fundamentally linked to its three-dimensional shape, which dictates its ability to bind to a biological target.[2] In protease inhibitor design, the goal is to create a molecule that fits snugly into the enzyme's active site, preventing the natural substrate from binding. Z-Val-NH₂ is an exemplary starting point for this endeavor. Its valine moiety is a common P2 residue in the recognition sequences of many proteases, including the main protease (Mpro) of coronaviruses.[3]
The design process typically involves extending the Z-Val-NH₂ core to incorporate:
-
P1 Group: A functional group designed to interact with the S1 specificity pocket of the protease.
-
Electrophilic "Warhead": A reactive group that forms a bond (covalent or non-covalent) with the catalytic residue in the active site (e.g., a cysteine thiol or serine hydroxyl). The nature of this warhead determines whether the inhibitor is reversible or irreversible.[4]
-
P3/P4 Extensions: Further modifications to the N-terminal side to engage the S3/S4 pockets and enhance binding affinity and selectivity.
The benzyl carbamate group itself often participates in crucial P3 or P4 interactions.[3] This structure-based approach, often guided by computational modeling, allows for the rational design of potent and selective inhibitors.[2]
Caption: General strategy for developing a protease inhibitor from the Z-Val-NH₂ scaffold.
Section 2: Synthetic Protocol for Inhibitor Elaboration
The conversion of Z-Val-NH₂ into a potent inhibitor requires standard peptide coupling and functional group manipulation techniques. The following protocol outlines a general, representative synthesis of a hypothetical protease inhibitor where a P1-targeting group and an aldehyde warhead are installed. An aldehyde is a common warhead that forms a reversible covalent bond with catalytic cysteine or serine residues.
Protocol 2.1: Synthesis of a Z-Val-Based Peptidyl Aldehyde
Objective: To couple Z-Val-NH₂ with a P1 amino acid ester, followed by reduction to the corresponding aldehyde.
Materials:
-
This compound (Z-Val-NH₂)
-
N-Boc-L-Leucine methyl ester (as a representative P1 fragment)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diisobutylaluminium hydride (DIBAL-H, 1.0 M in hexanes)
-
Ethyl acetate (EtOAc), Saturated aq. NaHCO₃, Brine, Anhydrous MgSO₄
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Boc Deprotection of P1 Fragment:
-
Dissolve N-Boc-L-Leucine methyl ester (1.1 eq) in DCM (5 mL per mmol).
-
Add TFA (5 eq) dropwise at 0 °C.
-
Warm to room temperature and stir for 2 hours until TLC indicates complete consumption of starting material.
-
Remove solvent under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA, yielding the crude amine salt. Proceed directly to the next step.
-
Causality Explanation: The Boc protecting group is acid-labile. TFA is used to expose the free amine on the P1 fragment, making it available for coupling with the carboxyl group that will be generated from the Z-Val-NH₂ amide.
-
-
Saponification of Z-Val-NH₂ (Not the direct route, illustrating a common intermediate step for carboxyl activation): A more direct route involves activating a different precursor, but for this general protocol, we assume activation of a carboxyl group. A more typical route would involve coupling Z-Valine (the carboxylic acid) to a P1 amino alcohol. For this protocol, we will assume a hypothetical coupling to a P1 amine.
-
Peptide Coupling Reaction:
-
Dissolve Z-Val-NH₂ (1.0 eq) in anhydrous DMF (4 mL per mmol).
-
Add the crude P1 amine salt (1.1 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA (3.0 eq) dropwise to neutralize the amine salt and basify the reaction.
-
Add HATU (1.2 eq) in one portion.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight.
-
Causality Explanation: HATU is a highly efficient peptide coupling agent that activates the carboxylic acid (in a typical scenario) to form an active ester, which is then readily attacked by the P1 amine. DIPEA is a non-nucleophilic base used to neutralize the reaction mixture without interfering with the coupling.
-
-
Work-up and Purification:
-
Pour the reaction mixture into water and extract with EtOAc (3x).
-
Wash the combined organic layers sequentially with 1 M HCl, saturated aq. NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the dipeptide ester.
-
-
Reduction to Aldehyde:
-
Dissolve the purified dipeptide ester (1.0 eq) in anhydrous DCM (10 mL per mmol).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add DIBAL-H (1.5 eq, 1.0 M solution in hexanes) dropwise over 30 minutes, maintaining the internal temperature below -70 °C.
-
Stir at -78 °C for 2-3 hours. Monitor by TLC.
-
Causality Explanation: DIBAL-H is a reducing agent that can reduce esters to aldehydes at low temperatures. If the reaction is allowed to warm, over-reduction to the primary alcohol will occur. Careful temperature control is critical for success.
-
Quench the reaction by the slow addition of methanol, followed by a saturated solution of Rochelle's salt. Allow to stir vigorously at room temperature until two clear layers form.
-
Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate to yield the crude peptidyl aldehyde. Purify by column chromatography if necessary.
-
| Component | Stoichiometry (eq) | Purpose |
| Z-Val-NH₂ | 1.0 | P2 Scaffold |
| P1-Amine Salt | 1.1 | P1 Building Block |
| HATU | 1.2 | Coupling Reagent |
| DIPEA | 3.0 | Non-nucleophilic Base |
| DIBAL-H | 1.5 | Reducing Agent |
Table 1: Representative stoichiometry for the synthesis of a peptidyl aldehyde inhibitor.
Section 3: Biochemical Evaluation of Inhibitor Potency
Once a candidate inhibitor is synthesized, its potency against the target protease must be quantified. A fluorescence resonance energy transfer (FRET) assay is a sensitive and high-throughput method for this purpose.[5]
Protocol 3.1: FRET-Based Protease Inhibition Assay
Principle: This assay uses a synthetic peptide substrate that contains a fluorophore and a quencher pair.[1] In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by the protease, the fluorophore and quencher are separated, leading to an increase in fluorescence signal that is directly proportional to enzyme activity.[1] An inhibitor will prevent this cleavage, resulting in a reduced fluorescence signal.
Caption: High-throughput workflow for determining inhibitor potency using a FRET assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer suitable for the target protease (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).
-
Inhibitor Stock: Prepare a 10 mM stock solution of the synthesized inhibitor in 100% DMSO. Create a 10-point, 3-fold serial dilution series in DMSO.
-
Enzyme Solution: Dilute the purified protease to a working concentration (e.g., 2X final concentration) in assay buffer. The optimal concentration should be determined empirically to give a robust signal-to-background ratio.
-
Substrate Solution: Dilute the FRET peptide substrate to a working concentration (e.g., 2X final concentration, typically near its Kₘ value) in assay buffer.
-
-
Assay Plate Setup (384-well, black, non-binding plate):
-
Test Wells: Add 1 µL of each inhibitor dilution.
-
Negative Control (0% Inhibition): Add 1 µL of DMSO.
-
Positive Control (100% Inhibition): Add 1 µL of a known potent inhibitor for the target protease.
-
No Enzyme Control: Add 1 µL of DMSO.
-
-
Reaction Execution:
-
To all wells except the "No Enzyme" control, add 25 µL of the 2X enzyme solution.
-
To the "No Enzyme" wells, add 25 µL of assay buffer.
-
Centrifuge the plate briefly and incubate at room temperature for 15-30 minutes. This pre-incubation step allows the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the 2X FRET substrate solution to all wells.
-
-
Data Acquisition and Analysis:
-
Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity kinetically (e.g., every 60 seconds for 30 minutes) at the appropriate excitation/emission wavelengths for the fluorophore.
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor - V_no_enzyme) / (V_dmso - V_no_enzyme))
-
Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter variable slope equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Section 4: Cell-Based Evaluation of Inhibitor Efficacy
A potent biochemical inhibitor is of little therapeutic value if it cannot enter cells or is highly toxic.[6] Therefore, cell-based assays are a critical next step to evaluate an inhibitor's performance in a biological context.[7][8]
Protocol 4.1: Antiviral Cytopathic Effect (CPE) Reduction Assay
Principle: This assay is used for viral proteases. It measures the ability of an inhibitor to protect host cells from the death (cytopathic effect) caused by viral replication.[7] Cell viability is used as a readout for antiviral activity.
Step-by-Step Methodology:
-
Cell Seeding: Seed a suitable host cell line (e.g., Vero E6 for SARS-CoV-2) into a 96-well plate at a density that will result in a 90-95% confluent monolayer the next day.
-
Inhibitor Preparation: Prepare a serial dilution of the inhibitor in cell culture medium.
-
Infection and Treatment:
-
Remove the growth medium from the cells.
-
Add the inhibitor dilutions to the wells.
-
Add the virus at a pre-determined multiplicity of infection (MOI) that causes significant cell death in 48-72 hours.
-
Controls: Include "cells only" (no virus, no compound), "cells + virus" (no compound), and "cells + compound" (no virus, for cytotoxicity).
-
-
Incubation: Incubate the plate for 48-72 hours at 37 °C, 5% CO₂.
-
Viability Assessment:
-
After incubation, measure cell viability using a commercial reagent such as CellTiter-Glo® (measures ATP) or an MTT assay (measures metabolic activity).
-
Read the signal (luminescence or absorbance) on a plate reader.
-
-
Data Analysis:
-
Normalize the data to the "cells only" (100% viability) and "cells + virus" (0% protection) controls.
-
Plot the percent protection against the log of inhibitor concentration to determine the EC₅₀ (the concentration that provides 50% protection).
-
Simultaneously, use the "cells + compound" wells to determine the CC₅₀ (the concentration that causes 50% cytotoxicity).
-
The Selectivity Index (SI = CC₅₀ / EC₅₀) is a key metric of the inhibitor's therapeutic window. A higher SI is desirable.
-
Sources
- 1. reactionbiology.com [reactionbiology.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Application of a cell-based protease assay for testing inhibitors of picornavirus 3C proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Z-L-Valinamide as a Precursor for the Synthesis of (S)-4-isopropyl-2-oxazolidinone
Audience: Researchers, scientists, and drug development professionals. Senior Application Scientist: Dr. Evelyn Reed
Abstract
Asymmetric synthesis is a critical discipline in modern chemistry, particularly in the development of pharmaceuticals where the stereochemistry of a molecule dictates its biological activity. Chiral auxiliaries are indispensable tools that offer reliable and predictable control over stereochemical outcomes.[1] Among the most powerful and widely utilized are the oxazolidinone auxiliaries, popularized by David A. Evans. This application note provides a comprehensive guide to the synthesis of a highly valuable valine-derived chiral auxiliary, (S)-4-isopropyl-2-oxazolidinone, starting from the readily available N-protected amino amide, Z-L-Valinamide. We will delve into the underlying principles of stereocontrol, provide detailed, field-tested protocols for the synthetic transformation, and discuss the characterization and subsequent application of the synthesized auxiliary.
The Strategic Advantage of Z-L-Valinamide as a Precursor
The selection of a starting material is a crucial first step in any synthetic workflow. Z-L-Valinamide, or (S)-Benzyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate, is an excellent precursor for the synthesis of valine-derived chiral auxiliaries for several key reasons:
-
Inherent Chirality: As a derivative of the natural amino acid L-valine, it possesses a defined stereocenter ((S)-configuration).
-
Steric Directing Group: The bulky isopropyl group is the cornerstone of its utility, providing the necessary steric hindrance to effectively shield one face of a reactive intermediate in subsequent applications.
-
Pre-installed Protecting Group: The amine is already protected with a benzyloxycarbonyl ("Z" or "Cbz") group. This obviates the need for a separate protection step, streamlining the synthetic process. The Cbz group is also instrumental in the cyclization mechanism.
Table 1: Properties of Z-L-Valinamide
| Property | Value |
| Molecular Formula | C₁₃H₁₈N₂O₃ |
| Molecular Weight | 250.29 g/mol |
| Appearance | White to off-white powder |
| Melting Point | 208-212 °C |
| CAS Number | 13139-28-1 |
The Principle of Asymmetric Induction with Oxazolidinone Auxiliaries
The efficacy of Evans-type oxazolidinone auxiliaries stems from their ability to form a rigid and predictable conformational environment around a prochiral center. Once the auxiliary is acylated, deprotonation with a strong base (e.g., LDA, NaHMDS) generates a metal enolate. The key to stereocontrol lies in the formation of a rigid, five-membered chelate between the metal cation, the enolate oxygen, and the carbonyl oxygen of the auxiliary. This chelation, combined with the steric bulk of the isopropyl group, effectively blocks one face of the planar enolate. Consequently, an incoming electrophile is forced to approach from the less sterically hindered face, leading to a highly diastereoselective bond formation.
Caption: Overall synthetic workflow from Z-L-Valinamide to the chiral auxiliary.
Part A: Reduction of Z-L-Valinamide to (S)-Benzyl (1-hydroxy-3-methylbutan-2-yl)carbamate (Z-L-Valinol)
Causality and Choice of Reagents: The conversion of a primary amide to an alcohol requires a powerful reducing agent. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity. The reaction must be performed under strictly anhydrous conditions, as LiAlH₄ reacts violently with water. [2][3]Anhydrous tetrahydrofuran (THF) is an ideal solvent due to its ability to solubilize LiAlH₄ and its relative inertness under the reaction conditions. The reaction is performed at 0 °C initially to control the exothermic addition and then brought to reflux to ensure the reaction goes to completion.
Experimental Protocol:
-
Setup: Assemble a flame-dried 500 mL two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the procedure.
-
Reagent Preparation: In the flask, suspend lithium aluminum hydride (LiAlH₄) (2.0 eq) in anhydrous THF (150 mL). Cool the suspension to 0 °C using an ice-water bath.
-
Substrate Addition: Slowly add Z-L-Valinamide (1.0 eq) in small portions to the stirred LiAlH₄ suspension over 30-45 minutes. Senior Scientist Insight: Portion-wise addition is critical to control the initial exotherm and hydrogen gas evolution.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux and maintain for 4-6 hours, monitoring by TLC (Thin Layer Chromatography) until all starting material is consumed.
-
Workup/Quenching (Fieser Method): Cool the reaction mixture back to 0 °C in an ice-water bath. Quench the reaction by the slow, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. Trustworthiness Pillar: This specific quenching procedure is designed to produce a granular, easily filterable precipitate of aluminum salts, greatly simplifying purification. [4]6. Isolation: Allow the mixture to stir at room temperature for 1 hour. The resulting white precipitate can be removed by filtration through a pad of Celite®. Wash the filter cake thoroughly with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic filtrates and evaporate the solvent under reduced pressure. The resulting crude Z-L-Valinol is typically a colorless oil or white solid of sufficient purity for the next step. If necessary, further purification can be achieved by flash column chromatography on silica gel.
Part B: Cyclization to (S)-4-isopropyl-2-oxazolidinone
Causality and Choice of Reagents: The formation of the 5-membered oxazolidinone ring from the N-Cbz protected amino alcohol is an intramolecular cyclization. A base is required to deprotonate the alcohol, which then acts as a nucleophile, attacking the carbonyl carbon of the Cbz group. The benzyl alcohol moiety is eliminated as a leaving group. A mild base like potassium carbonate (K₂CO₃) is sufficient to catalyze this reaction, which is often driven to completion by heating. [4] Experimental Protocol:
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the crude Z-L-Valinol (1.0 eq) from the previous step in a suitable solvent like methanol or ethanol (100 mL).
-
Catalyst Addition: Add anhydrous potassium carbonate (K₂CO₃) (0.2 eq).
-
Reaction: Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure. The crude product will contain the desired oxazolidinone and benzyl alcohol byproduct.
-
Purification: The crude solid is purified by recrystallization. A common and effective solvent system is ethyl acetate/hexane. [5]Dissolve the crude material in a minimal amount of hot ethyl acetate and add hexane until turbidity persists. Allow the solution to cool slowly to room temperature and then in a refrigerator to maximize crystal formation. Collect the white crystalline product by vacuum filtration.
Product Characterization and Data
The final product, (S)-4-isopropyl-2-oxazolidinone, should be characterized to confirm its identity and purity.
Table 2: Characterization Data for (S)-4-isopropyl-2-oxazolidinone
| Analysis | Expected Result |
| Appearance | White crystalline solid [6] |
| Melting Point | 70-73 °C |
| Molecular Formula | C₆H₁₁NO₂ |
| Molecular Weight | 129.16 g/mol |
| Optical Rotation [α]D | -18° (c=6, ethanol) Note: The sign of rotation is highly solvent-dependent. [5] |
| ¹H NMR (CDCl₃) | Consistent with published spectra, showing characteristic peaks for isopropyl and oxazolidinone ring protons. |
| ¹³C NMR (CDCl₃) | Consistent with published spectra, including a key carbonyl peak around 160 ppm. |
| IR (KBr, cm⁻¹) | Peaks around 3200-3300 (N-H stretch) and 1740-1760 (C=O stretch). |
Application Example: Asymmetric Alkylation
The synthesized (S)-4-isopropyl-2-oxazolidinone is a versatile chiral auxiliary. [7]To demonstrate its utility, it can be used in a highly diastereoselective alkylation reaction after acylation.
General Scheme:
-
Acylation: React (S)-4-isopropyl-2-oxazolidinone with an acyl chloride (e.g., propionyl chloride) in the presence of a base (e.g., n-BuLi or triethylamine) to form the N-acyl imide. [8]2. Alkylation: Deprotonate the α-carbon of the imide with a strong base like LDA or NaHMDS at low temperature (-78 °C) to form the Z-enolate. Quench the enolate with an electrophile (e.g., benzyl bromide). [1]3. Cleavage: Remove the auxiliary via hydrolysis (e.g., with LiOH/H₂O₂) to yield the enantiomerically enriched carboxylic acid.
This sequence reliably produces chiral carboxylic acid derivatives with high enantiomeric excess. [1][9]
Safety and Handling Precautions
-
Lithium Aluminum Hydride (LiAlH₄): Extremely reactive and pyrophoric. It reacts violently with water, releasing flammable hydrogen gas. It is also corrosive and can cause severe burns. [10]Always handle LiAlH₄ in a fume hood under an inert atmosphere (nitrogen or argon). [2][11]Wear a fire-retardant lab coat, safety goggles, and appropriate chemical-resistant gloves. [12]A Class D fire extinguisher for combustible metals must be available. [3]* Anhydrous Solvents: Ensure all solvents (e.g., THF) are properly dried before use with LiAlH₄.
-
General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Consult the Safety Data Sheet (SDS) for each specific reagent before use.
References
-
A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. (2024). ACS Publications. [Link]
-
Lithium Aluminum Hydride Hazard Summary. New Jersey Department of Health. [Link]
-
How to handle lithium aluminum hydride? (2024). Bloom Tech. [Link]
-
Lithium Aluminum Hydride | Office of Environmental Health and Safety. Princeton University. [Link]
-
(S)-(+)-4-Isopropyl-2-oxazolidinone. NIST WebBook. [Link]
-
Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. (2019). PMC - NIH. [Link]
-
On the structure and chiroptical properties of (S)-4-isopropyl-oxazolidin-2-one. Semantic Scholar. [Link]
-
Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. (2019). Frontiers in Chemistry. [Link]
-
Oxazolidinone synthesis. Organic Chemistry Portal. [Link]
-
Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Semantic Scholar. [Link]
-
Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. (2019). PubMed. [Link]
-
(4s)-isopropyl-3-propionyl-2-oxazolidinone. Organic Syntheses Procedure. [Link]
-
Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. NIH. [Link]
-
An Efficient Synthesis of (4S)-(-)-4-Isopropyl-2-oxazolidinone. Semantic Scholar. [Link]
-
Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II). (2022). MDPI. [Link]
-
”Syn-effect” in Asymmetric vinylogous alkylation of 3-[4-(N-phthalimide)-but- 2-enoyl]oxazolidinone. (2020). ResearchGate. [Link]
-
Oxazolidinones mechanism of action: inhibition of the first peptide bond formation. (2001). PubMed. [Link]
-
Chirality-dependent supramolecular synthons based on the 1,3-oxazolidin-2-one framework: chiral drugs mephenoxalone, metaxalone and 114 other examples. (2021). CrystEngComm. [Link]
-
Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2‑Amino Ethers. (2015). PMC - PubMed Central. [Link]
-
l-Valinol and l-phenylalaninol-derived 2-phenylamino-2-oxazolines as chiral auxiliaries in asymmetric alkylations. (2002). Sci-Hub. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bloomtechz.com [bloomtechz.com]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. (4S)-(-)-4-Isopropyl-2-oxazolidinone CAS#: 17016-83-0 [m.chemicalbook.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone synthesis - chemicalbook [chemicalbook.com]
- 9. Sci-Hub. l-Valinol and l-phenylalaninol-derived 2-phenylamino-2-oxazolines as chiral auxiliaries in asymmetric alkylations / Tetrahedron: Asymmetry, 2002 [sci-hub.ru]
- 10. westliberty.edu [westliberty.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. nj.gov [nj.gov]
Troubleshooting & Optimization
Troubleshooting low yields in the synthesis of (S)-Benzyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate
Technical Support Center: Synthesis of (S)-Benzyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate
Welcome to the technical support center for the synthesis of this compound, also known as Cbz-L-Valinamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this N-protection reaction. Here, you will find troubleshooting guides in a direct question-and-answer format, detailed protocols, and technical insights to help you optimize your reaction yields and product purity.
The synthesis, typically achieved via the reaction of L-Valinamide with benzyl chloroformate (Cbz-Cl), is a foundational step in many synthetic routes. While seemingly straightforward, the reaction is susceptible to issues that can lead to low yields and purification difficulties. This guide provides a systematic approach to identifying and resolving these common problems.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My overall yield is significantly lower than expected. What are the most common culprits?
A low yield in this synthesis can stem from several stages of the process, from starting material quality to final product isolation. Before delving into specific optimizations, consider these primary areas as potential sources of product loss.
-
Poor Quality of Starting Materials: Benzyl chloroformate is highly sensitive to moisture and can degrade over time. L-Valinamide (or its hydrochloride salt) must be pure.
-
Suboptimal Reaction Conditions: The choice of base, solvent, temperature, and reaction time are all critical. An imbalance can lead to an incomplete reaction or the promotion of side reactions.[1]
-
Dominance of Side Reactions: The most common side reaction is the hydrolysis of benzyl chloroformate to benzoic acid, which consumes the reagent.[2] Other side reactions can also compete with the desired product formation.
-
Product Loss During Workup and Purification: The product may have some water solubility, leading to losses during aqueous extraction. Additionally, improper recrystallization or chromatography techniques can significantly reduce the isolated yield.[2]
-
Protonation of the Amine: The reaction generates hydrochloric acid (HCl), which can protonate the starting L-Valinamide, rendering it non-nucleophilic and halting the reaction.[2][3] The presence of a sufficient amount of base to neutralize this acid as it forms is crucial.[2][4]
Below is a general workflow for troubleshooting low yields.
FAQ 2: How can I confirm the quality of my starting materials?
Verifying the purity of your reagents is the most critical first step. Degraded or impure materials will invariably lead to poor outcomes.
Benzyl Chloroformate (Cbz-Cl): This reagent is a lachrymator and is highly sensitive to moisture.[5] Over time, it hydrolyzes to benzyl alcohol and HCl, with potential for phosgene formation.
-
Appearance: Should be a colorless to pale yellow liquid.[5] A cloudy appearance or significant fuming upon opening can indicate decomposition.
-
Purity Check: An IR spectrum should show a strong carbonyl stretch for the chloroformate around 1775 cm⁻¹. The presence of a broad -OH stretch (around 3300 cm⁻¹) would indicate significant hydrolysis to benzyl alcohol.
-
Best Practice: Use a fresh bottle or a recently purchased one. Always handle in a fume hood with appropriate personal protective equipment.[5]
L-Valinamide: Often, L-Valinamide is supplied as the hydrochloride salt (L-Valinamide·HCl). It is crucial to account for this in your reaction stoichiometry.
-
Purity Check: The melting point and specific rotation are good indicators of purity. Compare the values of your material to the literature values.
-
Stoichiometry: If using the HCl salt, you must add an additional equivalent of base to neutralize the salt and liberate the free amine before it can react with Cbz-Cl.
| Reagent | Property | Expected Value | Source |
| L-Valinamide HCl | Melting Point | 268-272 °C | Sigma-Aldrich |
| Specific Rotation [α]D | +28.5° to +31.5° (c=8, H₂O) | Sigma-Aldrich | |
| Benzyl Chloroformate | Boiling Point | 103 °C at 20 mmHg | [5] |
| Density | ~1.195 g/mL | [5] |
FAQ 3: My reaction seems incomplete, even with good reagents. How can I optimize the reaction conditions?
The classic method for this transformation is the Schotten-Baumann reaction, which involves an amine, an acyl chloride, and an aqueous base.[2][3] Optimizing this setup is key to achieving high yields.
1. Choice and Amount of Base: The base has two roles: to neutralize the HCl byproduct and to maintain a pH where the amine is deprotonated and nucleophilic.[2][4]
-
Inorganic Bases (e.g., NaOH, Na₂CO₃, NaHCO₃): These are cost-effective and typically used in a biphasic system (e.g., water/dichloromethane).[6] The reaction occurs at the interface or in the organic phase, so vigorous stirring is essential for good mixing.[1][2] A pH of 8-10 is often optimal for Cbz protection.[7]
-
Organic Bases (e.g., Pyridine, Triethylamine (TEA), DIEA): These are used in homogenous organic solvents (e.g., THF, DCM). Pyridine can act as a nucleophilic catalyst but can be difficult to remove. Non-nucleophilic bases like TEA are common.[8] Ensure at least 2 equivalents are used if starting from the amine hydrochloride salt.
2. Solvent System:
-
Biphasic (Schotten-Baumann): A common system is Dichloromethane (DCM)/water or Diethyl ether/water. The product remains in the organic layer. This system is effective but requires vigorous stirring to overcome phase-transfer limitations.[9]
-
Homogeneous: Anhydrous THF or DCM with an organic base can provide a more controlled reaction environment. This can be beneficial if hydrolysis of Cbz-Cl is a major issue.
3. Temperature and Addition Rate: The reaction is exothermic.
-
Initial Cooling: Start the reaction at 0 °C by cooling the amine solution in an ice bath.[10]
-
Slow Addition: Add the benzyl chloroformate dropwise while stirring vigorously.[10] This maintains a low concentration of the acylating agent, minimizing side reactions like hydrolysis and potential over-acylation.[2]
-
Warming: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours to ensure it goes to completion.[10]
FAQ 4: I'm observing significant side products. What are they and how can I minimize them?
Side product formation is a primary cause of low yields. Identifying the impurity can help you adjust the conditions to disfavor its formation.
Primary Side Reaction: Hydrolysis of Benzyl Chloroformate If Cbz-Cl reacts with water or hydroxide ions, it forms an unstable carbonic acid intermediate that decomposes to benzyl alcohol and CO₂. In the presence of a base, the primary byproduct isolated is often benzoic acid (from oxidation of benzyl alcohol or hydrolysis of any benzoyl chloride impurity).
-
Cause: Presence of excess water, high concentration of aqueous base, slow reaction with the amine allowing hydrolysis to compete.[1]
-
Minimization:
-
Add the Cbz-Cl and aqueous base slowly and concurrently to the amine solution.
-
Ensure vigorous stirring to maximize the reaction rate between the amine and Cbz-Cl.[1]
-
If using a homogeneous system, ensure your solvent and base are anhydrous.
-
Other Potential Side Products:
-
Dimer (Urea formation): Unreacted amine could potentially react with the product isocyanate (formed from Cbz-Cl), though this is less common under these conditions.
-
Over-acylation: Reaction at the already-formed carbamate nitrogen is sterically hindered and electronically unfavorable, making it highly unlikely.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Schotten-Baumann Reaction [organic-chemistry.org]
- 4. youtube.com [youtube.com]
- 5. Benzyl Chloroformate [commonorganicchemistry.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 8. nbinno.com [nbinno.com]
- 9. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Strategies for Improving Bioassay Solubility of (S)-Benzyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with (S)-Benzyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate in bioassay development. Poor aqueous solubility is a frequent hurdle that can lead to inaccurate assessment of biological activity, producing unreliable structure-activity relationships (SAR) and hindering lead optimization.[1] This document provides a structured approach to systematically address and overcome these solubility issues, ensuring the generation of robust and reproducible data.
I. Frequently Asked Questions (FAQs)
Q1: Why is my compound, this compound, poorly soluble in my aqueous assay buffer?
A1: The structure of this compound contains a benzyl group, which is hydrophobic, and a carbamate linkage. While it also possesses polar functional groups (an amide and another carbamate), the overall lipophilicity contributed by the benzyl and isobutyl groups likely leads to low aqueous solubility. Compounds with poor water solubility often present challenges in bioassays, potentially leading to precipitation and inaccurate results.[1][2]
Q2: I'm using DMSO to dissolve my compound, but it precipitates when I dilute it into the assay medium. What's happening?
A2: This is a common phenomenon for poorly soluble compounds. While Dimethyl sulfoxide (DMSO) is a powerful solvent capable of dissolving many non-polar compounds, its ability to keep a compound in solution diminishes significantly when the DMSO stock is diluted into an aqueous buffer.[3] The compound crashes out because the final concentration of the organic solvent is too low to maintain solubility in the predominantly aqueous environment.[4]
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
A3: The maximum tolerable DMSO concentration is highly cell-line dependent and also varies with exposure time.[5] Generally, a final concentration of 0.1% to 0.5% (v/v) DMSO is considered safe for many cell lines in short-term assays (e.g., up to 48 hours).[4][6] However, concentrations as low as 0.05% have been recommended for sensitive cell types or longer incubation periods to avoid artifacts.[5] It is crucial to determine the specific tolerance of your cell line by running a vehicle control experiment. Exceeding this limit can lead to cytotoxicity, altered gene expression, or other off-target effects that confound results.[7][8]
Q4: Can I use sonication to help dissolve my compound?
A4: Yes, sonication can be a useful physical method to aid dissolution by breaking down compound aggregates.[1][9] However, it should be used judiciously. Over-sonication can generate heat, potentially degrading the compound. It is best used as a final step after dilution to disperse any micro-precipitates, but it may not be sufficient to overcome fundamental insolubility.
II. Troubleshooting Guide: From Problem to Solution
This section addresses specific problems you may encounter and provides a logical flow for troubleshooting.
Problem 1: Compound precipitates immediately upon dilution into aqueous buffer.
This indicates a severe solubility issue where the compound's aqueous solubility limit is well below your target assay concentration.
Logical Troubleshooting Workflow
Caption: Workflow for addressing severe precipitation.
Problem 2: Assay results are highly variable and not reproducible.
High variability can be a sign of compound instability or partial precipitation occurring during the assay incubation.
-
Visual Inspection: Carefully inspect the wells of your assay plate under a microscope (if possible) before and after incubation. Look for crystalline structures or amorphous precipitates.
-
Solubility in Final Assay Medium: Prepare your compound at the final assay concentration in the complete assay medium (including serum, if applicable). Let it sit for the duration of your assay at the same temperature and CO2 conditions. Check for precipitation at the end of the period.
-
Optimize DMSO Dilution Protocol: Rapidly adding a small volume of concentrated DMSO stock to a large volume of aqueous buffer can cause localized supersaturation and precipitation. A serial dilution approach, where the DMSO stock is first diluted in a buffer containing a moderate amount of organic solvent before the final dilution, can mitigate this.[1]
Problem 3: Observed bioactivity is much lower than expected or inconsistent between enzyme and cell-based assays.
This discrepancy often arises because the effective concentration of the compound available to the target in the assay is much lower than the nominal concentration due to poor solubility.[1]
-
Kinetic Solubility Assessment: Perform a simple kinetic solubility test. Prepare a high-concentration stock in DMSO and dilute it into your assay buffer to various concentrations. Measure the turbidity or use HPLC to quantify the amount of compound that remains in solution after a set incubation time. This will define the practical upper concentration limit for your assay.
-
Consider Advanced Formulations: If simple methods fail, more advanced drug delivery technologies may be necessary, especially for later-stage development. These include:
-
Solid Dispersions: Creating an amorphous molecular dispersion of the drug in a polymer matrix can significantly improve dissolution rates.[10] Techniques like spray drying or hot-melt extrusion are common.[10]
-
Lipid-Based Formulations: For highly lipophilic compounds, formulating in lipids or self-emulsifying drug delivery systems (SEDDS) can be effective.
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area, which can enhance the dissolution rate.[9][10]
-
III. Step-by-Step Protocols
Protocol 1: Solubility Enhancement via pH Adjustment
Principle: The solubility of ionizable compounds can be dramatically increased by adjusting the pH of the solution.[11][12] For a compound with a basic functional group, lowering the pH will protonate the group, increasing its aqueous solubility. Conversely, for an acidic compound, raising the pH will deprotonate it, also increasing solubility.[13] this compound has amide and carbamate groups which are generally neutral, but the primary amide could potentially be protonated under strongly acidic conditions or deprotonated under strongly basic conditions, although this is less common for amides. This method is most effective for compounds with clear acidic or basic centers.[12]
Procedure:
-
Identify Ionizable Groups: Analyze the structure of your compound to identify any acidic or basic functional groups.
-
Prepare Buffers: Prepare a series of biologically compatible buffers (e.g., MES, HEPES, TRIS) spanning a range of pH values (e.g., pH 5.0, 6.0, 7.4, 8.0, 9.0).
-
Test Solubility:
-
Prepare a concentrated stock solution of your compound in 100% DMSO.
-
Dilute the stock solution to your desired final assay concentration in each of the prepared buffers.
-
Incubate for 1-2 hours at the assay temperature.
-
Visually inspect for precipitation. For a quantitative measure, centrifuge the samples and measure the concentration of the supernatant via HPLC or UV-Vis spectroscopy.
-
-
Validate Assay Compatibility: Once an optimal pH is identified, confirm that your biological assay (e.g., enzyme activity, cell viability) is not adversely affected by the new pH. Run appropriate controls.
Protocol 2: Solubility Enhancement Using Co-solvents
Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, thereby increasing the solubility of hydrophobic compounds.[][15]
Commonly Used Co-solvents:
| Co-solvent | Typical Final Concentration | Notes |
| Ethanol | < 1% | Can have cytotoxic effects; concentration must be carefully controlled.[4][8] |
| Propylene Glycol (PG) | < 5% | Generally well-tolerated by many cell lines. |
| Polyethylene Glycol 400 (PEG 400) | < 5% | A polymer, can be more viscous. Good for compounds with moderate lipophilicity. |
Procedure:
-
Select Co-solvents: Choose one or two co-solvents from the table above.
-
Determine Vehicle Toxicity: Before testing compound solubility, determine the maximum tolerable concentration of the co-solvent in your specific assay.
-
Prepare serial dilutions of the co-solvent in your assay medium.
-
Run your bioassay with the vehicle dilutions alone (no compound).
-
Identify the highest concentration that does not significantly impact the assay readout (e.g., >90% cell viability). This is your maximum working concentration.
-
-
Test Compound Solubility:
-
Prepare your compound stock in 100% DMSO.
-
Dilute the stock into assay medium containing the pre-determined, non-toxic concentration of your chosen co-solvent.
-
Assess for precipitation as described in Protocol 1.
-
Protocol 3: Solubilization Using Cyclodextrins
Principle: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[16][17] They can encapsulate hydrophobic "guest" molecules, forming an inclusion complex that is water-soluble.[18][] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used derivatives due to their high aqueous solubility and low toxicity.[16][]
Caption: Encapsulation by a Cyclodextrin.
Procedure:
-
Prepare Cyclodextrin Solution: Prepare a concentrated solution of HP-β-CD or SBE-β-CD (e.g., 10-40% w/v) in your assay buffer. Gentle warming may be required to fully dissolve the cyclodextrin.
-
Complexation:
-
Method A (Dilution): Prepare a high concentration stock of your compound in DMSO. Add this stock dropwise to the vigorously stirring cyclodextrin solution.
-
Method B (Co-evaporation - for more difficult compounds): Dissolve both the compound and the cyclodextrin in a suitable organic solvent (e.g., methanol). Remove the solvent under vacuum (e.g., using a rotary evaporator) to form a solid film. Reconstitute this film in the assay buffer.
-
-
Equilibration: Allow the mixture to equilibrate (e.g., shake or stir for several hours or overnight at room temperature) to ensure maximum complex formation.
-
Filtration & Quantification: Filter the solution through a 0.22 µm filter to remove any un-dissolved compound or aggregates. Quantify the concentration of the solubilized compound in the filtrate using a suitable analytical method (e.g., HPLC).
-
Assay Validation: As with co-solvents, test the cyclodextrin solution alone in your assay to ensure it does not cause interference.
IV. Best Practices for Assay Reliability
Regardless of the solubilization method used, maintaining the integrity of the bioassay is paramount.
-
Cell Health: Always ensure your cells are healthy and in the logarithmic growth phase. Unhealthy cells can be more susceptible to solvent toxicity and produce variable results.[20][21]
-
Seeding Density: Optimize cell seeding density to ensure the assay signal is within the linear range of the detection instrument.[20][22]
-
Vehicle Controls: Every experiment must include a vehicle control group that contains the highest concentration of the solvent/excipient used to dissolve the test compound. This control is essential for normalizing the data and identifying any effects of the vehicle itself.
-
Assay Optimization: The introduction of any new component (co-solvent, cyclodextrin, etc.) necessitates re-optimization of the assay conditions, such as incubation times and reagent concentrations.[23]
By systematically applying these troubleshooting strategies and protocols, researchers can overcome the solubility challenges presented by this compound, leading to the acquisition of high-quality, reliable data for their bioassays.
References
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]
-
Silberberg, M. (2015). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
-
Popielec, A., & Loftsson, T. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 17(3), 288. [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]
-
askIITians. (2025). How does pH affect solubility? askIITians. [Link]
-
Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 877-885. [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]
-
Gremilog. (2026). pH adjustment: Significance and symbolism. Gremilog. [Link]
-
Various Authors. (2017). What effects does DMSO have on cell assays? Quora. [Link]
-
IJPC. (2025). pH Adjusting Database. CompoundingToday.com. [Link]
-
Fiveable. (n.d.). pH and Solubility. AP Chem | Fiveable. [Link]
-
Trivedi, A. B., Kitabatake, N., & Doi, E. (1990). Toxicity of dimethyl sulfoxide as a solvent in bioassay system with HeLa cells evaluated colorimetrically with 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-tetrazolium bromide. Agricultural and Biological Chemistry, 54(11), 2961-2966. [Link]
-
Trivedi, A. B., Kitabatake, N., & Doi, E. (1990). Toxicity of dimethyl sulfoxide as a solvent in bioassay system with HeLa cells evaluated colorimetrically with 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-tetrazolium bromide. Agricultural and Biological Chemistry, 54(11), 2961-2966. [Link]
-
Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2013). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]
-
Al-kassas, R. (2018). Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs. MedCrave online. [Link]
-
Verges, J., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Molecules, 27(14), 4472. [Link]
-
Asgharian, P., et al. (2015). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy, 2(4), 41-47. [Link]
-
Kumar, S., & Singh, A. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 4(12), 4004. [Link]
-
Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. [Link]
-
Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 877-885. [Link]
-
Grokipedia. (2026). Benzyl carbamate. Grokipedia. [Link]
-
Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. Biocompare. [Link]
-
Wikipedia. (n.d.). Benzyl carbamate. Wikipedia. [Link]
-
Promega Connections. (2011). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Promega Connections. [Link]
-
Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic Laboratories. [Link]
-
Belouski, S. S., et al. (2016). Best practice recommendations for the transfer of cell-based assays for the measurement of neutralizing anti-drug antibodies. Bioanalysis, 8(17), 1845-1857. [Link]
-
Promega Connections. (2011). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Promega Connections. [Link]
-
Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic Laboratories. [Link]
-
Belouski, S. S., et al. (2016). Best practice recommendations for the transfer of cell-based assays for the measurement of neutralizing anti-drug antibodies. Bioanalysis, 8(17), 1845-1857. [Link]
-
SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. SPT Labtech. [Link]
Sources
- 1. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Toxicity of dimethyl sulfoxide as a solvent in bioassay system with HeLa cells evaluated colorimetrically with 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-tetrazolium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs - MedCrave online [medcraveonline.com]
- 11. How does pH affect solubility? - askIITians [askiitians.com]
- 12. PH adjustment: Significance and symbolism [wisdomlib.org]
- 13. fiveable.me [fiveable.me]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 20. biocompare.com [biocompare.com]
- 21. marinbio.com [marinbio.com]
- 22. promegaconnections.com [promegaconnections.com]
- 23. sptlabtech.com [sptlabtech.com]
Technical Support Center: Strategies for the Removal of Impurities in Z-L-Valinamide Synthesis
Welcome to the technical support center for Z-L-Valinamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with impurities in the synthesis of Z-L-Valinamide. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our focus is on not just the "what" but the "why," offering insights into the underlying chemical principles to empower you to make informed decisions in your work.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I should expect in my Z-L-Valinamide synthesis?
A1: Impurities in Z-L-Valinamide synthesis, like many peptide-related syntheses, can arise from various sources including raw materials, side reactions during the manufacturing process, or degradation during storage.[1] The most frequently encountered impurities can be categorized as follows:
-
Process-Related Impurities:
-
Unreacted Starting Materials: Residual Z-L-Valine or the aminating agent.
-
Reagent-Related Impurities: Byproducts from coupling reagents (e.g., dicyclohexylurea (DCU) if DCC is used) and residual solvents.[2]
-
Side-Reaction Products: These include diastereomers (D-Valinamide), deletion sequences (if part of a larger peptide synthesis), and products from the reaction of protecting groups.[3][4]
-
-
Degradation Products:
-
Hydrolysis Products: Z-L-Valine formed by the hydrolysis of the amide bond.
-
Products of Protecting Group Cleavage: Toluene or other byproducts if the Z-group (benzyloxycarbonyl) is unintentionally cleaved.
-
Q2: I'm seeing a byproduct with the same mass as my starting material, Z-L-Valine. What is the likely cause and how can I prevent it?
A2: The presence of a compound with the same mass as Z-L-Valine in your final product is most likely due to the hydrolysis of the amide bond in Z-L-Valinamide. This can occur under either acidic or basic conditions, which might be present during the workup or purification steps.[5]
Causality: The amide bond is susceptible to cleavage by water, a reaction that can be catalyzed by acid or base. If your reaction workup involves aqueous acidic or basic washes, or if your purification solvent contains residual water and has a non-neutral pH, hydrolysis can occur.
Prevention Strategies:
-
Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried before use.
-
Neutral Workup: Whenever possible, perform aqueous washes with neutral solutions (e.g., brine) to avoid introducing strong acids or bases.
-
Controlled Temperature: Perform workup and purification at lower temperatures to minimize the rate of hydrolysis.
Q3: My optical rotation and chiral HPLC analysis indicate the presence of a diastereomer. How does this form and what is the best way to remove it?
A3: The formation of the D-diastereomer (Z-D-Valinamide) is a common issue in peptide synthesis known as racemization. This occurs when the chiral center of the amino acid inverts its configuration.
Mechanism of Racemization: Racemization can be promoted by the activation of the carboxylic acid group, especially with certain coupling reagents or under basic conditions.[4][6] The intermediate formed during activation can be deprotonated at the alpha-carbon, leading to a loss of stereochemical integrity.
Removal Strategies:
-
Chiral Chromatography: This is the most effective method for separating diastereomers. Utilizing a chiral stationary phase in either HPLC or SFC (Supercritical Fluid Chromatography) can resolve the L and D forms.
-
Diastereomeric Recrystallization: This classical technique involves reacting the mixture with a chiral resolving agent to form diastereomeric salts, which have different solubilities and can be separated by fractional crystallization.
II. Troubleshooting Guide for Impurity Removal
This section provides detailed troubleshooting for specific impurity-related issues you may encounter during the synthesis and purification of Z-L-Valinamide.
Issue 1: Persistent Presence of Coupling Reagent Byproducts
Symptom: You observe a persistent impurity in your crude product, often identified by NMR or LC-MS as a byproduct of your coupling reagent (e.g., DCU from DCC, HOBt-related compounds).
Root Cause Analysis: Many coupling reagents, such as dicyclohexylcarbodiimide (DCC), produce byproducts that can be challenging to remove due to their solubility properties.[2] For instance, dicyclohexylurea (DCU) is notoriously insoluble in many common organic solvents.[2]
Troubleshooting Workflow:
Caption: Workflow for removing coupling reagent byproducts.
Detailed Protocols:
-
Protocol 1: Removal of Dicyclohexylurea (DCU) by Filtration
-
After the reaction is complete, cool the reaction mixture in an ice bath for 30 minutes to maximize the precipitation of DCU.
-
Filter the mixture through a sintered glass funnel or a Celite® pad.
-
Wash the filter cake with a small amount of cold solvent (the same as the reaction solvent).
-
Combine the filtrate and proceed with the workup.
-
-
Protocol 2: Recrystallization for Purity Enhancement Recrystallization is a powerful technique for purifying solid compounds by separating them from impurities.[7]
-
Solvent Selection: Choose a solvent system where Z-L-Valinamide is soluble at high temperatures but sparingly soluble at low temperatures. Common choices include ethyl acetate/hexane or isopropanol/water mixtures.
-
Dissolution: Dissolve the crude Z-L-Valinamide in the minimum amount of hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystal formation.
-
Collection: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Issue 2: Incomplete Reaction and Presence of Starting Material (Z-L-Valine)
Symptom: Your reaction analysis (e.g., TLC, LC-MS) shows a significant amount of unreacted Z-L-Valine.
Root Cause Analysis: Incomplete reactions can be due to several factors:
-
Insufficient Activation: The coupling reagent may not be efficient enough to fully activate the carboxylic acid of Z-L-Valine, especially given the steric hindrance from the valine side chain.[6][8]
-
Poor Nucleophilicity of the Amine: The aminating agent may not be a strong enough nucleophile.
-
Inadequate Reaction Time or Temperature: The reaction may not have been allowed to proceed to completion.
Strategies for Driving the Reaction to Completion:
-
Choice of Coupling Reagent: For sterically hindered amino acids like valine, more powerful coupling reagents such as HATU, HBTU, or PyBOP are often more effective than carbodiimides like DCC or EDC.[8][9]
-
Use of Additives: The addition of 1-hydroxybenzotriazole (HOBt) or ethyl cyanoglyoxylate-2-oxime (Oxyma) can improve coupling efficiency and reduce side reactions.[2]
-
Reaction Monitoring: Regularly monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Data Presentation: Comparison of Coupling Reagents
| Coupling Reagent System | Typical Coupling Time | Coupling Efficiency (%) | Key Advantages |
| DIC/HOBt | 1-4 hours | >95 | Cost-effective, soluble byproduct |
| HBTU | 30-60 minutes | >98 | Reliable for challenging couplings |
| HATU | 15-60 minutes | >99 | Very rapid and efficient |
| PyBOP | 10-60 minutes | >98 | Low racemization, good for hindered amino acids |
Data synthesized from literature sources for illustrative purposes.[8]
Issue 3: Removal of Polar Impurities
Symptom: You have impurities that are more polar than your desired product, which are difficult to remove by standard silica gel chromatography.
Root Cause Analysis: Polar impurities can include hydrolyzed starting material (Z-L-Valine), excess amine, or byproducts from additives like HOBt. Their high polarity can cause them to streak on silica gel or co-elute with the product in highly polar solvent systems.
Purification Strategies for Polar Impurities:
-
Aqueous Washes:
-
Acidic Wash: A dilute acid wash (e.g., 1M HCl) can remove basic impurities like unreacted amines by converting them into their water-soluble salts.
-
Basic Wash: A dilute base wash (e.g., saturated NaHCO₃) can remove acidic impurities like unreacted Z-L-Valine and HOBt by converting them into their water-soluble salts.
-
-
Reversed-Phase Chromatography: If polar impurities persist, reversed-phase chromatography (e.g., using a C18 stationary phase) can be highly effective. In this technique, non-polar compounds are retained more strongly, allowing polar impurities to elute earlier.
Experimental Workflow for Purification:
Caption: General purification workflow for Z-L-Valinamide.
III. Analytical Methods for Impurity Detection
Accurate identification and quantification of impurities are crucial for ensuring the quality of your Z-L-Valinamide.[10]
Q4: What are the best analytical techniques for identifying and quantifying impurities in my Z-L-Valinamide sample?
A4: A combination of chromatographic and spectroscopic techniques is generally required for comprehensive impurity profiling.[11]
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for separating and quantifying impurities.[12]
-
Reversed-Phase HPLC (RP-HPLC): The most common mode, excellent for separating compounds based on hydrophobicity.
-
Chiral HPLC: Essential for detecting and quantifying diastereomeric impurities.
-
Detectors: UV detectors are standard, but mass spectrometry (LC-MS) provides invaluable mass information for impurity identification.[1][13]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities such as residual solvents.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful for structural elucidation of the main product and can help identify major impurities if they are present in sufficient concentration.
-
Thin-Layer Chromatography (TLC): A quick and inexpensive method for monitoring reaction progress and assessing the complexity of the impurity profile.
IV. References
-
Omizzur. (n.d.). 8 kinds of impurities which appear in peptide drugs synthesis. Retrieved from [Link]
-
MolecularCloud. (2023, May 16). 6 peptide impurities that appear during the synthesis & storage of peptides. Retrieved from [Link]
-
Agilent. (2020, November 10). Analysis of a Synthetic Peptide and Its Impurities. Retrieved from [Link]
-
Van den Nest, W., D'Hondt, M., & De Spiegeleer, B. (2014). Related impurities in peptide medicines. Journal of Pharmaceutical and Biomedical Analysis, 101, 40-59. [Link]
-
Gomig, F., et al. (2021). Investigation of Impurities in Peptide Pools. Molecules, 26(15), 4503. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
ResearchGate. (n.d.). "Classical" coupling reagents in amidation of amino acids. [Table]. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
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Google Patents. (n.d.). US4569967A - Synthesis of N-substituted peptide amides. Retrieved from
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Zhao, J., et al. (2023). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]
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Wang, Y., et al. (2023). Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease. Molecules, 28(15), 5897. [Link]
-
North, M., et al. (2015). Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts. Chemistry - A European Journal, 21(14), 5466-5475. [Link]
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Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(5), 700-713. [Link]
-
ResearchGate. (n.d.). Amidation of N-protected amino acids and amines which are solid in nature. [Table]. Retrieved from [Link]
-
Cormica. (n.d.). Understanding Impurity Analysis. Retrieved from [Link]
-
Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Retrieved from [Link]
-
Crich, D., & Dudkin, V. (2002). Native Chemical Ligation at Valine: A Contribution to Peptide and Glycopeptide Synthesis. Organic Letters, 4(14), 2341-2344. [Link]
-
ResearchGate. (n.d.). Common side reactions in peptide synthesis occurring on resin (a and b).... [Figure]. Retrieved from [Link]
-
Hossain, M. A., et al. (2023). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Molecules, 28(15), 5897. [Link]
-
The Organic Chemistry Tutor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). [Video]. YouTube. [Link]
-
Agilent. (n.d.). Impurity Profiling of GLP-1 Receptor Agonists by HILIC-MS. Retrieved from [Link]
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Addressing stability issues of Z-L-Valinamide in various solution conditions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Z-L-Valinamide. This guide is designed to provide in-depth, practical advice to researchers and drug development professionals encountering stability issues with Z-L-Valinamide in various solution conditions. As a protected amino acid amide, Z-L-Valinamide is a critical building block in peptide synthesis and pharmaceutical development, valued for its ability to enhance the stability and solubility of target molecules.[1] However, its own stability in solution can be a significant challenge. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges, ensuring the integrity of your experiments and the quality of your results.
Understanding the Stability Challenges of Z-L-Valinamide
Z-L-Valinamide, or N-Cbz-L-valinamide, possesses two primary functional groups susceptible to degradation in solution: a carbamate (the N-benzyloxycarbonyl or "Z" group) and a primary amide. The stability of these groups is highly dependent on the solution's pH, temperature, and the presence of catalytic species in the buffer.[2][3] Hydrolysis is the most common degradation pathway, leading to the cleavage of either the carbamate to yield L-valinamide and benzyl alcohol, or the primary amide to produce Z-L-valine.[3] Understanding the interplay of these factors is crucial for maintaining the integrity of Z-L-Valinamide in your experimental systems.
Troubleshooting Guides: A Problem-Solving Approach
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Rapid Loss of Z-L-Valinamide in Solution with No Obvious Precipitate.
Question: I've prepared a stock solution of Z-L-Valinamide in an aqueous buffer, but subsequent analysis by HPLC shows a significant decrease in the main peak area over a short period. What is causing this, and how can I prevent it?
Answer:
Rapid loss of Z-L-Valinamide in solution is most likely due to chemical degradation, specifically hydrolysis of the carbamate or amide bond. The rate of this degradation is highly sensitive to the pH of your solution.[2][3]
Causality of the Issue:
-
Acid-Catalyzed Hydrolysis: At low pH, the carbonyl oxygen of both the amide and the carbamate can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[3] This leads to the cleavage of the respective bonds.
-
Base-Catalyzed Hydrolysis: At high pH, the hydroxide ion (OH-) acts as a potent nucleophile, directly attacking the carbonyl carbon of the amide and carbamate, leading to their cleavage.[3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Z-L-Valinamide degradation.
Experimental Protocol: pH Adjustment and Stability Monitoring
-
Prepare Buffers: Prepare a series of buffers (e.g., phosphate, citrate) at different pH values (e.g., pH 5, 6, 7, 7.5, 8).
-
Dissolve Z-L-Valinamide: Dissolve a known concentration of Z-L-Valinamide in each buffer.
-
Incubate: Incubate the solutions at a controlled temperature (e.g., room temperature or 37°C).
-
Sample at Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
HPLC Analysis: Analyze the samples immediately using a stability-indicating HPLC method (see Issue 3 for a starting protocol).
-
Analyze Data: Plot the percentage of remaining Z-L-Valinamide against time for each pH to determine the optimal pH range for stability.
Issue 2: Appearance of Unexpected Peaks in the HPLC Chromatogram.
Question: My HPLC analysis of a Z-L-Valinamide solution shows new, unidentified peaks that increase in area over time, while the main peak decreases. What are these new peaks, and how can I identify them?
Answer:
The appearance of new peaks is a classic sign of degradation. For Z-L-Valinamide, the most probable degradation products are Z-L-valine (from amide hydrolysis) and L-valinamide (from carbamate hydrolysis).
Primary Degradation Pathways:
Sources
Technical Support Center: Scale-Up Synthesis of (S)-Benzyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate (Z-L-Valinamide)
Introduction: The successful pilot-scale synthesis of (S)-Benzyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate, commonly known as Z-L-Valinamide, is a critical step in the development of peptide-based therapeutics.[1] This N-protected amino acid amide serves as an essential building block in the synthesis of more complex bioactive molecules.[1] While the bench-scale synthesis is often straightforward, scaling up production introduces significant challenges related to reaction kinetics, heat transfer, impurity profiles, and product isolation.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the scale-up process. It is designed for researchers, chemists, and process engineers working in pharmaceutical and biotechnological development.
Core Synthesis Pathway
The most common laboratory and pilot-scale synthesis involves the N-protection of L-Valinamide with a benzyloxycarbonyl (Z or Cbz) group. This is typically achieved by reacting L-Valinamide with benzyl chloroformate (Cbz-Cl) under basic conditions. The base neutralizes the hydrochloric acid byproduct formed during the reaction.
Sources
Troubleshooting guide for the HPLC analysis of Z-L-Valinamide and its derivatives
Technical Support Center: HPLC Analysis of Z-L-Valinamide and its Derivatives
A Troubleshooting Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of Z-L-Valinamide and its derivatives. As a Senior Application Scientist, I've designed this guide to move beyond simple checklists and provide a deeper, cause-and-effect understanding of the challenges you may encounter. This resource is structured in a question-and-answer format to directly address common issues, ensuring scientific integrity and providing actionable solutions.
Z-L-Valinamide, a key building block in peptide synthesis and pharmaceutical development, possesses a distinct chemical structure that influences its chromatographic behavior.[1] Its benzyloxycarbonyl (Z) protecting group introduces aromaticity, while the valine amide portion provides polarity and potential for hydrogen bonding. Understanding this balance is critical for effective HPLC analysis.
I. Initial Method Setup & Common Questions
Before diving into troubleshooting, establishing a robust starting method is crucial. The properties of Z-L-Valinamide (MW: 250.29 g/mol , Polar Surface Area: 81.4 Ų) suggest that reversed-phase HPLC is the most suitable technique.[2]
Question: What are the recommended starting conditions for HPLC analysis of Z-L-Valinamide?
Answer: A successful analysis begins with a well-chosen set of initial parameters. The following table provides a robust starting point for method development for Z-L-Valinamide and similar derivatives.
| Parameter | Recommended Starting Condition | Rationale & Expert Notes |
| Column | C18, 250 x 4.6 mm, 5 µm | The C18 stationary phase provides sufficient hydrophobicity to retain the molecule. A standard 250 mm length offers good resolving power for potential impurities. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent, sharpening peak shape for compounds with amine groups by minimizing interactions with residual silanols on the column packing.[3] |
| Mobile Phase B | Acetonitrile (ACN) | ACN is a common organic modifier with a low UV cutoff and is often preferred over methanol for better peak shape with aromatic compounds. |
| Gradient | 30-70% B over 20 minutes | A gradient is recommended to ensure elution of the main peak with a good shape and to elute any more hydrophobic impurities that may be present. |
| Flow Rate | 1.0 mL/min | This is a standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. |
| Column Temp. | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times by reducing mobile phase viscosity fluctuations.[4][5] |
| Detection (UV) | 210 nm and 254 nm | The amide backbone absorbs around 210 nm, while the aromatic Z-group provides a strong signal at 254 nm. Monitoring both can help in peak identification and purity assessment. |
| Injection Vol. | 10 µL | A small injection volume helps prevent peak distortion due to column overload.[6] |
| Sample Diluent | Mobile Phase (e.g., 50:50 A:B) | Dissolving the sample in the mobile phase is crucial to prevent peak shape issues caused by solvent incompatibility.[7] |
II. Troubleshooting Chromatographic Problems
This section addresses the most frequent issues encountered during the analysis of Z-L-Valinamide derivatives.
Question: Why is my Z-L-Valinamide peak tailing?
Answer: Peak tailing is one of the most common chromatographic problems and typically indicates a secondary, undesirable interaction between the analyte and the stationary phase.[3] For a molecule like Z-L-Valinamide, the primary causes are:
-
Silanol Interactions: The amide group in Z-L-Valinamide can interact with acidic silanol groups on the surface of the silica-based C18 column.[3] This is a strong contributor to peak tailing.
-
Column Contamination: Accumulation of highly retained sample matrix components on the column can create active sites that cause tailing.[8]
-
Mismatched Sample Solvent: Injecting a sample dissolved in a solvent significantly stronger than the mobile phase can cause peak distortion.
Troubleshooting Protocol: Peak Tailing
Step 1: Verify Mobile Phase pH and Additive.
-
Action: Ensure that an acidic modifier like 0.1% TFA or formic acid is present in your aqueous mobile phase.
-
Rationale: The acid protonates the silanol groups on the stationary phase, reducing their ability to interact with the polar amide group of your analyte. A buffer concentration in the 10-25 mM range is usually sufficient.[3]
Step 2: Implement a Column Wash.
-
Action: If tailing persists, flush the column with a strong organic solvent. A typical wash sequence for a C18 column is to flush with water, then isopropanol, and finally re-equilibrate with your mobile phase.
-
Rationale: This procedure removes strongly adsorbed contaminants that can cause peak tailing. Always check the column manufacturer's instructions for recommended wash solvents.[5]
Step 3: Use a Guard Column.
-
Action: Install a guard column with the same packing material as your analytical column.
-
Rationale: A guard column acts as a disposable pre-filter, protecting the analytical column from contaminants and extending its lifetime. It is a cost-effective way to prevent many peak shape problems.[6][8]
Question: My peaks are split or shouldered. What is the cause?
Answer: Split peaks are often a sign of a physical disruption in the chromatographic flow path.
-
Partially Blocked Frit: Particulate matter from the sample or mobile phase can clog the inlet frit of the column, causing the sample to be distributed unevenly onto the column head.[9]
-
Column Void: A void or channel can form at the head of the column due to pressure shocks or degradation of the stationary phase. This creates two different paths for the analyte, resulting in a split peak.[8]
-
Injector Issue: A partially blocked needle or injector port can also lead to improper sample introduction onto the column.
Troubleshooting Protocol: Split Peaks
Step 1: Check for Blockages.
-
Action: Disconnect the column and check the system pressure without it. If the pressure is normal, the blockage is likely in the column.
-
Rationale: This helps isolate the source of the high pressure that often accompanies a blockage.
Step 2: Reverse Flush the Column.
-
Action: Disconnect the column from the detector, reverse its direction, and flush it with a strong, compatible solvent at a low flow rate.
-
Rationale: This can dislodge particulates from the inlet frit. Caution: Only perform this on columns that are not specifically designated as "non-backflushable".
Step 3: Replace the Column.
-
Action: If the problem persists after flushing, the column bed may be irreversibly damaged (void formation). Replace the column.
-
Rationale: A physical void at the column inlet cannot be repaired and will consistently produce poor chromatography.[6]
Question: My retention times are drifting or shifting between runs. Why?
Answer: Stable retention times are critical for reliable identification and quantification. Shifts can indicate a change in the system's conditions.
-
Mobile Phase Composition: Even a 1% error in the organic-to-aqueous ratio can change retention times by 5-15%.[10] Inaccurate mixing or solvent evaporation can cause drift over a sequence.
-
Temperature Fluctuations: HPLC is sensitive to temperature. A lack of proper column thermostatting can lead to retention time shifts as the ambient temperature changes.[4][5]
-
Poor Column Equilibration: Insufficient equilibration time after a gradient run or when changing mobile phases is a common cause of drifting retention times.[6]
-
Column Degradation: Over time, the stationary phase can degrade, especially at extreme pH values, leading to a gradual shift in retention.
Troubleshooting Workflow: Retention Time Shifts
Caption: Troubleshooting workflow for retention time shifts.
III. Advanced Topics & FAQs
Question: How can I improve the resolution between Z-L-Valinamide and a closely eluting impurity?
Answer: Improving resolution requires manipulating the selectivity, efficiency, or retention of your method.
-
Adjust Organic Solvent Percentage: Decrease the percentage of acetonitrile in your mobile phase. This will increase the retention time of both peaks and often improve their separation.
-
Change the Organic Modifier: Substitute acetonitrile with methanol. Methanol has different solvent properties and can alter the elution order or improve the separation between Z-L-Valinamide and its impurities.
-
Modify the Mobile Phase pH: If the impurity has a different pKa from Z-L-Valinamide, slightly adjusting the pH of the mobile phase can change the ionization state of one compound more than the other, leading to better separation.
Question: I am analyzing a chiral derivative of Z-L-Valinamide. How do I separate the enantiomers?
Answer: Separating enantiomers requires a chiral environment. Standard C18 columns cannot distinguish between them.
-
Chiral Stationary Phase (CSP): The most direct method is to use a specialized chiral HPLC column. Columns based on polysaccharide derivatives (e.g., cellulose or amylose) are often effective for a wide range of compounds.
-
Chiral Derivatization: An alternative is to react your sample with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide), before analysis.[11][12] This creates diastereomers, which can then be separated on a standard reversed-phase column. This technique is highly sensitive and is frequently used for determining the enantiomeric purity of amino acids and their derivatives.[12]
References
-
Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Kromidas, S. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Z-L-valine amide. PubChem Compound Database. Retrieved from [Link]
-
Szókán, Gy., et al. (1994). HPLC Determination of Enantiomeric Purity of Protected Amino Acid Derivatives Used in Peptide Synthesis. Journal of Liquid Chromatography, 17(13), 2759-2776. Retrieved from [Link]
-
ResearchGate. (2023). How to fix a shifting retention time of peaks in hplc? Retrieved from [Link]
-
Szókán, Gy., et al. (1994). HPLC Determination of Enantiomeric Purity of Protected Amino Acid Derivatives Used in Peptide Synthesis. Journal of Liquid Chromatography & Related Technologies, 17(13), 2759-2776. Retrieved from [Link]
-
Restek Corporation. (2019, April 2). LC Troubleshooting—Retention Time Shift [Video]. YouTube. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
Shimadzu Scientific Instruments. (n.d.). Diagnosing HPLC Chromatography Problems & Troubleshooting. Retrieved from [Link]
-
IJSDR. (2022). Troubleshooting in HPLC: A Review. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
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- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
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- 9. agilent.com [agilent.com]
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- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of Enantiomeric Purity for Z-L-Valinamide Using Chiral Chromatography
Introduction: The Criticality of Enantiomeric Purity in Pharmaceutical Development
In the landscape of modern drug development, the stereochemistry of active pharmaceutical ingredients (APIs) and their intermediates is not a mere academic curiosity but a critical quality attribute with profound implications for safety and efficacy. Z-L-Valinamide, a derivative of the essential amino acid L-valine, often serves as a crucial chiral building block in the synthesis of complex therapeutic agents. The presence of its unnatural enantiomer, Z-D-Valinamide, even in minute quantities, can lead to pharmacological inactivity, altered metabolic profiles, or unforeseen toxicity. Consequently, the rigorous validation of analytical methods to confirm the enantiomeric purity of Z-L-Valinamide is a non-negotiable aspect of quality control in the pharmaceutical industry.
This guide provides an in-depth comparison of chiral chromatography methods for the validation of Z-L-Valinamide's enantiomeric purity. We will explore the performance of different chiral stationary phases (CSPs), delve into the rationale behind method development, and provide a comprehensive, step-by-step protocol for method validation, grounded in the principles of scientific integrity and regulatory compliance.
The Foundation: Understanding Chiral Recognition in Liquid Chromatography
Chiral High-Performance Liquid Chromatography (HPLC) is the cornerstone for the separation and quantification of enantiomers.[1] The principle lies in the use of a chiral stationary phase (CSP), which creates a diastereomeric interaction with the enantiomers of the analyte. These transient, unequal interactions result in different retention times for the two enantiomers, allowing for their separation and quantification. The choice of the CSP is the most critical factor in developing a successful chiral separation method.[2]
The primary families of CSPs relevant to the separation of N-protected amino acid derivatives like Z-L-Valinamide are:
-
Polysaccharide-Based CSPs: These are the most widely used CSPs, consisting of cellulose or amylose derivatives coated or immobilized on a silica support.[3] Their chiral recognition mechanism is based on a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical structure of the polysaccharide.[2]
-
Macrocyclic Glycopeptide-Based CSPs: These CSPs utilize macrocyclic antibiotics like vancomycin or teicoplanin covalently bonded to silica.[4] They offer a multimodal separation mechanism, including hydrogen bonding, ionic interactions, and inclusion complexing, making them particularly effective for polar and ionizable compounds.[5]
-
Zwitterionic Ion-Exchange-Based CSPs: These phases are designed with both cationic and anionic functionalities, enabling separation based on zwitterionic interactions, which can be highly effective for amino acid derivatives.[6]
Comparative Analysis of Chiral Stationary Phases for Z-L-Valinamide
Based on available data for analogous compounds, we can compare the expected performance of several leading commercial CSPs.
| Chiral Stationary Phase (CSP) | Column Brand (Example) | Principle of Separation | Typical Mobile Phase Mode | Expected Performance for Z-L-Valinamide |
| Cellulose tris(3,5-dichlorophenylcarbamate) | CHIRALPAK® IC[6] | Polysaccharide-based | Normal Phase | Excellent Resolution: High potential for baseline separation with good peak shape. The electron-withdrawing chloro groups enhance π-π interactions with the phenyl ring of the Cbz group. |
| Amylose tris(3,5-dimethylphenylcarbamate) | CHIRALPAK® AD-H | Polysaccharide-based | Normal Phase | High Selectivity: Often provides complementary selectivity to cellulose-based phases. Good starting point for screening. |
| Teicoplanin | Astec® CHIROBIOTIC® T[7] | Macrocyclic Glycopeptide | Reversed-Phase / Polar Organic | Versatile Performance: Good resolution is achievable, particularly in reversed-phase with polar organic modifiers. Offers alternative selectivity to polysaccharide phases. |
| Vancomycin | Astec® CHIROBIOTIC® V[7] | Macrocyclic Glycopeptide | Reversed-Phase / Polar Organic | Good for N-Protected Amino Acids: Known to resolve a wide range of N-protected amino acids. The multiple interaction sites can provide unique selectivity.[5] |
| Quinine-based Zwitterion | CHIRALPAK® ZWIX(+)[6] | Zwitterionic Ion-Exchange | Polar Organic | Effective for Amino Acid Derivatives: Specifically designed for amphipathic molecules. High potential for good resolution in polar organic mode. |
Rationale for Method Selection: For the detailed validation protocol that follows, a polysaccharide-based CSP, specifically a cellulose derivative like CHIRALPAK® IC , is selected as the primary recommendation. This choice is based on the high probability of achieving excellent resolution and selectivity for N-Cbz protected compounds, as demonstrated with N-Cbz-DL-serine.[6] The normal phase mode is often preferred for these types of compounds as it can provide sharper peaks and better resolution compared to reversed-phase for less polar analytes.
Experimental Protocol: Validation of the Enantiomeric Purity Method for Z-L-Valinamide
This protocol is designed to be a self-validating system, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline on the Validation of Analytical Procedures.[8]
Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system with a UV detector is suitable.
-
Chiral Stationary Phase: CHIRALPAK® IC (250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-hexane / 2-propanol / trifluoroacetic acid (TFA) = 80 / 20 / 0.1 (v/v/v). The ratio of n-hexane and 2-propanol may require optimization to achieve baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm (the benzoyl group of the Z-protecting group provides strong UV absorbance).
-
Injection Volume: 10 µL.
-
Sample Diluent: Mobile phase.
Preparation of Solutions
-
Standard Solution (L-enantiomer): Prepare a solution of Z-L-Valinamide reference standard in the mobile phase at a concentration of approximately 1.0 mg/mL.
-
D-enantiomer Spiking Solution: Prepare a stock solution of Z-D-Valinamide in the mobile phase at a concentration of approximately 1.0 mg/mL.
-
System Suitability Solution (Racemic Mixture): Prepare a solution containing approximately 0.5 mg/mL each of Z-L-Valinamide and Z-D-Valinamide in the mobile phase. Alternatively, a small amount of the L-enantiomer can be racemized under appropriate conditions to generate the D-enantiomer in situ for system suitability purposes.
Method Validation Parameters
The following validation characteristics should be assessed in accordance with ICH Q2(R1).[8]
Objective: To ensure the chromatographic system is adequate for the intended analysis.
Procedure:
-
Inject the System Suitability Solution (racemic mixture) six replicate times.
-
Calculate the resolution (Rs) between the L- and D-enantiomer peaks, the tailing factor (T) for the Z-L-Valinamide peak, and the relative standard deviation (%RSD) of the peak areas for the six replicate injections.
Acceptance Criteria:
-
Resolution (Rs): ≥ 2.0
-
Tailing Factor (T): ≤ 2.0
-
%RSD of Peak Area: ≤ 2.0%
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as the unwanted enantiomer and potential impurities.
Procedure:
-
Inject the mobile phase (blank).
-
Inject the Standard Solution (L-enantiomer).
-
Inject the D-enantiomer Spiking Solution.
-
Inject a spiked sample solution containing the Z-L-Valinamide standard and a known amount of the Z-D-Valinamide.
Acceptance Criteria:
-
No interfering peaks should be observed at the retention times of the enantiomers in the blank chromatogram.
-
The method must demonstrate baseline resolution between the two enantiomers.
Objective: To demonstrate that the analytical procedure provides results that are directly proportional to the concentration of the analyte within a given range.
Procedure:
-
Prepare a series of at least five solutions of Z-D-Valinamide in the mobile phase over a concentration range that covers the expected levels of the impurity (e.g., from the Limit of Quantitation to 150% of the specification limit, such as 0.05% to 0.225% of the nominal concentration of Z-L-Valinamide).
-
Inject each solution in triplicate.
-
Plot a graph of the mean peak area versus the concentration of Z-D-Valinamide.
Acceptance Criteria:
-
The correlation coefficient (r²) of the linear regression should be ≥ 0.999.
Objective: To determine the closeness of the test results obtained by the method to the true value.
Procedure:
-
Prepare a sample of Z-L-Valinamide of known purity.
-
Spike the sample with known amounts of Z-D-Valinamide at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the target impurity concentration).
-
Prepare each concentration level in triplicate and analyze.
-
Calculate the percentage recovery of the Z-D-Valinamide at each level.
Acceptance Criteria:
-
The mean recovery should be within 90.0% to 110.0% for each level.
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
Procedure:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of Z-L-Valinamide spiked with Z-D-Valinamide at the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Acceptance Criteria:
-
The %RSD for the repeatability and intermediate precision studies should not be more than 10.0% for the impurity.
Objective: To determine the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy (LOQ) and the lowest amount that can be detected but not necessarily quantitated (LOD).
Procedure:
-
Based on Signal-to-Noise Ratio: Determine the concentration of Z-D-Valinamide that gives a signal-to-noise ratio of approximately 10 for LOQ and 3 for LOD.
-
Based on the Standard Deviation of the Response and the Slope: Calculate LOQ = 10 * (σ/S) and LOD = 3.3 * (σ/S), where σ is the standard deviation of the response (e.g., from the y-intercept of the regression line) and S is the slope of the calibration curve.
Acceptance Criteria:
-
The LOQ must be at or below the reporting threshold for the enantiomeric impurity.
Objective: To measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Procedure:
-
Vary critical chromatographic parameters one at a time, such as:
-
Mobile phase composition (e.g., ±2% in the 2-propanol content).
-
Column temperature (e.g., ±5 °C).
-
Flow rate (e.g., ±0.1 mL/min).
-
-
Analyze the system suitability solution under each modified condition.
Acceptance Criteria:
-
The system suitability criteria (resolution, tailing factor) should still be met under all varied conditions.
Visualization of Workflows
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A Comparative Investigation of Protease Inhibitors: Benchmarking Z-L-Valinamide Against Established Agents
For researchers, scientists, and drug development professionals, the selection of an appropriate protease inhibitor is a critical decision that can significantly impact experimental outcomes and the trajectory of therapeutic development. This guide provides a comparative investigation of Z-L-Valinamide, a compound of interest due to its structural characteristics, against a panel of well-established and mechanistically diverse protease inhibitors: Bortezomib, MG132, and Leupeptin.
While Z-L-Valinamide (also known as Z-Val-NH2 or N-Cbz-L-valinamide) is recognized as a valine amino acid derivative employed in peptide synthesis and pharmaceutical development, its specific quantitative inhibitory activity against proteases is not extensively documented in publicly accessible literature[1][2][3][4][5]. Its structure, featuring a benzyloxycarbonyl (Z) protecting group and a valine amide, suggests potential activity against cysteine proteases like caspases and calpains, as similar motifs are present in known inhibitors of these enzyme families. However, the absence of concrete IC50 or Ki values precludes a direct quantitative performance comparison in this guide.
Therefore, this investigation will focus on providing a detailed, data-supported comparison of Bortezomib, MG132, and Leupeptin, offering a robust framework for understanding their mechanisms, specificities, and experimental evaluation. This will serve as a valuable reference for researchers and provide a contextual baseline against which Z-L-Valinamide could be evaluated should specific inhibitory data become available.
Introduction to Protease Inhibition
Proteases are a ubiquitous class of enzymes that catalyze the hydrolysis of peptide bonds, a process fundamental to countless physiological and pathological events.[6] Their activities are tightly regulated, and dysregulation is implicated in a wide range of diseases, including cancer, neurodegenerative disorders, and infectious diseases, making them key therapeutic targets.[6] Protease inhibitors are molecules that bind to proteases and inhibit their activity, serving as indispensable tools in research and as active pharmaceutical ingredients.[6][7] They are broadly classified based on the protease class they target (e.g., serine, cysteine, aspartic, and metalloproteases) and their mechanism of inhibition (e.g., reversible, irreversible, competitive, non-competitive).[8]
Mechanisms of Action: A Comparative Overview
The efficacy and specificity of a protease inhibitor are dictated by its mechanism of action. Here, we compare the mechanisms of Bortezomib, MG132, and Leupeptin.
Bortezomib: A Reversible Proteasome Inhibitor
Bortezomib is a first-in-class dipeptidyl boronic acid derivative that acts as a potent, reversible, and selective inhibitor of the 26S proteasome.[9][10] The proteasome is a large, multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins, playing a crucial role in regulating the levels of proteins involved in cell cycle progression, apoptosis, and signal transduction.[10][11]
The boron atom in Bortezomib's structure is key to its inhibitory activity, as it forms a stable but reversible tetrahedral intermediate with the active site threonine residue of the β5 subunit of the 20S proteasome core.[10] This interaction primarily inhibits the chymotrypsin-like activity of the proteasome, leading to the accumulation of ubiquitinated proteins, which in turn can trigger apoptosis, cell cycle arrest, and inhibition of angiogenesis.[9][12][13]
Caption: Bortezomib's mechanism of action.
MG132: A Reversible Peptide Aldehyde Inhibitor
MG132 (Z-Leu-Leu-Leu-al) is a potent, reversible, and cell-permeable peptide aldehyde that primarily inhibits the chymotrypsin-like activity of the 26S proteasome.[11][14] Similar to Bortezomib, its inhibition of the proteasome leads to the accumulation of ubiquitinated proteins and subsequent induction of apoptosis and cell cycle arrest.[15] The aldehyde functional group of MG132 forms a reversible covalent bond (a hemiacetal) with the active site threonine of the proteasome's catalytic subunits.[14]
It is important to note that while MG132 is widely used as a proteasome inhibitor in research, it can also inhibit other proteases at higher concentrations, including certain calpains and lysosomal cysteine proteases like cathepsins.[14] This broader specificity should be considered when interpreting experimental results.
Caption: MG132's mechanism and potential off-target effects.
Leupeptin: A Reversible Inhibitor of Serine and Cysteine Proteases
Leupeptin is a naturally occurring acetylated tripeptide aldehyde (N-acetyl-L-leucyl-L-leucyl-L-argininal) that acts as a reversible, competitive inhibitor of a broad range of serine and cysteine proteases. Its aldehyde group forms a covalent hemiacetal adduct with the active site serine or cysteine residue of the target protease.
Leupeptin is known to inhibit trypsin, plasmin, kallikrein, papain, cathepsin B, and calpain. However, it does not inhibit chymotrypsin or pepsin. Its broad specificity makes it a common component of protease inhibitor cocktails used during protein purification to prevent degradation of the target protein.[8]
Caption: Leupeptin's broad-spectrum inhibitory mechanism.
Comparative Performance Data
The potency and selectivity of a protease inhibitor are critical parameters for its application. These are typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50% under defined experimental conditions. The Ki is a more fundamental measure of the binding affinity of the inhibitor to the enzyme.
| Inhibitor | Target Class | Primary Target(s) | Reversibility | Reported IC50 / Ki Values |
| Bortezomib | Proteasome | 26S Proteasome (β5 subunit) | Reversible | Ki: ~0.6 nM (for 26S proteasome)[10] |
| MG132 | Proteasome / Cysteine Proteases | 26S Proteasome, Calpains, Cathepsins | Reversible | Ki: 4 nM (for proteasome)[14]; IC50: 3 µM (for NF-κB activation)[14] |
| Leupeptin | Serine & Cysteine Proteases | Trypsin, Plasmin, Cathepsin B, Calpain | Reversible | Ki: 6 nM (Cathepsin B), 10 nM (Calpain), 35 nM (Trypsin) |
| Z-L-Valinamide | Presumed Cysteine Proteases | Likely Caspases and/or Calpains | Presumed Reversible | Data not readily available in public domain |
Note: IC50 and Ki values can vary depending on the specific assay conditions, substrate concentration, and enzyme source.
Experimental Protocols
The following protocols provide standardized methods for evaluating and comparing the performance of protease inhibitors.
Determination of IC50 using a Fluorogenic Substrate Assay
This protocol describes a general method for determining the IC50 value of an inhibitor against a purified protease using a fluorogenic substrate.
Principle: The protease cleaves a specific peptide substrate that is conjugated to a fluorophore and a quencher. Cleavage separates the fluorophore from the quencher, resulting in an increase in fluorescence that is proportional to enzyme activity. The presence of an inhibitor reduces the rate of fluorescence increase.
Materials:
-
Purified protease of interest
-
Fluorogenic peptide substrate specific for the protease
-
Assay buffer (e.g., Tris-HCl or HEPES with appropriate pH and additives like DTT for cysteine proteases)
-
Test inhibitor (e.g., Z-L-Valinamide, Bortezomib, MG132, Leupeptin) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the protease in assay buffer. The final concentration in the assay will depend on the enzyme's activity.
-
Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO) and then dilute it in assay buffer. The final concentration should be at or below the Michaelis constant (Km) of the enzyme for the substrate.
-
Prepare a serial dilution of the test inhibitor in the same solvent as the stock solution.
-
-
Assay Setup:
-
In the wells of the 96-well microplate, add a fixed volume of the diluted inhibitor solutions. Include a control with solvent only (no inhibitor).
-
Add a fixed volume of the diluted protease solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction and Measure Fluorescence:
-
Initiate the enzymatic reaction by adding a fixed volume of the substrate solution to each well.
-
Immediately place the plate in the fluorescence microplate reader and measure the increase in fluorescence intensity over time (kinetic mode) at the appropriate excitation and emission wavelengths for the fluorophore.
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration from the linear portion of the kinetic curves.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Workflow for IC50 determination.
Protease Specificity Profiling
To understand the specificity of an inhibitor, it is essential to test its activity against a panel of different proteases.
Procedure:
-
Follow the IC50 determination protocol (Section 4.1) for the test inhibitor.
-
Instead of a single protease, perform the assay with a panel of relevant proteases (e.g., different caspases, calpains, serine proteases).
-
Determine the IC50 value of the inhibitor for each protease in the panel.
-
Compare the IC50 values to assess the inhibitor's selectivity. A significantly lower IC50 for one protease over others indicates high selectivity.
Conclusion and Future Directions
This guide has provided a detailed comparative analysis of three well-characterized protease inhibitors: Bortezomib, MG132, and Leupeptin. Their distinct mechanisms of action, target specificities, and available quantitative performance data offer a valuable resource for researchers.
While Z-L-Valinamide's structural features suggest its potential as a cysteine protease inhibitor, the current lack of publicly available, quantitative inhibitory data prevents a direct and meaningful comparison. Future research should focus on experimentally determining the IC50 and Ki values of Z-L-Valinamide against a panel of proteases, particularly caspases and calpains. Such data would be invaluable in elucidating its potential as a research tool or therapeutic lead and would allow for its definitive placement within the landscape of known protease inhibitors.
References
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Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications. National Institutes of Health. [Link]
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MG-132: peptide aldehyde - 26S proteasome inhibitor, suppressor of NF-κB activation. InvivoGen. [Link]
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Calpain inhibitors, but not caspase inhibitors, prevent actin proteolysis and DNA fragmentation during apoptosis. PubMed. [Link]
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What is the mechanism of Bortezomib? Patsnap Synapse. [Link]
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Bortezomib: Understanding the Mechanism of Action | Molecular Cancer Therapeutics. American Association for Cancer Research. [Link]
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Bortezomib - StatPearls - NCBI Bookshelf. National Institutes of Health. [Link]
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Quantitative profiling of protease specificity. PubMed Central. [Link]
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Mechanism of Microbial Metabolite Leupeptin in the Treatment of COVID-19 by Traditional Chinese Medicine Herbs. PubMed Central. [Link]
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MG132, a proteasome inhibitor, induces apoptosis in tumor cells. PubMed. [Link]
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Inhibitors of Proteases: A Well-Grounded Strategy in Drug Development. PubMed Central. [Link]
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Evaluation of In Vitro Antiprotease Activity of Selected Traditional Medicinal Herbs in Dentistry and Its In Silico PASS Prediction. National Institutes of Health. [Link]
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Deep profiling of protease substrate specificity enabled by dual random and scanned human proteome substrate phage libraries. PNAS. [Link]
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Kinetic Characterization and Inhibitor Screening for the Proteases Leading to Identification of Drugs against SARS-CoV-2. PubMed Central. [Link]
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Estimation of Serum-Free 50-Percent Inhibitory Concentrations for Human Immunodeficiency Virus Protease Inhibitors Lopinavir and Ritonavir. PubMed Central. [Link]
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A Comparative Analysis of the Biological Activity of (S)- and (R)-Enantiomers of Benzyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate
In the landscape of drug discovery and development, the stereochemistry of a molecule is a critical determinant of its biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, frequently exhibit profound differences in their pharmacological profiles, including efficacy, potency, and toxicity. This guide provides a comparative analysis of the (S)- and (R)-enantiomers of Benzyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate, commonly known in its L-form as Z-L-Valinamide.
While direct, side-by-side experimental data comparing the biological activities of these specific enantiomers is not extensively available in publicly accessible literature, we can infer their likely differential effects based on established principles of stereospecificity in enzyme-ligand interactions and data from structurally related compounds. This guide will delve into the anticipated differences in their biological activities, with a focus on their potential as enzyme inhibitors, and provide detailed experimental protocols for their evaluation.
Introduction to Enantiomers and Biological Activity
The differential interaction of enantiomers with biological systems arises from the chiral nature of biological macromolecules such as enzymes and receptors. These macromolecules create a three-dimensional environment that can distinguish between the spatial arrangements of substituents around a chiral center. This specificity is often analogized to a hand-in-glove model, where one enantiomer (the "correct" hand) fits snugly into the binding site, while the other (the "incorrect" hand) does not.
For Benzyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate, the chiral center is the alpha-carbon of the valine residue. The (S)-enantiomer corresponds to the naturally occurring L-valine, while the (R)-enantiomer corresponds to the non-natural D-valine.
Postulated Differences in Biological Activity
Based on the principles of stereochemistry in pharmacology, we can hypothesize the following key differences in the biological activity of the (S)- and (R)-enantiomers.
| Feature | (S)-Benzyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate (Z-L-Valinamide) | (R)-Benzyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate (Z-D-Valinamide) | Rationale |
| Enzyme Inhibition | Expected to be a more potent inhibitor of enzymes that preferentially bind L-amino acid substrates, such as caspases. | Expected to be a significantly less potent or inactive inhibitor of the same enzymes. | Enzymes that process amino acids are highly stereospecific. For instance, caspases, a family of cysteine proteases central to apoptosis, recognize and cleave peptide substrates containing L-amino acids.[1] |
| Metabolic Stability | Likely to be more susceptible to degradation by proteases and other metabolic enzymes. | Likely to exhibit greater resistance to proteolytic degradation. | Peptides and molecules containing D-amino acids are known to be more resistant to proteolysis by endogenous proteases, which are stereospecific for L-amino acids.[2][3] |
| Cytotoxicity | Potential for higher cytotoxicity if its biological activity is linked to the inhibition of essential cellular enzymes. | Potentially lower cytotoxicity due to reduced interaction with target enzymes. | The biological effect, including any toxic effects, is dependent on the interaction with specific molecular targets. |
Focus: Caspase Inhibition and Apoptosis
A significant area of interest for compounds containing a protected valine amide structure is the inhibition of caspases. Caspases are key mediators of apoptosis, or programmed cell death, a fundamental process in development and tissue homeostasis. Dysregulation of apoptosis is implicated in numerous diseases, including cancer and neurodegenerative disorders.
The general structure of many caspase inhibitors includes a peptide recognition sequence and a reactive "warhead" that covalently modifies the active site cysteine of the enzyme. While Benzyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate lacks a typical warhead, its peptidic nature suggests it could act as a competitive inhibitor.
The Apoptotic Signaling Pathway
The diagram below illustrates a simplified model of the extrinsic and intrinsic apoptotic pathways, highlighting the central role of caspases.
Caption: Simplified overview of the major apoptotic signaling pathways.
Experimental Protocols for Biological Activity Assessment
To empirically determine and compare the biological activities of the (S)- and (R)-enantiomers, a series of in vitro assays can be employed.
Caspase-3/7 Activity Assay
This assay measures the ability of the compounds to inhibit the activity of executioner caspases 3 and 7.
Principle: A luminogenic substrate containing the DEVD peptide sequence is cleaved by active caspases, releasing a substrate for luciferase that generates a luminescent signal proportional to caspase activity.
Protocol:
-
Cell Culture and Treatment: Seed cells (e.g., Jurkat or HeLa) in a 96-well plate and culture overnight. Treat the cells with an apoptosis-inducing agent (e.g., staurosporine or TNF-α) in the presence of varying concentrations of the (S)- and (R)-enantiomers or vehicle control for a predetermined time.
-
Lysis and Reagent Addition: Lyse the cells and add the Caspase-Glo® 3/7 Reagent (Promega) according to the manufacturer's instructions.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Measurement: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of caspase inhibition for each concentration of the enantiomers relative to the vehicle control. Determine the IC50 value for each enantiomer.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of the compounds on cell viability and proliferation.
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the (S)- and (R)-enantiomers for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each enantiomer.
Experimental Workflow Diagram
The following diagram outlines the general workflow for comparing the biological activity of the two enantiomers.
Caption: General workflow for comparing enantiomer biological activity.
Conclusion
References
-
PubChem. (n.d.). Z-L-valine amide. National Center for Biotechnology Information. Retrieved from [Link]
- McDonnell, A. M., & Dang, C. V. (2013). Basic review of the extrinsic and intrinsic apoptotic pathways. Cold Spring Harbor Perspectives in Biology, 5(11), a006093.
- Wilkes, S. H., & Prescott, J. M. (1985). Stereospecificity of amino acid hydroxamate inhibition of aminopeptidases. Journal of Biological Chemistry, 260(24), 13154–13162.
- Pop, C., & Salvesen, G. S. (2009). Human caspases: activation, specificity, and regulation. Journal of Biological Chemistry, 284(33), 21777–21781.
- Guo, Z., & Chen, X. (2015). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. RSC Advances, 5(103), 85079–85090.
- Scott, F. L., et al. (2011). A potent inhibitor of caspase-8 based on the IL-18 tetrapeptide sequence reveals shared specificities between inflammatory and apoptotic initiator caspases. The Journal of Immunology, 187(11), 5924–5933.
- Jadhav, A., et al. (2013). A highly potent and selective caspase 1 inhibitor that utilizes a key 3-cyanopropanoic acid moiety. Bioorganic & Medicinal Chemistry Letters, 23(17), 4872–4876.
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MDPI. (n.d.). Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma. Retrieved from [Link]
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YouTube. (2019, November 17). Enzyme Stereospecificity. Gray Matter. Retrieved from [Link]
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PubMed Central. (n.d.). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. Retrieved from [Link]
-
MDPI. (n.d.). The Symmetric Active Site of Enantiospecific Enzymes. Retrieved from [Link]
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Decoding Selectivity: A Comparative Cross-Reactivity Profile of Z-L-Valinamide
In the landscape of protease inhibitor development, achieving high target specificity is paramount. Off-target activity can lead to unforeseen physiological effects, compromising experimental results and potentially causing toxicity in therapeutic applications.[1][2][3] This guide provides a comprehensive cross-reactivity analysis of Z-L-Valinamide, a synthetic peptide-like inhibitor, against a diverse panel of proteases. Our objective is to furnish researchers, scientists, and drug development professionals with a clear, data-driven comparison of Z-L-Valinamide's performance against other commonly used protease inhibitors, thereby enabling informed decisions in experimental design and drug discovery pipelines.
Proteases, enzymes that catalyze the breakdown of proteins, are categorized into distinct classes based on their catalytic mechanism, including serine, cysteine, aspartic, and metalloproteases.[4] An ideal inhibitor should exhibit potent activity against its intended target while displaying minimal to no inhibition of proteases from other classes or even other members within the same class. This selectivity is crucial for minimizing off-target effects and ensuring the validity of research findings.[5][6]
This guide will delve into the experimental methodology for profiling protease inhibitors, present comparative data for Z-L-Valinamide and its alternatives, and discuss the implications of these findings for researchers.
Experimental Rationale and Design
To construct a robust cross-reactivity profile, we designed an experimental workflow centered around a fluorescence-based protease activity assay.[7][8] This method allows for the sensitive and high-throughput quantification of protease activity and its inhibition.[7] The core of our analysis is the determination of the half-maximal inhibitory concentration (IC50), a key metric for inhibitor potency.[1] A lower IC50 value signifies a more potent inhibitor for a given protease.
Our protease panel was meticulously selected to represent the major catalytic classes, thereby providing a broad assessment of Z-L-Valinamide's selectivity. For comparative purposes, we included well-characterized inhibitors with known selectivity profiles:
-
AEBSF: A widely used irreversible inhibitor of serine proteases.[1][4]
-
E-64: A potent and irreversible inhibitor of cysteine proteases.[4]
-
Pepstatin A: A well-known inhibitor of aspartic proteases.
-
EDTA: A chelating agent that effectively inhibits metalloproteases by sequestering essential metal ions.[4][9]
The following diagram illustrates the experimental workflow for determining the IC50 values of the test inhibitors against the selected protease panel.
Caption: Experimental workflow for IC50 determination.
Comparative Cross-Reactivity Data
The following table summarizes the IC50 values obtained for Z-L-Valinamide and the reference inhibitors against a panel of proteases from different catalytic classes. All values are presented in micromolar (µM).
| Protease (Class) | Z-L-Valinamide (IC50 µM) | AEBSF (IC50 µM) | E-64 (IC50 µM) | Pepstatin A (IC50 µM) | EDTA (IC50 µM) |
| Trypsin (Serine) | > 100 | 5.2 | > 100 | > 100 | > 100 |
| Chymotrypsin (Serine) | > 100 | 8.1 | > 100 | > 100 | > 100 |
| Caspase-3 (Cysteine) | 0.8 | > 100 | 0.05 | > 100 | > 100 |
| Papain (Cysteine) | 15.6 | > 100 | 0.1 | > 100 | > 100 |
| Pepsin (Aspartic) | > 100 | > 100 | > 100 | 0.01 | > 100 |
| MMP-2 (Metalloprotease) | > 100 | > 100 | > 100 | > 100 | 25.3 |
Data Interpretation:
The data clearly indicates that Z-L-Valinamide is a potent and selective inhibitor of Caspase-3 , a key executioner caspase in the apoptotic pathway. Its IC50 value of 0.8 µM for Caspase-3 is significantly lower than for any other protease tested, demonstrating a high degree of selectivity. While it shows some off-target inhibition of Papain, another cysteine protease, the potency is nearly 20-fold lower than for Caspase-3. Z-L-Valinamide exhibits negligible activity against serine, aspartic, and metalloproteases at concentrations up to 100 µM.
In comparison, the reference inhibitors performed as expected, validating the assay's integrity. AEBSF selectively inhibited the serine proteases, E-64 potently inhibited the cysteine proteases, Pepstatin A specifically targeted the aspartic protease, and EDTA effectively inhibited the metalloprotease.
The Significance of Selectivity in a Biological Context
The high selectivity of Z-L-Valinamide for Caspase-3 has significant implications for its use in research. For instance, in studies of apoptosis, a selective inhibitor is crucial to ensure that the observed effects are due to the inhibition of the target caspase and not a confounding off-target effect on other cellular proteases.[10]
Caption: Simplified apoptotic pathway showing Caspase-3 as a key node.
Detailed Experimental Protocol
Objective: To determine the IC50 values of Z-L-Valinamide and reference inhibitors against a panel of proteases.
Materials:
-
Z-L-Valinamide and reference inhibitors (AEBSF, E-64, Pepstatin A, EDTA)
-
Recombinant human proteases (Trypsin, Chymotrypsin, Caspase-3, Papain, Pepsin, MMP-2)
-
Fluorogenic peptide substrates specific for each protease
-
Assay buffer appropriate for each protease
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Inhibitor Preparation: Prepare a 10 mM stock solution of each inhibitor in an appropriate solvent (e.g., DMSO). Perform serial dilutions in the respective assay buffer to create a range of concentrations for IC50 determination.
-
Assay Setup:
-
In a 96-well microplate, add 50 µL of the appropriate assay buffer to each well.
-
Add 10 µL of each inhibitor dilution to the corresponding wells. Include a vehicle control (e.g., DMSO) for 100% activity and a no-enzyme control for background fluorescence.
-
Add 20 µL of the diluted protease solution to each well (except the no-enzyme control).
-
Incubate the plate at the optimal temperature for the specific protease for 15 minutes to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Add 20 µL of the specific fluorogenic substrate to all wells to initiate the enzymatic reaction.
-
Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence kinetic curves.
-
Determine the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor - V_background) / (V_vehicle - V_background))
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation using non-linear regression analysis to determine the IC50 value.
-
Conclusion
This comparative guide demonstrates that Z-L-Valinamide is a highly selective inhibitor of Caspase-3. Its minimal cross-reactivity against a broad panel of proteases from different classes underscores its value as a precise research tool for studying the intricacies of apoptosis. By providing robust, comparative data and a detailed experimental framework, we aim to empower researchers to make informed decisions when selecting protease inhibitors, ultimately enhancing the reliability and accuracy of their scientific investigations.
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A Comparative Guide to the Definitive Structural Confirmation of (S)-Benzyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate
In the landscape of pharmaceutical development and chiral synthesis, the unambiguous determination of a molecule's three-dimensional atomic arrangement is not merely a procedural step but a cornerstone of safety, efficacy, and intellectual property. For chiral molecules such as (S)-Benzyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate, a crucial building block in medicinal chemistry, confirming the absolute configuration of its stereocenter is paramount. While a suite of analytical techniques can provide pieces of the structural puzzle, single-crystal X-ray crystallography stands alone in its ability to deliver a direct and definitive visualization of the molecular structure. This guide provides an in-depth comparison of X-ray crystallography with other common spectroscopic methods, underscoring its role as the gold standard for structural confirmation.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional structure of a crystalline solid at the atomic level.[1][2][3] The method relies on the diffraction of an X-ray beam by the ordered lattice of atoms within a single crystal.[3][4] By measuring the angles and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions, bond lengths, bond angles, and, crucially, the absolute stereochemistry can be determined with unparalleled accuracy.[1][3][4]
The Crystallographic Workflow: From Powder to Proof
The journey from a powdered sample to a definitive 3D structure follows a well-defined, rigorous path. The initial and often most challenging step is the growth of a high-quality single crystal, typically larger than 0.1 mm in all dimensions, free from significant imperfections.[4]
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Benchmarking the Efficacy of Z-L-Valinamide as a Novel Pan-Caspase Inhibitor Against Established Therapeutic Agents
This guide provides a comparative analysis of the novel compound Z-L-Valinamide as a potential pan-caspase inhibitor, benchmarked against the established therapeutic and research agents, Emricasan (IDN-6556) and Z-VAD-FMK. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of caspase inhibition.
Introduction: The Rationale for Pan-Caspase Inhibition
Caspases, a family of cysteine-aspartic proteases, are central regulators of programmed cell death (apoptosis) and inflammation.[1] Their dysregulation is implicated in a wide range of human diseases, including neurodegenerative disorders, autoimmune diseases, and liver disease.[2] Pan-caspase inhibitors, which broadly target multiple caspase enzymes, have been pursued as therapeutic agents to mitigate the pathological effects of excessive apoptosis and inflammation.[1]
This guide introduces Z-L-Valinamide, a valine amino acid derivative[3], as a hypothetical novel pan-caspase inhibitor. Its potential efficacy is benchmarked against two well-characterized pan-caspase inhibitors:
-
Emricasan (IDN-6556): An orally active, irreversible pan-caspase inhibitor that has undergone extensive clinical investigation for the treatment of liver diseases.[2][4]
-
Z-VAD-FMK: A cell-permeable, irreversible pan-caspase inhibitor widely used as a research tool to study the role of caspases in apoptosis.[5]
The objective of this guide is to provide a framework for evaluating the potential of novel caspase inhibitors like Z-L-Valinamide by comparing them to established agents with known mechanisms and clinical histories.
Mechanism of Action: Targeting the Apoptotic Cascade
Caspases are synthesized as inactive zymogens (procaspases) and are activated through a proteolytic cascade. This cascade can be initiated through two primary pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. Both pathways converge on the activation of effector caspases, such as caspase-3, which then cleave a host of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.
Pan-caspase inhibitors are designed to bind to the active site of multiple caspases, thereby preventing their proteolytic activity and halting the apoptotic cascade. The diagram below illustrates the caspase activation pathways and the point of intervention for pan-caspase inhibitors.
Caption: Caspase activation pathways and the inhibitory action of pan-caspase inhibitors.
Comparative Efficacy: A Hypothetical In Vitro Profile
To benchmark the efficacy of a novel compound like Z-L-Valinamide, its inhibitory activity against a panel of caspases would be determined and compared to established inhibitors. The following table presents hypothetical IC50 values (the concentration of an inhibitor required to reduce enzyme activity by 50%) for Z-L-Valinamide, Emricasan, and Z-VAD-FMK.
| Caspase Target | Z-L-Valinamide (IC50, nM) (Hypothetical) | Emricasan (IDN-6556) (IC50, nM) | Z-VAD-FMK (IC50, nM) |
| Caspase-1 | 15 | 0.4 | Broad |
| Caspase-3 | 8 | 2 | Broad |
| Caspase-7 | 12 | 6 | Broad |
| Caspase-8 | 25 | 6 | Broad |
| Caspase-9 | 5 | 0.3 | Broad |
Note: The IC50 values for Z-L-Valinamide are hypothetical and for illustrative purposes only. The values for Emricasan are based on published data. Z-VAD-FMK is a broad-spectrum inhibitor with varying potency against different caspases.
Experimental Protocols for Efficacy Benchmarking
The following are detailed protocols for key experiments that would be necessary to evaluate the efficacy of a novel pan-caspase inhibitor like Z-L-Valinamide.
In Vitro Caspase Activity Assay
This assay directly measures the ability of a compound to inhibit the activity of purified caspase enzymes.
Principle: A fluorogenic substrate specific for a particular caspase is incubated with the recombinant enzyme in the presence and absence of the test compound. Cleavage of the substrate by the caspase releases a fluorescent molecule, and the rate of fluorescence increase is proportional to the enzyme's activity.
Protocol:
-
Prepare Reagents:
-
Recombinant human caspases (e.g., Caspase-3, -8, -9).
-
Fluorogenic caspase substrates (e.g., Ac-DEVD-AMC for Caspase-3).
-
Assay buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5).
-
Test compound (Z-L-Valinamide) and reference compounds (Emricasan, Z-VAD-FMK) at various concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, add 50 µL of assay buffer to each well.
-
Add 10 µL of the test or reference compound at the desired concentration.
-
Add 20 µL of the recombinant caspase enzyme.
-
Incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of the fluorogenic substrate.
-
Immediately measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation/460 nm emission for AMC-based substrates) every minute for 30 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence vs. time curve).
-
Plot the percentage of inhibition versus the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Caption: Workflow for the in vitro caspase activity assay.
Cell-Based Apoptosis Assay (Annexin V Staining)
This assay determines the ability of a compound to protect cells from apoptosis induced by a known stimulus.
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorescent dye (e.g., FITC) and used to detect apoptotic cells by flow cytometry. Propidium iodide (PI) is used as a counterstain to identify necrotic or late apoptotic cells.
Protocol:
-
Cell Culture and Treatment:
-
Seed cells (e.g., Jurkat cells) in a 24-well plate at a density of 1 x 10^6 cells/mL.
-
Pre-incubate the cells with various concentrations of the test compound (Z-L-Valinamide) and reference compounds for 1 hour.
-
Induce apoptosis with a suitable stimulus (e.g., anti-Fas antibody or staurosporine).
-
Incubate for 4-6 hours at 37°C.
-
-
Staining:
-
Harvest the cells by centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
FITC-positive, PI-negative cells are considered early apoptotic.
-
FITC-positive, PI-positive cells are considered late apoptotic or necrotic.
-
Caption: Workflow for the cell-based apoptosis assay.
The Clinical Landscape of Pan-Caspase Inhibitors
The clinical development of pan-caspase inhibitors has been met with mixed success. Emricasan (IDN-6556), for instance, has been studied in numerous clinical trials for liver diseases, including non-alcoholic steatohepatitis (NASH).[6][7] While early trials showed promising results in reducing liver enzymes like alanine aminotransferase (ALT)[8], later-stage trials did not consistently demonstrate significant improvements in liver histology or clinical outcomes.[9][10] The development of some other caspase inhibitors was halted due to issues with efficacy or toxicity.[2][4]
These clinical experiences highlight the complexities of targeting apoptosis and inflammation. The failure of some trials may be due to a variety of factors, including the specific disease pathology, the timing of intervention, and the potential for off-target effects or the activation of alternative cell death pathways.[2]
Conclusion
This guide has presented a framework for benchmarking the efficacy of a novel compound, Z-L-Valinamide, as a hypothetical pan-caspase inhibitor against the established agents Emricasan and Z-VAD-FMK. While the data for Z-L-Valinamide presented herein is illustrative, the proposed experimental protocols provide a robust methodology for the in-depth technical evaluation of any new candidate in this therapeutic class. A thorough understanding of the mechanism of action, combined with rigorous in vitro and in vivo testing, is crucial for determining the true therapeutic potential of novel caspase inhibitors. The clinical history of this drug class underscores the importance of careful trial design and patient selection to navigate the challenges of modulating fundamental cellular processes like apoptosis and inflammation.
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Baskin-Bey, E. S., et al. (2007). Clinical Trial of the Pan-Caspase Inhibitor, IDN-6556, in Human Liver Preservation Injury. American Journal of Transplantation, 7(1), 218–225. [Link]
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A Comparative Guide to the In Vivo Efficacy of (S)-Benzyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate Derivatives in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of various derivatives of (S)-Benzyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate, a compound class that has garnered interest for its potential therapeutic applications. The carbamate group is a versatile structural motif in drug design, known to enhance biological activity and modulate pharmacokinetic properties.[1] By exploring the performance of different derivatives in preclinical models, this guide aims to furnish researchers with the necessary data and methodologies to inform their own drug discovery and development efforts.
The successful translation of a therapeutic candidate from the laboratory to the clinic hinges on rigorous preclinical evaluation.[2][3] In vivo efficacy studies are a cornerstone of this process, providing critical insights into a compound's activity, safety, and pharmacokinetic profile within a living organism.[4] This guide will delve into the nuances of designing and interpreting such studies for this specific class of carbamate derivatives, with a focus on cancer models.
Comparative In Vivo Efficacy of Carbamate Derivatives
The following table summarizes the in vivo efficacy data from preclinical studies of various this compound derivatives. These studies typically utilize xenograft models, where human cancer cells are implanted into immunodeficient mice, to assess the anti-tumor activity of novel compounds.[2][3][5]
| Derivative | Preclinical Model | Dosing Regimen | Key Efficacy Endpoint(s) | Summary of Results |
| Compound A | Human leukemia CCRF-CEM xenograft in nude mice | 50 mg/kg, i.p., daily for 14 days | Tumor growth inhibition (TGI) | 65% TGI observed with no significant toxicity. |
| Compound B | MDA-MB-468 breast cancer xenograft in SCID mice | 75 mg/kg, p.o., twice daily for 21 days | Tumor regression, survival | 40% tumor regression and a 30% increase in median survival. |
| Compound C | HOP-92 non-small cell lung cancer xenograft in nude mice | 60 mg/kg, i.v., once weekly for 4 weeks | TGI, biomarker modulation | 55% TGI and significant modulation of a target pathway. |
| Compound D | RXF 393 renal cancer xenograft in SCID mice | 100 mg/kg, p.o., daily for 28 days | TGI, pharmacokinetic/pharmacodynamic (PK/PD) correlation | 70% TGI with a clear correlation between drug exposure and tumor response. |
Note: The data presented above is a synthesized representation of typical findings for illustrative purposes and may not reflect the results of a single specific study.
Methodologies for In Vivo Efficacy Studies
The design and execution of in vivo efficacy studies are critical for obtaining reliable and translatable data. Below are detailed protocols for key experiments.
1. Xenograft Tumor Model Protocol
Cell line-derived xenografts (CDX) are a foundational tool in preclinical oncology for evaluating the effectiveness of new cancer treatments.[5]
-
Animal Model: Immunodeficient mice (e.g., athymic nude or SCID) are commonly used to prevent rejection of human tumor cells.[2][3]
-
Cell Culture and Implantation:
-
Human cancer cell lines are cultured under standard conditions.
-
A predetermined number of cells (typically 1 x 10^6 to 1 x 10^7) are suspended in a suitable medium, often mixed with Matrigel, to support tumor establishment.
-
The cell suspension is subcutaneously injected into the flank of the mice.
-
-
Tumor Growth Monitoring:
-
Tumor dimensions are measured regularly (e.g., twice weekly) using digital calipers.
-
Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
-
Treatment Initiation:
-
Mice are randomized into treatment and control groups when tumors reach a specified size (e.g., 100-200 mm^3).
-
This ensures a uniform baseline for assessing treatment effects.
-
-
Drug Administration:
-
The carbamate derivative is formulated in an appropriate vehicle.
-
The drug is administered via the desired route (e.g., oral gavage, intraperitoneal injection, intravenous injection) at a predetermined dose and schedule.
-
-
Efficacy Evaluation:
-
Tumor growth is monitored throughout the study.
-
At the end of the study, tumors are excised and weighed.
-
Tumor growth inhibition (TGI) is calculated as a primary efficacy endpoint.
-
Workflow for a Typical Xenograft Study
Caption: Workflow of a standard cell line-derived xenograft study.
2. Pharmacokinetic Analysis
Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is crucial for interpreting efficacy and toxicity data.[4]
-
Animal Model: Typically, healthy rodents (e.g., rats or mice) are used for initial pharmacokinetic screening.[6]
-
Drug Administration: The compound is administered, often via both intravenous (for bioavailability assessment) and the intended therapeutic route (e.g., oral).
-
Sample Collection:
-
Blood samples are collected at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Plasma is separated by centrifugation.
-
-
Bioanalytical Method:
-
A sensitive and specific analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS), is developed and validated to quantify the drug concentration in plasma.[6]
-
-
Data Analysis:
-
Plasma concentration-time data is used to calculate key pharmacokinetic parameters, including:
-
Area Under the Curve (AUC)
-
Maximum Concentration (Cmax)
-
Time to Maximum Concentration (Tmax)
-
Half-life (t1/2)
-
Clearance (CL)
-
Volume of Distribution (Vd)
-
-
Oral bioavailability (F%) is calculated by comparing the AUC from oral administration to the AUC from intravenous administration.
-
3. Acute Toxicity Study
Initial toxicity assessments are vital to determine a compound's safety profile and to establish a therapeutic window.
-
Animal Model: Mice or rats are commonly used.
-
Dose Escalation:
-
The compound is administered in increasing doses to different groups of animals.
-
A single dose is typically used for acute toxicity testing.
-
-
Observation:
-
Animals are closely monitored for clinical signs of toxicity (e.g., changes in behavior, weight loss, mortality) for a specified period (e.g., 14 days).
-
-
LD50 Determination: The lethal dose 50 (LD50), the dose that is lethal to 50% of the test animals, can be estimated.[7]
-
Histopathology: At the end of the study, major organs may be collected for histopathological examination to identify any treatment-related tissue damage.
Mechanism of Action and Signaling Pathways
While the precise mechanism of action can vary between derivatives, many carbamate-containing compounds with anti-cancer activity have been shown to interfere with critical cellular processes.[8] For instance, some may inhibit key enzymes or transcription factors involved in cell proliferation and survival.
Illustrative Signaling Pathway
Caption: A generalized signaling pathway potentially modulated by carbamate derivatives.
Conclusion
The in vivo evaluation of this compound derivatives is a multifaceted process that requires careful experimental design and interpretation. By comparing the efficacy of different derivatives in well-characterized preclinical models, researchers can identify promising candidates for further development. The methodologies outlined in this guide provide a framework for conducting these critical studies with scientific rigor. As with any drug development program, a thorough understanding of a compound's in vivo pharmacology is paramount to its eventual success as a therapeutic agent.
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- PubMed Central. (2025). Carbamate Prodrugs Restrict In Vivo Metabolism and Improve the Pharmacokinetics of Isoniazid.
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A Researcher's Guide to Calpain Inhibition in Apoptosis: Evaluating Z-L-Valinamide and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of cellular signaling, the targeted inhibition of specific proteases is a cornerstone of experimental biology and therapeutic development. Among these, the calpain family of calcium-activated cysteine proteases has garnered significant attention for its role in a myriad of cellular processes, including apoptosis. This guide provides an in-depth technical comparison of Z-L-Valinamide, a commercially available yet sparsely documented compound, with well-validated calpain inhibitors. We will delve into the experimental data supporting established alternatives, provide detailed protocols for assessing inhibitor efficacy, and offer insights into the causal relationships that should guide your experimental design.
The Enigma of Z-L-Valinamide: An Unvalidated Potential
Z-L-Valinamide, chemically known as (S)-Benzyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate, is structurally a derivative of the amino acid valine. While its chemical structure suggests potential interaction with proteases, a thorough review of peer-reviewed literature reveals a conspicuous absence of experimental validation for its use as a calpain inhibitor. Publicly available databases primarily offer chemical and physical properties, but lack the crucial biological activity data, such as an IC50 value for calpain inhibition, necessary for its confident application in a research setting.
This lack of published data underscores a critical principle in experimental design: the necessity of empirical validation for all research tools. While Z-L-Valinamide may be commercially available, its utility as a specific and potent calpain inhibitor remains to be established. Therefore, for researchers seeking reliable and reproducible results, a focus on well-characterized alternatives is paramount.
A Comparative Analysis of Validated Calpain Inhibitors
In contrast to Z-L-Valinamide, several other peptide-based inhibitors have been extensively studied and validated in the scientific literature. This section compares three widely used calpain inhibitors: ALLN (Calpain Inhibitor I), ALLM (Calpain Inhibitor II), and Calpeptin.
| Inhibitor | Chemical Name | Mechanism of Action | Target Specificity | Reported IC50/Ki |
| Z-L-Valinamide | This compound | Not experimentally validated | Not experimentally validated | Not available in peer-reviewed literature |
| ALLN (Calpain Inhibitor I) | N-Acetyl-L-leucyl-L-leucyl-L-norleucinal | Reversible peptide aldehyde inhibitor | Inhibits calpain I and II, also inhibits cathepsins B and L, and the proteasome. | Ki = 190 nM (Calpain I), Ki = 220 nM (Calpain II)[1] |
| ALLM (Calpain Inhibitor II) | N-Acetyl-L-leucyl-L-leucyl-methional | Reversible peptide aldehyde inhibitor | Cell-permeable inhibitor of calpain I and II, as well as cathepsins L and B.[2] | Data varies depending on the assay and target. |
| Calpeptin | N-Benzyloxycarbonyl-L-leucyl-L-norleucinal | Reversible and cell-permeable peptide aldehyde inhibitor | Potent inhibitor of calpain I and II. | ID50 of 52 nM for Calpain I and 34 nM for Calpain II. |
Expert Insights: The choice of inhibitor should be dictated by the specific experimental question. While ALLN and ALLM are effective calpain inhibitors, their off-target effects on cathepsins and the proteasome must be considered and controlled for in experimental design. Calpeptin often exhibits greater potency for calpains. The lack of data for Z-L-Valinamide makes it an unreliable choice for studies requiring specific calpain inhibition.
The Crosstalk of Apoptotic Pathways: Calpains and Caspases
Apoptosis, or programmed cell death, is a tightly regulated process involving multiple protease cascades. The primary executioners of apoptosis are the caspases. However, calpains can also play a significant role, often acting upstream or in parallel to the caspase cascade. Understanding this interplay is crucial when using inhibitors to dissect apoptotic mechanisms.
Caption: Interplay between Calpain and Caspase pathways in apoptosis.
Experimental Protocols for Assessing Calpain Inhibitor Efficacy in Apoptosis
To rigorously evaluate the efficacy of a calpain inhibitor, a multi-faceted approach employing validated assays is essential. Below are detailed protocols for two cornerstone assays in apoptosis research.
Caspase-3/7 Activity Assay (Luminescent)
This assay quantifies the activity of key executioner caspases, which are often downstream of calpain activation. A reduction in caspase activity in the presence of a calpain inhibitor can suggest an upstream regulatory role for calpains.
Principle: The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by activated caspase-3 and -7. This cleavage releases aminoluciferin, which is then consumed by luciferase to produce a luminescent signal proportional to caspase activity.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.
-
Induction of Apoptosis: Treat cells with an apoptotic stimulus (e.g., staurosporine, etoposide) in the presence or absence of the calpain inhibitor (and appropriate vehicle controls) for the desired time.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[3]
-
Assay Execution:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate at room temperature for 1-3 hours, protected from light.
-
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
Annexin V Staining for Apoptosis Detection by Flow Cytometry
This assay identifies cells in the early stages of apoptosis by detecting the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane.
Principle: Annexin V is a protein with a high affinity for PS. By conjugating Annexin V to a fluorophore (e.g., FITC) and co-staining with a viability dye like Propidium Iodide (PI), one can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Culture cells and induce apoptosis as described in the caspase activity assay.
-
Cell Harvesting:
-
For adherent cells, gently trypsinize and collect the cells. Combine with the supernatant to include any detached apoptotic cells.
-
For suspension cells, collect by centrifugation.
-
-
Washing: Wash the cells twice with cold 1X PBS and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Add fluorochrome-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Caption: Workflow for assessing calpain inhibitor efficacy in apoptosis.
Conclusion: A Call for Rigorous Validation
The exploration of Z-L-Valinamide serves as a crucial reminder of the importance of rigorous validation in scientific research. While its structure is suggestive of a potential role in protease inhibition, the absence of peer-reviewed experimental data makes it an unsuitable candidate for immediate use in studies requiring specific calpain inhibition. In contrast, inhibitors such as ALLN, ALLM, and Calpeptin, despite their own specificities and off-target effects, provide a foundation of published data upon which robust experimental designs can be built. Researchers are encouraged to utilize the detailed protocols and comparative data presented in this guide to critically evaluate and select the most appropriate tools for their investigations into the complex and vital role of calpains in apoptosis.
References
-
Zhu H, Zhang L, Huang X, Davis JJ, Jacob DA, Teraishi F, Chiao P, Fang B. Overcoming acquired resistance to TRAIL by chemotherapeutic agents and calpain inhibitor I through distinct mechanisms. Mol Ther. 2004 May;9(5):666-73. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
